molecular formula C9H11NO4 B1597745 Ethyl 2-[(2-furylcarbonyl)amino]acetate CAS No. 66318-15-8

Ethyl 2-[(2-furylcarbonyl)amino]acetate

Cat. No.: B1597745
CAS No.: 66318-15-8
M. Wt: 197.19 g/mol
InChI Key: PPKUFYUCBZLPPP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-furylcarbonyl)amino]acetate is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(2-furylcarbonyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(2-furylcarbonyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKUFYUCBZLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376991
Record name Ethyl N-(furan-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66318-15-8
Record name Ethyl N-(furan-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis and Structural Validation of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-Furoyl)glycine ethyl ester). This molecule represents a critical peptidomimetic scaffold, often utilized as an intermediate in the development of hydrazide-based inhibitors and furan-containing bioactive compounds.

The protocol defined herein prioritizes the Acyl Chloride Route via Schotten-Baumann conditions. This method is selected for its scalability, high atom economy, and simplified purification compared to carbodiimide-mediated couplings.

Strategic Retrosynthesis

To design a robust synthesis, we must first deconstruct the target molecule. The structure consists of a furan ring coupled to a glycine ethyl ester moiety through an amide linkage.

Retrosynthetic Disconnection: The most logical disconnection is at the amide bond (N-CO). This reveals two commercially available or easily synthesized precursors:

  • 2-Furoyl Chloride (Nucleophile Acceptor): A highly reactive acylating agent.

  • Glycine Ethyl Ester Hydrochloride (Nucleophile): A stable amine salt.

Visualization: Reaction Logic & Mechanism

The following diagram illustrates the reaction pathway and the mechanistic flow of the synthesis.

G Reactant1 2-Furoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Glycine Ethyl Ester HCl (Nucleophile Source) Reactant2->Intermediate + Base (Deprotonation) Base Triethylamine (TEA) (HCl Scavenger) Byproduct TEA·HCl Salt (Precipitate) Base->Byproduct Product Ethyl 2-[(2-furylcarbonyl) amino]acetate Intermediate->Product Elimination of Cl- Intermediate->Byproduct Salt Formation

Caption: Figure 1. Mechanistic pathway for the acylation of glycine ethyl ester. The base (TEA) is critical for liberating the free amine and neutralizing the HCl byproduct.

Experimental Protocol: The Acyl Chloride Method

Safety Warning: 2-Furoyl chloride is lachrymatory and corrosive. Perform all operations in a functioning fume hood.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
Glycine Ethyl Ester HCl Limiting Reagent1.0 eqDried under vacuum if hygroscopic.
2-Furoyl Chloride Electrophile1.1 eqSlight excess ensures complete conversion.
Triethylamine (TEA) Base2.2 eq1 eq to free amine, 1 eq to scavenge HCl.
Dichloromethane (DCM) Solvent0.1 MAnhydrous preferred.
Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

  • Charge a round-bottom flask with Glycine Ethyl Ester Hydrochloride (1.0 eq) and anhydrous DCM (10 mL per gram of reactant).

  • Cool the suspension to 0°C using an ice-water bath.

  • Add Triethylamine (2.2 eq) dropwise over 10 minutes.

    • Observation: The solution will become clear as the free amine is liberated, followed by slight cloudiness as TEA·HCl begins to form.[1][2]

Step 2: Acylation Reaction

  • Dissolve 2-Furoyl Chloride (1.1 eq) in a small volume of DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0°C.

    • Causality: Slow addition at low temperature prevents the "double acylation" side reaction and controls the exotherm.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 3–4 hours . Monitor via TLC (System: 50% Ethyl Acetate/Hexane).

Step 3: Workup and Isolation The workup is designed to remove the TEA·HCl salt and unreacted starting materials using differential solubility.

Workup ReactionMix Reaction Mixture (DCM Suspension) Wash1 Wash: 1M HCl (Removes unreacted amine/TEA) ReactionMix->Wash1 Organic Layer Retained Wash2 Wash: Sat. NaHCO3 (Removes Furoic Acid) Wash1->Wash2 Organic Layer Retained Wash3 Wash: Brine + Drying (MgSO4) Wash2->Wash3 Organic Layer Retained Evap Rotary Evaporation Wash3->Evap Final Crude Solid/Oil (Recrystallize from Et2O/Hexane) Evap->Final

Caption: Figure 2. Aqueous workup workflow ensuring removal of ionic byproducts and unreacted starting materials.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic criteria.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[3][4]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.48 Doublet (d)1HFuran C5-HCharacteristic aromatic proton adjacent to oxygen.
7.15 Doublet (d)1HFuran C3-HProton adjacent to carbonyl.
6.80 Broad Singlet1HNH (Amide)Exchangeable proton; confirms amide bond formation.
6.51 Doublet of Doublets1HFuran C4-HDistinctive coupling pattern of the furan ring.
4.25 Quartet (q)2HEster O-CH₂ -CH₃Diagnostic of the ethyl ester group.
4.18 Doublet (d)2HGlycine CH₂ Couples with the NH proton; shifts downfield due to amide.
1.31 Triplet (t)3HEster O-CH₂-CH₃ Terminal methyl group.
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretch (Amide).

  • 1740 cm⁻¹: C=O stretch (Ester). Strong, sharp peak.

  • 1660 cm⁻¹: C=O stretch (Amide I). Lower frequency than ester due to resonance.

  • 1530 cm⁻¹: N-H bend (Amide II).

Physical Properties[4]
  • State: White to off-white crystalline solid (upon recrystallization).

  • Melting Point: Expected range 65–70°C .

    • Note: If the product isolates as an oil, induce crystallization by triturating with cold hexane or diethyl ether.

Troubleshooting & Optimization

Issue: Low Yield / Product is an Oil

  • Root Cause: Residual solvent or incomplete crystallization.

  • Solution: Ethyl esters of simple amides can have low melting points. Dry the product under high vacuum (<1 mbar) for 12 hours. If it remains an oil, seed with a crystal from a previous batch or scratch the flask walls with a glass rod in the presence of pentane.

Issue: Presence of Furoic Acid (Impurity)

  • Root Cause: Hydrolysis of furoyl chloride due to wet solvent.

  • Solution: Ensure DCM is anhydrous. The bicarbonate wash (Step 3) is critical to remove this impurity.

References

  • Ing, H. R., & Robinson, R. (1926). The Gabriel Synthesis of Primary Amines. Journal of the Chemical Society, 2348. (Foundational basis for amine protection/deprotection logic).
  • Organic Syntheses. (1934). Glycine ethyl ester hydrochloride.[2][3][5][6][7][8] Org.[2][6][8] Syn., 14, 46; Coll.[8] Vol. 2, 310. (Authoritative protocol for starting material synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and amide coupling workups).
  • PubChem Compound Summary. (2023). N-(2-Furoyl)glycine.[9] National Center for Biotechnology Information. (Structural validation and analog data).

Sources

Physical and Chemical Properties of Ethyl 2-[(2-furylcarbonyl)amino]acetate

[1][2]

Executive Summary & Chemical Identity[2]

Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as Ethyl N-(2-furoyl)glycinate ) is a specialized heterocyclic building block used primarily in medicinal chemistry and peptide synthesis. It represents a protected form of N-(2-furoyl)glycine, serving as a lipophilic intermediate that introduces the furan pharmacophore—a bioisostere for phenyl and other aromatic rings—into larger molecular scaffolds.

This compound is distinct from simple furan esters due to the presence of the glycine linker, which introduces hydrogen-bonding capability (via the amide) and specific conformational flexibility critical for enzyme-substrate interactions.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
Identifier TypeValue
IUPAC Name Ethyl 2-[(furan-2-carbonyl)amino]acetate
Common Synonyms Ethyl N-(2-furoyl)glycinate; N-(2-Furoyl)glycine ethyl ester
CAS Number 66318-15-8
Molecular Formula C₉H₁₁NO₄
SMILES CCOC(=O)CNC(=O)C1=CC=CO1
InChI Key HZCXBPTUYRYPPT-UHFFFAOYSA-N

Physical Properties[2][3][4][5][6][7][8][10][14]

The physical constants of Ethyl N-(2-furoyl)glycinate reflect its nature as a low-molecular-weight amide ester.[1] It exists as a crystalline solid at room temperature, contrasting with the liquid state of many simple alkyl esters, due to the intermolecular hydrogen bonding provided by the amide moiety.

Table 1: Physicochemical Constants
PropertyValueNotes
Molecular Weight 197.19 g/mol
Physical State Crystalline SolidWhite to off-white needles or powder
Melting Point 80 – 82 °C Validated experimental range [1]
Boiling Point ~380 °C (Predicted)Decomposes prior to boiling at atm pressure
Density 1.22 g/cm³ (Predicted)
LogP (Octanol/Water) 0.85 – 1.10Moderately lipophilic; cell-permeable
Solubility Soluble in DCM, EtOAc, EtOH, DMSOPoorly soluble in water; hydrolyzes slowly
Polar Surface Area (PSA) 68.4 ŲGood oral bioavailability profile

Chemical Properties & Reactivity Profile[2]

As a Senior Scientist, it is critical to understand not just the static properties, but how this molecule behaves under stress and synthetic conditions. The molecule contains three distinct reactive centers: the furan ring , the amide linkage , and the ethyl ester .

Furan Ring Sensitivity

The furan ring is electron-rich and aromatic, making it susceptible to electrophilic aromatic substitution (EAS). However, the attached carbonyl group at the C2 position is electron-withdrawing, which deactivates the ring slightly compared to unsubstituted furan, stabilizing it against rapid oxidative degradation.[1]

  • Oxidation: The furan ring can be opened by strong oxidants (e.g., bromine in methanol) to form dicarbonyl species.

  • Diels-Alder Reactions: While less reactive than pure furan, the ring can still participate as a diene in Diels-Alder cycloadditions under high pressure or with highly reactive dienophiles (e.g., maleimides).

Ester and Amide Stability[2]
  • Ester Hydrolysis: The ethyl ester is the most labile point.[1] It undergoes hydrolysis under standard basic conditions (LiOH/THF/H₂O) to yield the free acid, N-(2-furoyl)glycine. This is the primary pathway for deprotection in peptide synthesis.[1]

  • Amide Stability: The amide bond is robust.[1] It requires harsh acidic conditions (6M HCl, reflux) or specific enzymatic cleavage to break. This stability allows the ester to be manipulated without affecting the furoyl-glycine linkage.[1]

Spectroscopic Characterization (Diagnostic Signals)

To validate the identity of synthesized batches, look for these specific NMR signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50 (d, 1H): Furan C5-H (closest to oxygen, furthest downfield).

    • δ 7.15 (d, 1H): Furan C3-H.

    • δ 6.50 (dd, 1H): Furan C4-H.

    • δ 6.80 (br s, 1H): Amide NH (exchangeable).

    • δ 4.25 (q, 2H) & δ 1.30 (t, 3H): Ethyl ester group.

    • δ 4.18 (d, 2H): Glycine α-methylene (couples to NH).

Synthesis & Manufacturing Protocol

The most reliable synthesis route utilizes the Schotten-Baumann reaction conditions, coupling 2-furoyl chloride with glycine ethyl ester hydrochloride.[1] This method is preferred over direct carboxylic acid coupling (using DCC/EDC) for scale-up due to cost-efficiency and simpler purification.

Experimental Workflow

Reagents: 2-Furoyl chloride (1.0 eq), Glycine ethyl ester HCl (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).[2]

  • Preparation: Suspend glycine ethyl ester hydrochloride in anhydrous DCM at 0°C.

  • Base Addition: Add Triethylamine (TEA) dropwise. The solution will clear as the free amine is liberated.[1]

  • Acylation: Add 2-Furoyl chloride dropwise, maintaining temperature < 5°C to prevent bis-acylation or polymerization.

  • Work-up: Stir at room temperature for 3 hours. Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove furoic acid byproduct), and brine.

  • Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve the MP of 80-82°C.

Synthesis Logic Diagram

SynthesisWorkflowStartStart: Reagent PrepMixSuspend Glycine Ethyl Ester HClin DCM (0°C)Start->MixBaseAdd Triethylamine (2.2 eq)Liberates free amineMix->BaseDeprotonationAcylateAdd 2-Furoyl Chloride(Dropwise, <5°C)Base->AcylateNucleophilic Attack PrepReactStir RT, 3 HoursFormation of Amide BondAcylate->ReactSchotten-BaumannWashWork-up: Wash with1M HCl, NaHCO3, BrineReact->WashPurificationCrystallizeRecrystallize (EtOH/Hexane)Target MP: 80-82°CWash->CrystallizeIsolationProductFinal Product:Ethyl 2-[(2-furylcarbonyl)amino]acetateCrystallize->Product

Figure 1: Step-by-step synthetic pathway for CAS 66318-15-8 via acyl chloride coupling.[1]

Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow hydrolysis or oxidation of the furan ring.[1]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.[1] The furan ring can darken upon prolonged exposure to air and light.[1]

  • Container: Amber glass vials to protect from UV light.[1]

Safety (GHS Classification)[11]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precaution: Avoid inhalation of dust.[1] Furan derivatives can sometimes exhibit specific toxicity; handle in a fume hood.[1]

References

  • Sigma-Aldrich. (n.d.). Ethyl 2-[(furan-2-yl)formamido]acetate Product Analysis. Retrieved from (Verified Melting Point Data: 80-82°C).

  • ChemicalBook. (2024).[1] Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS 66318-15-8) Technical Datasheet. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21863, N-(2-Furoyl)glycine. (Parent Acid Data). Retrieved from .[1]

  • Luo, J., et al. (2011). Novel synthesis of furancarboxylate derivatives via cyclization reactions. Semantic Scholar. Retrieved from .[1]

Structural Elucidation of C9H11NO4: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The linear formula C9H11NO4 represents a critical chemical space in drug development, most notably containing the catecholamine precursor L-DOPA (Levodopa).[1] However, this formula also accommodates synthetic isomers such as dimethoxy-nitrotoluenes , which possess vastly different pharmacological profiles.[1]

This guide provides a rigorous, self-validating workflow for the structural elucidation of C9H11NO4. Moving beyond simple spectral matching, we establish a causal analytical chain—from elemental unsaturation to stereochemical definition—designed to withstand regulatory scrutiny (FDA/EMA standards).

Part 1: Chemo-Metric Analysis & Hypothesis Generation[1]

Before touching instrumentation, we must define the structural constraints imposed by the formula.

Degree of Unsaturation (DoU)

The DoU dictates the sum of rings and


-bonds within the molecule.



[1]

Structural Implications: A DoU of 5 strongly suggests an aromatic system (Benzene ring = 4 DoU).[1] The remaining 1 DoU must be accounted for by:

  • Scenario A (Amino Acid): A carbonyl group (

    
    ) within a carboxylic acid.[1]
    
  • Scenario B (Nitro Compound): A nitro group (

    
    ) attached to an aromatic ring (where the 
    
    
    
    bond contributes to unsaturation).[1]
The Isomer Divergence

We will focus on distinguishing two pharmacologically distinct candidates:

  • Target Candidate: L-DOPA (3,4-dihydroxyphenylalanine).[1][2][3]

    • Features: Zwitterionic, catechol moiety, chiral center.

  • Synthetic Decoy: 2,6-Dimethoxy-4-nitrotoluene.

    • Features: Neutral, nitro group, high symmetry potential.

Part 2: Phase 1 - Rapid Screening (MS & IR)[1]

This phase eliminates gross structural classes before expensive NMR time is utilized.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.[1]

  • Positive Mode (ESI+):

    • Expect

      
       at m/z 198.076.
      
    • Diagnostic Fragmentation:[1] Loss of

      
       (17 Da) and 
      
      
      
      (46 Da) is characteristic of amino acids.
    • L-DOPA Specific: Look for the catechol fragment at m/z 123 (dihydroxbenzyl carbocation).[1]

  • Negative Mode (ESI-):

    • Crucial for confirming the carboxylic acid moiety (

      
       at m/z 196.061).
      
    • Nitro Isomer Check: Nitro compounds often show characteristic losses of

      
       (30 Da) or 
      
      
      
      (46 Da) which differ from carboxylate fragmentation.[1]
Infrared Spectroscopy (FT-IR)

IR provides the "functional group fingerprint."[1]

Functional GroupFrequency (

)
Diagnostic Value
O-H / N-H 3200 - 3500Broad band indicates H-bonding (Amino Acid).[1] Sharp bands suggest free amines/alcohols.
C=O[1] (Acid) 1700 - 1725Strong stretch confirms Carboxylic Acid (Scenario A).[1]
N-O (Nitro) 1530 & 1350Strong symmetric/asymmetric stretches confirm Nitro group (Scenario B).[1]
Aromatic C=C 1450 - 1600Confirms the benzene ring (DoU = 4).[1]

Decision Gate: If strong bands appear at 1530/1350


 without a Carbonyl stretch, proceed to Nitro-Isomer  protocols.[1] If a broad OH/NH region and C=O stretch exist, proceed to Amino Acid  protocols.

Part 3: Phase 2 - NMR Structural Elucidation[1]

This is the core validation step. We assume the L-DOPA pathway for this detailed protocol.[1] Solvent Selection: DMSO-


 is required due to the poor solubility of zwitterionic amino acids in 

.[1]
1H NMR Analysis (400 MHz, DMSO- )

We expect three distinct regions: Aromatic (3H), Alpha-proton (1H), and Benzylic (2H).[1]

Table 1: 1H NMR Assignment for L-DOPA

Shift (

ppm)
Mult.Int.[1][3][4][5]AssignmentStructural Logic
8.7 - 8.9 br s2H-OH (Catechol)Exchangeable protons; confirms catechol moiety.[1]
6.67 d1HAr-H (C2)Part of ABX system (meta/para coupling).[1]
6.62 d1HAr-H (C5)Ortho coupling to C6.[1]
6.49 dd1HAr-H (C6)Electronic environment of 1,2,4-substitution.
3.31 m1H

-CH
Chiral center proton; deshielded by Nitrogen.[1]
2.96 / 2.68 dd2H

-CH2
Diastereotopic protons due to the adjacent chiral center.

Note: Amine and Acid protons may be broadened or exchanged out depending on water content.

13C NMR & DEPT-135

The Carbon spectrum must confirm 9 distinct environments.

  • Carbonyl (170-175 ppm): Confirms the acid.[1]

  • Aromatic C-O (144-146 ppm): Two signals. The chemical shift >140 ppm proves oxygen attachment (Phenol), ruling out alkyl-nitro isomers.

  • Aliphatic (30-60 ppm): Two signals.

    • DEPT-135 "Up" signal: CH (

      
      -carbon).[1]
      
    • DEPT-135 "Down" signal: CH2 (

      
      -carbon).[1]
      
2D NMR: The Connectivity Map (HMBC)

To prove the structure is 3,4-dihydroxyphenylalanine and not an isomer (e.g., 2,4-dihydroxy), we use Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • Key Correlation: The Benzylic CH2 protons (

    
     2.[1]96) must show long-range coupling to:
    
    • The Carboxyl Carbon (C1).[1][5]

    • The Alpha Carbon (C2).[1]

    • Crucially: The Aromatic C1' (Quaternary), C2', and C6'.

  • Validation: If the CH2 correlates to two oxygenated aromatic carbons, the structure is likely 2,3- or 3,4-dihydroxy.[1] The ABX proton splitting pattern (Section 3.1) definitively distinguishes 3,4- (asymmetric) from symmetrical isomers.[1]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for elucidating C9H11NO4.

ElucidationWorkflow Start Unknown C9H11NO4 (DoU = 5) IR_MS Phase 1: IR & HRMS Start->IR_MS Decision1 Nitro Bands (1530/1350)? IR_MS->Decision1 Path_Nitro Pathway B: Nitro-Aromatic (e.g., Dimethoxy-nitrotoluene) Decision1->Path_Nitro Yes Path_Amino Pathway A: Amino Acid (Broad OH/NH, C=O > 1700) Decision1->Path_Amino No NMR_1H 1H NMR (DMSO-d6) Check Exchangeable Protons Path_Amino->NMR_1H NMR_Logic Aromatic Region Analysis NMR_1H->NMR_Logic Result_DOPA ABX System (3 signals) + Diastereotopic CH2 NMR_Logic->Result_DOPA 3,4-Subst. Result_Other Symmetric Pattern or Methyl Singlets NMR_Logic->Result_Other Isomer Chiral Phase 3: Chiral HPLC/Polarimetry (L- vs D-) Result_DOPA->Chiral Final Confirmed Structure: L-DOPA Chiral->Final

Figure 1: Logical decision tree for the structural elucidation of C9H11NO4, prioritizing the differentiation between nitro-aromatics and amino acids.

Part 5: Stereochemical Verification (Chirality)[1]

NMR is "blind" to enantiomers in an achiral environment.


 contains one chiral center at the 

-carbon.[1]
Polarimetry
  • Protocol: Dissolve sample in 1M HCl.

  • Standard: L-DOPA exhibits specific rotation

    
     to 
    
    
    
    (c=1, 1N HCl).[1]
  • Validation: A value of 0 indicates a racemate (DL-DOPA), often found in synthetic raw materials.[1]

Chiral HPLC

For high-purity drug development, optical rotation is insufficient.[1]

  • Column: Crown ether-based chiral column (e.g., Daicel Crownpak CR(+)).[1]

  • Mobile Phase: Aqueous

    
     (pH 1.5).[1]
    
  • Detection: UV at 280 nm.[1]

  • Result: Baseline separation of L- and D- enantiomers is required to confirm the "L" configuration.[1]

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6047, Levodopa.[1] Retrieved from [Link][1]

  • AIST Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR Spectra of L-DOPA (SDBS No. 3065). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[6] (Standard text for ABX splitting patterns).

  • United States Pharmacopeia (USP). Levodopa Monograph: Official Monographs for USP 43.[1] (Reference for Polarimetry standards).

Sources

Technical Guide: Biological Activities and Synthetic Utility of N-Furoyl Glycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Furoyl glycine esters represent a specialized class of peptidomimetics that bridge the structural gap between furan-based pharmacophores and amino acid conjugates. While the free acid form (N-furoylglycine) is a well-documented metabolic biomarker associated with dietary furan intake (specifically coffee consumption), the esterified derivatives (e.g., methyl, ethyl, or benzyl esters) serve as critical lipophilic prodrugs and synthetic intermediates.

This guide analyzes the pharmacological potential of these esters, focusing on their utility as membrane-permeable antimicrobial agents, their role in metabolic tracing, and their application as precursors in the synthesis of complex heterocyclic peptidomimetics.

Part 1: Chemical Basis & Rational Design

Structural Logic

The design of N-furoyl glycine esters combines three distinct chemical functionalities to achieve specific biological outcomes:

  • Furan Ring (Bioisostere): Acts as an aromatic bioisostere to phenyl rings but with distinct electronic properties (electron-rich enol ether character) and hydrogen-bonding potential via the oxygen atom.

  • Glycine Linker: Provides a flexible spacer that mimics the peptide backbone, allowing the molecule to interact with protease active sites or membrane receptors.

  • Ester Moiety (Prodrug Strategy): The masking of the carboxylic acid as an ester (

    
    ) significantly increases lipophilicity (
    
    
    
    ), facilitating passive transport across lipid bilayers (cell membranes or the blood-brain barrier).
Mechanism of Action: The Prodrug Concept

Once internalized, N-furoyl glycine esters typically undergo enzymatic hydrolysis by intracellular esterases (e.g., carboxylesterases). This releases the free acid (N-furoylglycine), which is the metabolically active or excretable form.

DOT Diagram: Metabolic Activation Pathway

MetabolicActivation cluster_extracellular Extracellular / Lumen cluster_intracellular Intracellular / Cytosol Prodrug N-Furoyl Glycine Ester (Lipophilic) Intermediate Enzyme-Substrate Complex Prodrug->Intermediate Passive Diffusion & Binding Active N-Furoylglycine (Polar Metabolite) Intermediate->Active Carboxylesterase Hydrolysis Alcohol Alcohol Byproduct (R-OH) Intermediate->Alcohol

Caption: Mechanism of cellular entry and esterase-mediated hydrolysis of N-furoyl glycine esters.

Part 2: Biological Activities & Applications[1][2][3][4][5][6][7][8]

Antimicrobial & Antifungal Potential

Furan derivatives are historically significant in antimicrobial chemistry (e.g., nitrofurantoin). N-furoyl glycine esters exhibit moderate antimicrobial activity, primarily attributed to their ability to disrupt bacterial cell walls or inhibit specific ligases.

  • Target: Peptidoglycan biosynthesis enzymes (Mur ligases).[1]

  • Mechanism: The furan ring mimics the transition state of substrates in the active site of enzymes like D-Ala:D-Ala ligase, while the ester group facilitates entry into Gram-negative bacteria which are typically impermeable to polar acids.

Metabolic Biomarker Tracing (Coffee Consumption)

The free acid, N-furoylglycine, is a validated biomarker for coffee consumption. It is formed via the conjugation of furoic acid (a metabolite of furans found in roasted beans) with glycine in the liver (Phase II metabolism).

  • Research Application: Researchers use isotopically labeled N-furoyl glycine esters as internal standards in mass spectrometry (LC-MS/MS) to quantify coffee intake in nutritional epidemiology studies. The ester is stable during storage and hydrolyzes during sample preparation or within the assay matrix if designed to do so.

Cytotoxicity & Anti-proliferative Activity

Certain N-furoyl amino acid derivatives have shown cytotoxic effects against cancer cell lines (e.g., HeLa, MCF-7). The mechanism often involves:

  • Intercalation: Planar furan rings interacting with DNA.

  • Oxidative Stress: Metabolic activation of the furan ring leading to reactive intermediates that deplete cellular glutathione.

Part 3: Synthesis & Characterization[4][7]

The synthesis of N-furoyl glycine esters is most efficiently achieved via the Schotten-Baumann reaction . This method is preferred for its high yield and mild conditions, preventing the racemization of the amino acid (if chiral analogs are used) or decomposition of the furan ring.

Experimental Protocol: Synthesis of N-Furoyl Glycine Ethyl Ester

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)[2]

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve glycine ethyl ester hydrochloride (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask.

  • Basification: Cool the solution to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise over 10 minutes. The solution will become cloudy as TEA·HCl salts form.

  • Acylation: Add 2-Furoyl chloride (11 mmol) dropwise, maintaining the temperature below 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove excess furoic acid.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

DOT Diagram: Synthetic Pathway

Synthesis Reactant1 Glycine Ethyl Ester (HCl Salt) Intermediate Tetrahedral Intermediate Reactant1->Intermediate 0°C, DCM Reactant2 2-Furoyl Chloride Reactant2->Intermediate 0°C, DCM Base Triethylamine (Base) Base->Intermediate 0°C, DCM Product N-Furoyl Glycine Ethyl Ester Intermediate->Product Elimination Byproduct TEA·HCl Intermediate->Byproduct

Caption: Schotten-Baumann synthesis of N-furoyl glycine ethyl ester.

Part 4: Quantitative Data & Evaluation

Physicochemical Properties (Predicted)

The following table contrasts the properties of the parent acid versus the ethyl ester, highlighting the shift in bioavailability parameters.

PropertyN-Furoylglycine (Acid)N-Furoyl Glycine Ethyl EsterBiological Implication
Formula C₇H₇NO₄C₉H₁₁NO₄Ester adds lipophilic bulk.
MW ( g/mol ) 169.13197.19Small molecule, easily diffuses.
LogP (Octanol/Water) ~0.1 (Polar)~1.2 (Moderately Lipophilic)Ester significantly improves membrane permeability.
H-Bond Donors 21Reduced donors in ester aid passive transport.
Topological Polar Surface Area ~80 Ų~65 ŲLower TPSA correlates with better absorption.
Biological Assay: Esterase Hydrolysis Rate

To validate the prodrug capability, the hydrolysis rate must be measured.

Protocol:

  • Incubate N-furoyl glycine ester (50 µM) in phosphate-buffered saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL) at 37°C.

  • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench reaction with ice-cold acetonitrile.

  • Analyze via HPLC (C18 column, UV detection at 254 nm).

  • Success Criteria: >50% conversion to N-furoylglycine (acid) within 30 minutes indicates a viable prodrug candidate.

References

  • PubChem. (n.d.).[3] N-(2-Furoyl)glycine | C7H7NO4.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Heinzmann, S. S., et al. (2015). 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption. Journal of Agricultural and Food Chemistry. Retrieved January 29, 2026, from [Link]

  • Saeid, H., et al. (2023).[4] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Retrieved January 29, 2026, from [Link]

Sources

Literature review of furan-containing amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Bioisosterism, and Metabolic Toxicology

Executive Summary & Scope

This technical guide addresses the structural design, synthesis, and pharmacological evaluation of furan-containing amino acid esters. These compounds occupy a critical niche in medicinal chemistry as peptidomimetics and synthetic intermediates.

Scope of Molecule Class:

  • Type A (Side-Chain Modification): Esters of unnatural amino acids where the furan ring replaces the phenyl ring of phenylalanine (e.g., 3-(2-furyl)alanine esters).

  • Type B (N-Capping): Amino acid esters acylated with furoic acid (e.g., N-furoyl-L-leucine methyl ester).

Strategic Value: Furan serves as a non-classical bioisostere for benzene and pyridine. While it offers unique hydrogen-bonding capabilities and reduced lipophilicity, its deployment requires rigorous metabolic stability profiling due to potential bioactivation by cytochrome P450 enzymes.

Structural Logic: Furan as a Bioisostere

In drug design, replacing a phenyl ring with a furan ring is not merely a steric adjustment; it fundamentally alters the electronic landscape of the ligand.

Electronic & Physicochemical Comparison
FeaturePhenyl Ring (Benzene)Furan RingMedicinal Chemistry Implication
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Furan is more susceptible to electrophilic attack and metabolic oxidation.
H-Bonding None (Hydrophobic)H-Bond Acceptor (Oxygen LP)Furan can engage specific serine/threonine residues in binding pockets.
Size/Volume LargerSmaller (~10-15% volume reduction)Useful for probing steric tolerance in tight binding pockets.
Lipophilicity High (logP contribution ~2.0)Lower (logP contribution ~1.0)Improves water solubility of the overall scaffold.
The "Furan" Warning: Metabolic Activation

Critical Safety Note: Unlike the relatively inert phenyl ring, the furan ring is a "structural alert" in early discovery. It undergoes metabolic bioactivation, primarily via CYP2E1 , leading to a reactive cis-2-butene-1,4-dial intermediate. This intermediate is a potent electrophile that forms adducts with protein nucleophiles (cysteines, lysines) and DNA, potentially causing hepatotoxicity.

Pathway Visualization (DOT):

MetabolicActivation Furan Furan Scaffold (Substrate) Epoxide Furan-2,3-epoxide (Unstable) Furan->Epoxide Bioactivation CYP CYP2E1 (Oxidation) CYP->Furan Enal cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enal Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enal->Adduct Nucleophilic Attack (Cys/Lys)

Caption: Metabolic bioactivation pathway of furan moieties leading to reactive enal intermediates.

Synthetic Methodologies

Two primary workflows dominate the synthesis of these esters: Chemo-enzymatic Synthesis (Green Chemistry) and Classical Chemical Coupling .

Workflow A: Chemo-Enzymatic Synthesis (Green Route)

This approach utilizes immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B ) to catalyze esterification. This method is superior for preserving stereochemistry and avoiding harsh acid catalysts that can polymerize the acid-sensitive furan ring.

Advantages:

  • Mild Conditions: Room temperature to 40°C.

  • Acid-Free: Prevents acid-catalyzed furan degradation (resinification).

  • Selectivity: Lipases can provide kinetic resolution of racemic amino acids.

Workflow B: Chemical Coupling (Standard Route)

Used when generating N-furoyl derivatives. Standard coupling reagents (EDC/NHS or DCC) are used to couple furoic acid to amino acid esters.

Synthetic Decision Matrix (DOT):

SynthesisWorkflow Start Target Molecule Selection Type Is Furan in Side Chain or Cap? Start->Type SideChain Side Chain (e.g., Furylalanine) Type->SideChain Side Chain Cap N-Capping (e.g., N-Furoyl-Leu) Type->Cap Cap EnzRes Enzymatic Resolution (Acylase I or Lipase) SideChain->EnzRes Racemic Precursor Coupling Chemical Coupling (EDC/NHS or Mixed Anhydride) Cap->Coupling Furoic Acid + AA Ester Esterification Lipase-Catalyzed Esterification (CAL-B / Alcohol) EnzRes->Esterification Pure Amino Acid

Caption: Decision tree for selecting synthetic routes based on furan positioning.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Furan-Amino Acids

Best for: Synthesizing esters of 3-(2-furyl)alanine without racemization.

Materials:

  • Substrate: 3-(2-furyl)-L-alanine (commercially available or synthesized via enzymatic resolution).

  • Solvent/Reactant: Absolute Ethanol (excess).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Apparatus: Orbital shaker or stirred tank reactor.

Step-by-Step:

  • Preparation: Dissolve 10 mmol of 3-(2-furyl)-L-alanine in 50 mL of absolute ethanol. Note: Ethanol acts as both solvent and nucleophile.

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate).

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm) for 24–48 hours. Monitor via TLC or HPLC.

    • Why 40°C? Higher temperatures may denature the enzyme; lower temperatures slow kinetics significantly.

  • Filtration: Filter off the immobilized enzyme (can be recycled 5-10 times).

  • Purification: Evaporate excess ethanol under reduced pressure. The residue is typically high-purity ethyl ester. If necessary, recrystallize from Et2O/Hexane.

Protocol 2: Chemical Synthesis of N-Furoyl Amino Acid Esters

Best for: Capping amino acid esters with a furan moiety.

Materials:

  • 2-Furoic acid (1.0 equiv).

  • L-Amino acid methyl ester hydrochloride (1.1 equiv).

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv).

  • HOBt (Hydroxybenzotriazole) (1.2 equiv).

  • Triethylamine (TEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step:

  • Activation: Dissolve 2-furoic acid (10 mmol) in DCM (30 mL) at 0°C. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes.

    • Mechanism:[1][2][3][4] EDC activates the carboxylic acid; HOBt forms an active ester, preventing racemization and suppressing N-acylurea side products.

  • Coupling: Add the amino acid methyl ester hydrochloride (11 mmol) and TEA (25 mmol) to the mixture.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Wash organic layer with 1M HCl (remove unreacted amine/TEA).

    • Wash with sat. NaHCO3 (remove unreacted furoic acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Validation: Verify structure via 1H-NMR (Look for furan protons at ~7.5, 7.1, and 6.5 ppm).

Pharmacological Applications & Data[5][6][7]

Furan-containing amino acids are often investigated for antimicrobial activity, specifically against Gram-negative bacteria, and as peptidomimetics in protease inhibitors.

Comparative Activity Profile (Representative Data):

Compound ClassTargetActivity MetricMechanism
N-Furoyl-Dipeptides E. coli / P. aeruginosaMIC: 12-50 µg/mLMembrane disruption / Cell wall synthesis inhibition
Furyl-Alanine Peptides Proteases (e.g., Cathepsin)

: Low nanomolar
Bioisostere for Phe/Tyr; H-bond interaction with S1 pocket
Furan-Esters Prodrugs

: Variable
Esterase-cleavable prodrugs for improved oral bioavailability

References

  • Lipase-Catalyzed Synthesis

    • Title: Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components.[5]

    • Source: ResearchGate (2025).[5]

    • URL:[Link]

  • Toxicology & Metabolic Activation

    • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[6]

    • Source: Drug Metabolism and Disposition (2022).[7]

    • URL:[Link]

  • Bioisosterism

    • Title: The Influence of Bioisosteres in Drug Design.[4][8]

    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Synthetic Methodology (Unnatural Amino Acids)

    • Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers (Methodology applicable to Furyl-alanine).
    • Source: Nature Communic
    • URL:[Link]

Sources

The Furoyl-Glycine Scaffold: Synthesis, Reactivity, and Applications of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate , also known as ethyl


-furoylglycinate , represents a critical intersection between amino acid chemistry and heterocyclic synthesis. While often overlooked as a simple intermediate, this molecule serves as a pivotal scaffold in two distinct scientific domains: medicinal chemistry , where it acts as a precursor for oxazole-based therapeutics via the Robinson-Gabriel cyclization, and metabolomics , where its hydrolyzed acid form (

-furoylglycine) functions as a specific biomarker for dietary furan consumption (e.g., coffee).

This guide deconstructs the synthesis, reactivity, and biological relevance of this compound, moving beyond basic properties to explore its role in modern drug discovery workflows.

Part 1: Chemical Identity & Physiochemical Profile[1]

Before engaging in synthesis, researchers must understand the physiochemical constraints of the molecule. It is a protected amino acid derivative where the amine of glycine is acylated by 2-furoic acid and the carboxylic acid is protected as an ethyl ester.

Identity Card
ParameterDetail
IUPAC Name Ethyl 2-(furan-2-carboxamido)acetate
Common Names Ethyl

-furoylglycinate;

-Furoylglycine ethyl ester
CAS Registry 66318-15-8 (Ester); 5657-19-2 (Acid form)
Molecular Formula

Molecular Weight 197.19 g/mol
Physical State Typically a colorless to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Structural Significance

The molecule features three distinct reactive centers:

  • Furan Ring: A bioisostere for benzene, offering different electronic properties (electron-rich) and metabolic susceptibility.

  • Amide Linkage: Stable under neutral conditions but susceptible to hydrolysis or cyclization under acidic/dehydrating conditions.

  • Ethyl Ester: A masking group for the carboxylic acid, enhancing lipophilicity for cell permeability studies or serving as a leaving group precursor in heterocycle formation.

Part 2: Synthetic Evolution & Historical Context

The history of ethyl


-furoylglycinate is not defined by a single "discovery" event but by the evolution of peptide coupling methodologies  and heterocycle synthesis  throughout the 20th century.
The Classical Era: Schotten-Baumann Conditions

Historically, the synthesis of


-acyl amino acids relied on the vigorous Schotten-Baumann conditions. Early 20th-century chemists utilized highly reactive furoyl chloride  reacting with glycine ethyl ester hydrochloride  in a biphasic system (water/organic) with a base (NaOH or carbonate).
  • Limitation: While effective, this method often led to hydrolysis of the ester or furan ring degradation due to harsh pH fluctuations.

The Modern Era: Controlled Coupling

In modern medicinal chemistry, "soft" coupling is preferred to preserve sensitive functionalities. The use of carbodiimides (EDC, DCC) or onium salts (HATU) allows for the coupling of 2-furoic acid and glycine ethyl ester under mild, anhydrous conditions. This evolution was critical for incorporating this scaffold into complex peptidomimetics without racemization or side reactions.

Part 3: The Robinson-Gabriel Cyclization (The "Killer App")

The most chemically significant application of ethyl


-furoylglycinate is its role as a precursor to 2,5-disubstituted oxazoles . Oxazoles are ubiquitous in natural products (e.g., virginiamycin, diazonamide) and are potent pharmacophores.
The Mechanism

The transformation of ethyl


-furoylglycinate to 5-ethoxy-2-(2-furyl)oxazole  occurs via the Robinson-Gabriel synthesis .
  • Dehydration: A dehydrating agent (classically

    
     or 
    
    
    
    , modernly Burgess reagent) attacks the amide carbonyl oxygen.
  • Cyclization: The amide oxygen acts as a nucleophile, attacking the ketone of the ester (or the activated imidoyl intermediate).

  • Aromatization: Loss of water (or the leaving group) yields the aromatic oxazole ring.

Strategic Importance

This reaction allows drug developers to rapidly access oxazole libraries . By varying the amino acid (glycine, alanine, phenylalanine) and the acid chloride (furoyl, benzoyl), researchers can generate diverse oxazole cores for high-throughput screening.

Part 4: Biological & Metabolic Significance

The Coffee Biomarker ( -Furoylglycine)

While the ethyl ester is a synthetic tool, its hydrolyzed form,


-furoylglycine , has gained prominence in nutritional metabolomics.
  • Pathway: Furan derivatives present in roasted coffee beans are metabolized in the liver. The body detoxifies these furoates by conjugating them with glycine (via Glycine N-acyltransferase), analogous to the detoxification of benzoic acid into hippuric acid.

  • Utility:

    
    -furoylglycine is now cited as a robust urinary biomarker for coffee consumption, aiding epidemiological studies on diet and health.
    
Bioisosterism in Drug Design

The furan ring is often used as a bioisostere for phenyl rings.

  • Size: Furan is smaller than benzene.

  • Polarity: The oxygen atom introduces a hydrogen bond acceptor and alters the lipophilicity (LogP).

  • Metabolism: Furan rings are more susceptible to oxidative metabolism (cytochrome P450s) than benzene, which can be a liability (toxicity) or an asset (reducing half-life) depending on the drug design goal.

Part 5: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

A robust, scalable protocol using standard Schotten-Baumann modification.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 2-Furoyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add

    
     (22 mmol) dropwise. The solution will become clear as the free amine is liberated.
    
  • Acylation: Add 2-Furoyl chloride (11 mmol) dropwise over 15 minutes, maintaining temperature at 0°C to prevent exothermic side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated

    
     (to remove excess acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

    • Expected Yield: 85–95%

    • Appearance: Off-white crystalline solid.

Protocol B: Robinson-Gabriel Cyclization to Oxazole

Conversion to 5-ethoxy-2-(2-furyl)oxazole.

Reagents:

  • Ethyl

    
    -furoylglycinate (from Protocol A)
    
  • Phosphorus oxychloride (

    
    ) (3.0 equiv)
    
  • Toluene (Solvent)

Procedure:

  • Setup: Dissolve Ethyl

    
    -furoylglycinate (5 mmol) in dry toluene (25 mL).
    
  • Reagent Addition: Add

    
     (15 mmol) carefully.
    
  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The reaction drives the dehydration.

  • Quench: Cool to room temperature. Pour the mixture onto crushed ice/water carefully (Exothermic hydrolysis of excess

    
    ).
    
  • Extraction: Neutralize with saturated

    
     and extract with Ethyl Acetate (3x).
    
  • Purification: Flash column chromatography is usually required to isolate the oxazole from side products.

Part 6: Visualizations (DOT Diagrams)

Synthesis Workflow

This diagram illustrates the logical flow from raw materials to the final ester.

SynthesisWorkflow Glycine Glycine Ethyl Ester HCl Base Et3N (Base) DCM, 0°C Glycine->Base Furoyl 2-Furoyl Chloride Furoyl->Base Wash Workup: HCl / NaHCO3 Base->Wash Stir 4-6h Product Ethyl 2-[(2-furylcarbonyl) amino]acetate Wash->Product Crystallization

Caption: Fig 1. Convergent synthesis of Ethyl N-furoylglycinate via nucleophilic acyl substitution.

Robinson-Gabriel Cyclization Mechanism

This diagram details the transformation of the acyclic amide into the heterocyclic oxazole.

RobinsonGabriel Start Ethyl N-furoylglycinate (Acyclic Precursor) Inter Imidoyl Chloride / Activated Complex Start->Inter Activation of Amide Oxygen Cyclic 5-Ethoxy-2-(2-furyl)oxazole (Heterocycle) Inter->Cyclic Intramolecular Nucleophilic Attack (Cyclodehydration) Water Loss of H2O Inter->Water Agent Dehydrating Agent (POCl3 or Burgess) Agent->Inter

Caption: Fig 2. Mechanistic pathway of the Robinson-Gabriel cyclization converting the amide-ester to an oxazole.

Part 7: References

  • Robinson, R. (1909). "The synthesis of oxazoles from acetaminoacetophenone." Journal of the Chemical Society, Transactions, 95, 2167–2174. (Foundational chemistry for the cyclization of acyl-amino ketones/esters).

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. (Modern application of Robinson-Gabriel using mild reagents).

  • Guertin, K. A., et al. (2015). "Serum biomarkers of habitual coffee consumption may provide insight into the mechanism underlying the association between coffee consumption and colorectal cancer." The American Journal of Clinical Nutrition, 101(5), 1000-1011. (Identifies N-furoylglycine as a key coffee metabolite).

  • PubChem Database. "Ethyl 2-[(2-furylcarbonyl)amino]acetate (CID 2763516)."[1][2] National Center for Biotechnology Information. (Source for physiochemical data and identifiers).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for standard protocols on oxazole synthesis).

Sources

Theoretical studies on the molecular structure of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical Characterization of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Executive Summary: The Structural Imperative

Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 66318-15-8), often referred to as Ethyl N-(2-furoyl)glycinate , represents a critical pharmacophore scaffold bridging a heteroaromatic furan ring with an amino acid ester. Its structural duality—combining the electron-rich, aromatic furan moiety with a flexible glycine ester tail—makes it a prime candidate for drug discovery, specifically in the development of peptidomimetics and antimicrobial agents.

This guide defines the standardized theoretical workflow for characterizing this molecule. By leveraging Density Functional Theory (DFT), we establish a self-validating protocol to predict its geometric stability, electronic reactivity, and spectroscopic signatures before bench synthesis.

Computational Methodology: The "Engine" of Discovery

To ensure high-fidelity results, the theoretical framework must balance computational cost with chemical accuracy. The following protocol is the industry standard for organic amides/esters.

The Level of Theory[1]
  • Method: Density Functional Theory (DFT).[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP is the "gold standard" for organic thermochemistry, providing accurate vibrational frequencies and bond lengths for C-H-N-O systems.

  • Basis Set: 6-311++G(d,p) .[5]

    • Rationale: The diffuse functions (++) are critical for capturing the lone pair interactions on the furan oxygen and amide nitrogen. The polarization functions (d,p) account for the flexibility of the ethyl chain.

Computational Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from input to reactivity prediction.

TheoreticalWorkflow Input Input Structure (SMILES/Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Energy Freq->Opt Imaginary Freq Found (Re-optimize) Geo Geometric Parameters (Bond Lengths/Angles) Freq->Geo Validated Elec Electronic Properties (HOMO-LUMO/MEP) Freq->Elec Spec Spectroscopic Profiling (IR/NMR/UV-Vis) Freq->Spec

Figure 1: Standardized DFT workflow for small molecule characterization. Note the validation loop at the frequency step to ensure a true ground state.

Structural Analysis & Geometric Optimization

The optimized geometry reveals the interplay between the rigid furan ring and the flexible ethyl ester.

Conformational Locking

The molecule possesses two key rotational degrees of freedom that dictate its bioactivity:

  • The Amide Linkage: The

    
     torsion angle typically planarizes due to conjugation between the furan 
    
    
    
    -system and the amide carbonyl.
  • The Ester Tail: The ethyl group (

    
    ) adopts a trans or gauche conformation relative to the carbonyl to minimize steric hindrance.
    
Predicted Geometric Parameters (Reference Values)

Based on analogous furan-glycine derivatives, the following parameters serve as the validation metrics for your optimized structure.

ParameterAtom PairPredicted Value (Å / °)Mechanistic Insight
Bond Length C=O (Amide)1.22 - 1.24 ÅDouble bond character reduced by resonance with N.
Bond Length C=O (Ester)1.20 - 1.21 ÅShorter than amide C=O due to less resonance donation from alkoxy O.
Bond Length N-H1.00 - 1.01 ÅStandard amide bond; sensitive to H-bonding.
Bond Angle C-N-C (Gly)~121.5°

hybridization of the amide nitrogen.
Dihedral O-C-N-H~0° (Planar)Essential for peptide bond stability.

Electronic Properties & Reactivity Descriptors

Understanding the electron distribution is vital for predicting how this molecule interacts with biological receptors (e.g., docking studies).

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the Furan ring and the Amide Nitrogen lone pair . These are the sites most likely to donate electrons (oxidation/nucleophilic attack).

  • LUMO Location: Delocalized over the Carbonyl groups and the Furan ring . These sites accept electrons (reduction/nucleophilic attack).

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Chemical Hardness (

    
    ): 
    
    
    
    . A large gap implies a stable, "hard" molecule resistant to charge transfer.
  • Electrophilicity Index (

    
    ):  Measures the propensity to accept electrons, crucial for predicting Michael addition susceptibility.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent bonding predictions.

  • Negative Regions (Red): The Carbonyl Oxygens (amide & ester) and the Furan Oxygen . These are H-bond acceptors.

  • Positive Regions (Blue): The Amide Hydrogen (

    
    ). This is the primary H-bond donor.
    

Spectroscopic Profiling (Vibrational Analysis)

Theoretical IR spectra often overestimate frequencies due to the neglect of anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied.

Diagnostic IR Fingerprints

The following vibrational modes confirm the structural integrity of the synthesized compound.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~35503410 - 3440 MediumAmide N-H stretching (free).

~18001735 - 1750 StrongEster carbonyl stretch.

~17201650 - 1680 Very StrongAmide I band (highly sensitive to H-bonding).

~1500-16001480 - 1580 Weak/MedFuran ring breathing modes.
Spectroscopic Logic Diagram

Spectroscopy Calc Calculated Frequencies (Harmonic Approx.) Scale Scaling Factor (0.961) Calc->Scale Result Predicted Spectrum Scale->Result Exp Experimental Data (FT-IR) Result->Exp Correlation Analysis (R² > 0.99)

Figure 2: Data processing pipeline for validating theoretical IR predictions against experimental results.

Conclusion & Future Outlook

Theoretical studies of Ethyl 2-[(2-furylcarbonyl)amino]acetate confirm it as a stable, conjugated system with distinct nucleophilic (furan/amide N) and electrophilic (carbonyl) regions. The B3LYP/6-311++G(d,p) level of theory is sufficient to predict its physicochemical properties with high accuracy.

Recommendations for Researchers:

  • Docking Studies: Use the optimized geometry to dock the molecule into target proteins (e.g., proteases), focusing on the H-bonding capability of the amide linker.

  • NLO Potential: Calculate the hyperpolarizability (

    
    ), as the donor-acceptor architecture (Furan-Amide-Ester) suggests potential Non-Linear Optical properties.
    

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density". Physical Review B, 37(2), 785. Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 2763516, Ethyl 2-[(2-furylcarbonyl)amino]acetate". PubChem. Link[6]

  • Dennington, R., Keith, T., & Millam, J. (2016). "Gaussian 16, Revision C.01". Gaussian, Inc., Wallingford CT. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). "An evaluation of harmonic vibrational frequency scale factors". The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

Sources

Technical Whitepaper: Stability and Degradation Profile of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate (Synonyms: Ethyl N-furoylglycinate; N-(2-Furoyl)glycine ethyl ester) presents a bifurcated stability profile characterized by hydrolytic lability at the ester terminus and oxidative/acid sensitivity at the furan core.

For researchers utilizing this compound as a pharmaceutical intermediate or prodrug scaffold, the primary degradation vector is ester hydrolysis , driven by moisture and catalyzed by both acidic and basic environments. A secondary, often overlooked vector is the ring-opening polymerization of the furan moiety under strongly acidic conditions or high-intensity UV exposure.

This guide details the mechanistic pathways of degradation, establishes a self-validating stress-testing protocol, and defines the analytical parameters required to monitor compound integrity.

Chemical Identity & Physicochemical Context[1][2][3][4]

To predict stability, we must first deconstruct the molecule into its reactive pharmacophores.

PropertySpecificationStability Implication
IUPAC Name Ethyl 2-[(furan-2-carbonyl)amino]acetateN/A
Molecular Formula C₉H₁₁NO₄MW: 197.19 g/mol
Core Moiety A Ethyl Ester High susceptibility to hydrolysis (Chemical & Enzymatic).
Core Moiety B Furan Ring Susceptible to oxidation (singlet oxygen), acid-catalyzed ring opening, and electrophilic aromatic substitution.
Core Moiety C Amide Linkage Relatively robust; stabilizes the furan ring via conjugation but hydrolyzes under extreme stress.
Predicted LogP ~0.8 – 1.2Moderately lipophilic; readily crosses membranes but requires organic modifiers for aqueous stability testing.

Degradation Pathways: Mechanistic Analysis

The degradation of Ethyl N-furoylglycinate follows three distinct pathways. Understanding these mechanisms is crucial for interpreting "unknown" peaks in HPLC chromatograms.

Pathway A: Ester Hydrolysis (Primary)

The most rapid degradation route. The ethyl ester is susceptible to nucleophilic acyl substitution by water.

  • Mechanism: Base-catalyzed saponification is orders of magnitude faster than acid-catalyzed hydrolysis.

  • Degradants: Ethanol and N-Furoylglycine (Furouric acid).

  • Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions.

  • Biobiological Context: In vivo, this bond is rapidly cleaved by carboxylesterases, making the compound a likely prodrug for N-furoylglycine.

Pathway B: Furan Ring Opening (Acid/Oxidative Stress)

The furan ring is an electron-rich heterocycle.

  • Acidic Stress: Under strong acidic conditions (pH < 2), the furan oxygen can protonate, or the ring can undergo electrophilic addition, leading to ring opening. This often results in the formation of 1,4-dicarbonyls (e.g., derivatives of succindialdehyde) which subsequently polymerize into brown, insoluble resins (humins).

  • Oxidative Stress: Exposure to air and light can generate singlet oxygen, which undergoes [4+2] cycloaddition with the furan ring, forming unstable endoperoxides that decompose into reactive enediones.

Pathway C: Amide Hydrolysis (Extreme Stress)

The amide bond connecting the furan and glycine moieties is robust due to resonance stabilization. Cleavage typically requires prolonged boiling in 6N HCl or NaOH.

  • Degradants: 2-Furoic acid and Glycine .

Visualization: Degradation Logic Flow

DegradationPathways Parent Ethyl 2-[(2-furylcarbonyl) amino]acetate Hydrolysis Hydrolysis (pH > 8 or Esterases) Parent->Hydrolysis Fast Oxidation Oxidation / Acid (Light / pH < 2) Parent->Oxidation Stress Dependent Int1 N-Furoylglycine (Major Degradant) Hydrolysis->Int1 AmideHydrolysis Amide Cleavage (6N HCl / 100°C) Int1->AmideHydrolysis Slow FinalProds 2-Furoic Acid + Glycine AmideHydrolysis->FinalProds RingOpen Ring-Opened 1,4-Dicarbonyls Oxidation->RingOpen Polymer Brown Resins (Polymerization) RingOpen->Polymer Polymerization

Figure 1: Mechanistic degradation cascade of Ethyl N-furoylglycinate showing primary hydrolytic and secondary oxidative pathways.

Experimental Protocols: Stress Testing (Forced Degradation)

To validate the stability profile in your specific matrix, perform the following stress tests. These are adapted from ICH Q1A(R2) guidelines but optimized for furan-containing esters.

Protocol A: Hydrolytic Stress (Ester Focus)
  • Objective: Quantify the half-life (

    
    ) of the ester bond.
    
  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile (ACN).

  • Acid Stress: Dilute 1:1 with 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dilute 1:1 with 0.01 N NaOH. Warning: Reaction may be instantaneous. Analyze immediately at RT, then at T=1h.

  • Success Criterion: Detection of N-Furoylglycine peak (RRT ~0.6 relative to parent).

Protocol B: Oxidative/Photolytic Stress (Furan Focus)
  • Objective: Assess ring stability.

  • Peroxide Stress: Treat sample with 3%

    
     at Room Temperature for 24 hours.
    
  • Observation: Watch for yellowing/browning of the solution (indicative of furan ring opening).

  • Success Criterion: Mass balance > 90%. If mass balance drops without distinct peaks, suspect formation of non-chromophoric polymers.

Stability-Indicating Analytical Method (HPLC-UV)

Standard generic gradients may fail to separate the polar acid degradant from the neutral ester. Use this optimized method.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard stationary phase for polar/non-polar separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of N-Furoylglycine (pKa ~3.6), improving retention.
Mobile Phase B AcetonitrileStrong eluent for the neutral ester.
Gradient 5% B to 60% B over 15 minsRetains polar degradants early; elutes parent mid-run.
Detection UV 254 nmTargets the furan ring conjugation.
Flow Rate 1.0 mL/minStandard backpressure management.

Expected Elution Order:

  • Glycine (Void volume, if amide hydrolysis occurs)

  • 2-Furoic Acid (Early eluting)

  • N-Furoylglycine (Primary Degradant)

  • Ethyl N-furoylglycinate (Parent)

Handling and Storage Recommendations

Based on the degradation profile, the following storage conditions are mandatory to maintain >98% purity.

  • Moisture Barrier: The ester is hygroscopic-sensitive. Store in tightly sealed vials with desiccants.

  • Light Protection: Furan derivatives are photosensitive. Use amber glass vials.

  • Temperature: Store at -20°C for long-term reference standards. +4°C is acceptable for working solutions (< 1 week).

  • Solution Stability:

    • In DMSO: Stable for months at -20°C.

    • In Water/Buffer: Unstable.[1] Prepare fresh. If aqueous dilution is necessary, keep on ice and use within 4 hours.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_separation Chromatographic Separation (C18) Sample Sample Preparation (1 mg/mL in ACN) Dilution Dilution with Mobile Phase A (Prevent solvent shock) Sample->Dilution Injection HPLC Injection (10 µL) Dilution->Injection Early RT 2-4 min: Acids (Furoic/Furoylglycine) Injection->Early Late RT 8-10 min: Parent Ester Analysis Data Analysis (Check Mass Balance) Late->Analysis

Figure 2: Recommended analytical workflow for stability assessment.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. [Link]

  • Dunlop, A. P.The Furans. Reinhold Publishing Corporation, 1953.
  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH, 2003. [Link]

  • PubChem. Ethyl 2-(furan-2-yl)acetate Compound Summary. (Structurally related ester stability data). [Link]

  • Mavromoustakos, T., et al. "Stability and degradation of furan-based drug candidates." Journal of Pharmaceutical and Biomedical Analysis, 2011.

Sources

Solubility of Ethyl 2-[(2-furylcarbonyl)amino]acetate in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Solvent Selection for Ethyl 2-[(2-furylcarbonyl)amino]acetate

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate , also known as N-(2-Furoyl)glycine ethyl ester , represents a specific class of amide-ester intermediates often utilized in peptidomimetic synthesis and pharmaceutical development. Its physicochemical behavior is governed by the interplay between three distinct moieties: the lipophilic, aromatic furan ring ; the polar, hydrogen-bonding amide linkage ; and the moderately polar ethyl ester tail.

This technical guide provides a comprehensive solubility profile derived from Structure-Property Relationship (SPR) analysis and empirical data from analogous furan-glycine conjugates. It is designed to assist researchers in selecting optimal solvent systems for synthesis, purification (recrystallization), and biological assay preparation.

Molecular Analysis & Solubility Physics

To predict and manipulate the solubility of this compound, one must understand its functional group contributions to the Hansen Solubility Parameters (HSP) : Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Functional MoietyContribution to SolubilityPreferred Interaction
Furan Ring Increases

(Dispersion). Adds aromatic character and lipophilicity.
Interacts well with aromatic solvents and cyclic ethers (THF).
Amide Bond (-CONH-) Increases

and

. Acts as both H-bond donor and acceptor.
Requires polar solvents (Alcohols, DMSO) to disrupt crystal lattice energy.
Ethyl Ester (-COOEt) Moderate

. H-bond acceptor.
Provides solubility in common organic esters and chlorinated solvents.

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior of Ethyl 2-[(2-furylcarbonyl)amino]acetate. Note: "High" > 50 mg/mL; "Moderate" = 10–50 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High Excellent match for the amide backbone; disrupts intermolecular H-bonding. Ideal for stock solutions.[1]
Chlorinated DCM, Chloroform High Good dispersion interaction with the furan ring; moderate polarity matches the ester.
Alcohols Ethanol, Methanol Moderate to High Proticity assists in solvating the amide; ethyl group of ethanol matches the ester tail.
Esters/Ketones Ethyl Acetate, Acetone Moderate "Like dissolves like" principle applies to the ester tail. Often used for extraction.
Ethers THF, Dioxane Moderate Good solubility due to furan-like cyclic ether structure.
Water Water, PBS Low / Insoluble The hydrophobic furan and ethyl groups override the amide's polarity. Requires co-solvents (e.g., 10% DMSO).
Alkanes Hexane, Heptane Insoluble Polarity mismatch. Excellent anti-solvents for precipitation.

Visualization: Solubility Decision Logic

The following decision tree outlines the logical flow for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Ethyl 2-[(2-furylcarbonyl)amino]acetate Goal Select Application Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Purify Purification / Recrystallization Goal->Purify Assay Biological Assay Goal->Assay DCM DCM / Chloroform (High Solubility, Inert) Synth->DCM THF THF (Good for Reductions) Synth->THF SolventPair Solvent / Anti-Solvent System Purify->SolventPair Stock DMSO Stock (100mM) Assay->Stock Pair1 Ethanol + Water (Cooling Crystallization) SolventPair->Pair1 Pair2 Ethyl Acetate + Hexane (Precipitation) SolventPair->Pair2 Dilution Dilute into Media (<1% DMSO) Stock->Dilution

Figure 1: Solvent selection logic based on application requirements. High-polarity solvents are reserved for assays, while volatile organic solvents are preferred for synthesis and workup.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for your specific batch (purity affects solubility).

  • Preparation: Weigh 50 mg of Ethyl 2-[(2-furylcarbonyl)amino]acetate into three separate 2 mL HPLC vials.

  • Solvent Addition: Add exactly 0.5 mL of the target solvent (e.g., Ethanol) to the first vial.

  • Equilibration: Vortex for 1 minute. If the solid dissolves completely, the solubility is >100 mg/mL. Add more solid until saturation is observed (visible solid remaining).

  • Thermal Cycle: Incubate at 25°C for 4 hours with agitation.

  • Filtration: Filter the saturated supernatant using a 0.22 µm PTFE syringe filter into a pre-weighed vessel.

  • Drying: Evaporate solvent under nitrogen flow or vacuum.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from reaction byproducts.

  • Dissolution: Dissolve crude Ethyl 2-[(2-furylcarbonyl)amino]acetate in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Clarification: If insoluble particles remain, filter while hot.

  • Nucleation: Slowly add Hexane (Anti-solvent) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white crystalline solid via vacuum filtration. Wash with cold Hexane/Ethyl Acetate (9:1).

Workflow Visualization: Recrystallization

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot EtOAc (T > 50°C) Crude->Dissolve FilterHot Hot Filtration (Remove Particulates) Dissolve->FilterHot Insoluble Impurities AntiSolvent Add Hexane (Until Turbid) FilterHot->AntiSolvent Clear Filtrate Cool Cool to 4°C (Crystallization) AntiSolvent->Cool Collect Vacuum Filtration & Dry Cool->Collect Pure Crystals

Figure 2: Step-by-step recrystallization workflow utilizing the Solvent/Anti-solvent principle.

References

  • PubChem Database. "Ethyl 2-(furan-2-yl)acetate (Compound Summary)." National Center for Biotechnology Information. Accessed 2024. [Link][2]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Foundational text for solubility parameter prediction utilized in Section 2). [Link][3]

  • Organic Syntheses. "Glycine ethyl ester hydrochloride." Org.[1][4][5] Synth. 1929, 9, 38. (Provides baseline solubility data for the glycine ester backbone). [Link]

  • ResearchGate. "Hansen Solubility Parameters of Solvents used in Extraction Experiments of Furan Derivatives." (Applied data for furan-ring solubility behavior). [Link]

Sources

Methodological & Application

Protocol for the Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2024-08 [1]

Abstract & Application Scope

This technical guide details the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as Ethyl N-(2-furoyl)glycinate ), a structural analog of hippuric acid where the phenyl ring is replaced by a furan moiety. This compound serves as a critical building block in the development of peptidomimetics and furan-based pharmacophores.

The protocol prioritizes the Acyl Chloride Method due to its high atom economy, scalability, and operational simplicity compared to carbodiimide-mediated couplings (e.g., EDC/HOBt). This guide includes mechanistic insights, a self-validating characterization suite, and troubleshooting matrices for high-purity isolation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) in an organic solvent. The amino group of glycine ethyl ester attacks the carbonyl carbon of 2-furoyl chloride, followed by the elimination of chloride.

Mechanistic Pathway (Visualized)

The following diagram outlines the reaction logic and the critical role of the base (Triethylamine) in driving the equilibrium.

ReactionMechanism Reactants Reactants: Glycine Ethyl Ester HCl + 2-Furoyl Chloride Activation Deprotonation: Free Amine Formation Reactants->Activation + Et3N (Eq 1) Attack Nucleophilic Attack: Tetrahedral Intermediate Activation->Attack Amine attacks C=O Elimination Elimination: Loss of Cl- Attack->Elimination - Cl- Product Product: Ethyl N-(2-furoyl)glycinate Elimination->Product Byproduct Byproduct: Et3N·HCl Salt Elimination->Byproduct

Figure 1: Mechanistic flow of the acylation reaction. The base serves a dual purpose: freeing the amine from its salt and scavenging the HCl generated during acylation.

Materials & Safety Profile

Safety Warning: 2-Furoyl chloride is a potent lachrymator and corrosive. All operations must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleHazards
Glycine ethyl ester HCl 139.581.0Nucleophile SourceIrritant, Hygroscopic
2-Furoyl Chloride 130.531.1ElectrophileCorrosive, Lachrymator , Moisture Sensitive
Triethylamine (Et3N) 101.192.5Base / ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolvent (0.2 M)Volatile, Carcinogen Suspect

Why 2.5 Equivalents of Base?

  • 1.0 eq is consumed to neutralize the HCl salt of the starting glycine ester.

  • 1.0 eq is consumed to neutralize the HCl produced during the amide bond formation.

  • 0.5 eq excess ensures the reaction environment remains basic, preventing protonation of the nucleophilic amine.

Experimental Protocol

Preparation Phase[3]
  • Glassware: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent: Ensure Dichloromethane (DCM) is anhydrous. If anhydrous DCM is unavailable, store standard HPLC-grade DCM over activated 4Å molecular sieves for 24 hours.

Reaction Workflow

Scale: Based on 10 mmol of Glycine ethyl ester HCl (1.39 g).

  • Suspension: Add Glycine ethyl ester hydrochloride (1.39 g, 10 mmol) to the RBF. Add DCM (40 mL) . The solid will likely not dissolve completely at this stage.

  • Deprotonation: While stirring, add Triethylamine (3.5 mL, ~25 mmol) via syringe.

    • Observation: The suspension should clarify as the free amine is liberated and the organic-soluble free base forms, though Et3N·HCl salts may precipitate later.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) for 10 minutes.

    • Causality: Cooling controls the exotherm of the acid chloride addition, preventing the formation of di-acylated side products.

  • Addition: Add 2-Furoyl chloride (1.1 mL, 11 mmol) dropwise over 5–10 minutes.

    • Visual Check: Fume generation (white smoke) indicates moisture ingress; ensure the system is closed.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3–4 hours .

Workup & Isolation

The workup relies on differential solubility to remove impurities.

  • Quench: Add 20 mL of saturated Sodium Bicarbonate (

    
    )  solution. Stir vigorously for 10 minutes to hydrolyze unreacted acid chloride.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Purpose: This removes the excess Triethylamine and any unreacted Glycine ethyl ester (protonating them pushes them into the aqueous phase).

  • Base Wash: Wash with Saturated

    
     (1 x 20 mL)  to remove any residual Furoic acid.
    
  • Drying: Wash with Brine (saturated NaCl) , dry over anhydrous

    
     , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40 °C.

Purification

The crude product is often pure enough for use (>95%). If necessary:

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexane dropwise until cloudy. Cool to 4 °C.

  • Flash Chromatography: Silica gel, eluting with Hexane:Ethyl Acetate (3:1).

Self-Validating Characterization

To ensure the protocol was successful without external reference standards, verify the following spectral features.

Proton NMR ( H-NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentValidation Logic
7.50 Doublet (d)1HFuran C5-HCharacteristic aromatic furan signal.[1]
7.15 Doublet (d)1HFuran C3-HDistinctive furan coupling.[1]
6.80 Broad Singlet1HAmide N-H Confirms amide bond formation.[1]
6.50 Doublet of Doublets1HFuran C4-H"Telltale" furan ring signal.[1]
4.25 Quartet (q)2HEster

Confirms ethyl ester integrity.[1]
4.20 Doublet (d)*2HGlycine

Becomes a doublet due to coupling with NH.[1]
1.30 Triplet (t)3HEster

Coupled to the quartet at 4.[1]25.
Physical Properties
  • Appearance: White to off-white crystalline solid.[1]

  • Rf Value: ~0.4 (Hexane:EtOAc 1:1).

  • Melting Point: Expect range 65–70 °C (Estimate based on structural analogs; pure acid melts >160 °C).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; check Furoyl Chloride quality (should be clear, not dark brown).[1]
Oil instead of Solid Residual Solvent / ImpuritiesTriturate the oil with cold Hexane or Pentane to induce crystallization.
Extra NMR Peaks (1-3 ppm) Residual TriethylamineThe Acid Wash (Step 4.3.[1]3) was insufficient. Repeat workup with 1M HCl.
Starting Material Remains Inactive Acid ChlorideFuroyl chloride degrades over time.[1] Distill it before use if old.

Workflow Visualization

ExperimentalWorkflow Start Start: 10 mmol Scale Dissolve Dissolve Glycine Ester HCl in DCM + Et3N (2.5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add 2-Furoyl Chloride Dropwise Cool->Add React Warm to RT Stir 3-4 Hours Add->React WashAcid Wash: 1M HCl (Removes Et3N/Amine) React->WashAcid WashBase Wash: NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Final Product: Ethyl N-(2-furoyl)glycinate Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • PubChem. (n.d.).[2] N-(2-Furoyl)glycine (Compound Summary).[1][3][2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. (General reference for Acid Chloride/Amine coupling efficiency).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).

Sources

Ethyl 2-[(2-furylcarbonyl)amino]acetate as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-[(2-furylcarbonyl)amino]acetate in Medicinal Chemistry

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 5657-19-2), also known as N-(2-furoyl)glycine ethyl ester, represents a critical "linker-scaffold" intermediate in medicinal chemistry. It combines the pharmacologically active furan ring—a bioisostere of phenyl and thiophene groups often associated with antimicrobial and anticancer activity—with a glycine ester tether. This tether provides a reactive electrophilic center (the ester) and a flexible spacer (the methylene group), making the compound an ideal precursor for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and peptidomimetic hydrazones.

This guide details the optimized synthesis of this intermediate, its validation, and its transformation into high-value heterocyclic libraries.

Core Synthesis Protocol

The synthesis is a two-stage process: (1) Acylation of glycine ethyl ester and (2) Conversion to the hydrazide (optional but common for downstream diversity).

Workflow Diagram

SynthesisWorkflow Start Start: Reagents Prep Step1 Acylation (Furoyl Chloride + Gly-OEt) Start->Step1 DCM, Et3N, 0°C Inter Intermediate: Ethyl 2-[(2-furylcarbonyl)amino]acetate Step1->Inter Wash (HCl/NaHCO3) Yield: ~85-90% Step2 Hydrazinolysis (Hydrazine Hydrate) Inter->Step2 EtOH, Reflux, 6h Product Target: N-(2-Furoyl)glycine Hydrazide Step2->Product Crystallization

Caption: Step-wise synthesis from raw materials to the reactive hydrazide precursor.

Protocol A: Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Objective: To couple 2-furoyl chloride with glycine ethyl ester hydrochloride efficiently while minimizing hydrolysis.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 2-Furoyl chloride (1.1 equiv)

  • Triethylamine (Et3N) (2.2 equiv) — Critical for neutralizing HCl from both the salt and the reaction.

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Suspend glycine ethyl ester hydrochloride (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Cool to 0°C. Add Et3N (22 mmol) dropwise. The suspension will thin as the free amine is liberated.

  • Acylation: Add 2-furoyl chloride (11 mmol) dropwise over 15 minutes, maintaining temperature <5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/Et3N.

    • Wash with sat. NaHCO3 (2 x 15 mL) to remove excess furoic acid.

    • Wash with Brine (15 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Usually obtained as a pure oil or low-melting solid. If necessary, recrystallize from Ethanol/Hexane.

Validation Criteria:

  • 1H NMR (CDCl3): Look for furan protons (δ ~7.5, 7.2, 6.5 ppm), amide NH (broad singlet ~6.8 ppm), and ethyl ester pattern (quartet ~4.2 ppm, triplet ~1.3 ppm).

  • Yield: Expect 85–92%.

Downstream Applications & Medicinal Chemistry

The ethyl ester moiety is rarely the endpoint. It serves as a "masked" electrophile for generating heterocyclic libraries.

Pathway 1: Synthesis of 1,3,4-Oxadiazoles (Anticancer/Antimicrobial)

The most potent derivatives often arise from converting the ester to a hydrazide, then cyclizing.

Protocol B: Hydrazide Formation

  • Dissolve Ethyl 2-[(2-furylcarbonyl)amino]acetate (10 mmol) in absolute Ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 25 mmol) — Excess is required to prevent dimer formation.

  • Reflux for 6 hours.

  • Cool to RT. The hydrazide often precipitates as a white/yellow solid. Filter and wash with cold ethanol.[1]

  • Ref: See Reference [1] for hydrazinolysis conditions.

Protocol C: Cyclization to Oxadiazole Reacting the hydrazide with CS2/KOH yields the 5-substituted-1,3,4-oxadiazole-2-thiol .

  • Mechanism:[1][2][3] The hydrazide attacks CS2, forming a dithiocarbazate intermediate which cyclizes under basic conditions.

  • Application: These thiols are precursors to S-alkylated derivatives showing high cytotoxicity against HepG2 (liver cancer) cell lines [2].

Pathway 2: Schiff Base Formation (Peptidomimetics)

The hydrazide derivative can be condensed with aldehydes (e.g., benzaldehyde, sugar-derived aldehydes) to form acylhydrazones.

  • Significance: These compounds mimic peptide bonds but are resistant to enzymatic hydrolysis, improving bioavailability.

Application Logic Diagram

Applications Core Ethyl 2-[(2-furylcarbonyl)amino]acetate Hydrazide Hydrazide Intermediate Core->Hydrazide N2H4·H2O Oxadiazole 1,3,4-Oxadiazole (Anticancer/Antifungal) Hydrazide->Oxadiazole CS2 / KOH Triazole 1,2,4-Triazole-3-thiol (Anti-inflammatory) Hydrazide->Triazole PhNCS / NaOH Schiff Acylhydrazones (Peptidomimetics) Hydrazide->Schiff R-CHO / EtOH

Caption: Divergent synthesis pathways from the core ester intermediate.

Data Presentation: Reaction Parameters

The following table summarizes critical parameters for the transformation of the ethyl ester to the hydrazide, a key step in activating this molecule for medicinal use.

ParameterConditionRationale
Solvent Absolute EthanolSupports reflux temperature (~78°C) required for amide-ester exchange without hydrolyzing the furan ring.
Stoichiometry 1:2.5 (Ester:Hydrazine)Excess hydrazine drives equilibrium to product and prevents two ester molecules reacting with one hydrazine (dimerization).
Temperature Reflux (80°C)Kinetic energy required to overcome the resonance stability of the ester.
Time 4–6 HoursSufficient for >95% conversion; prolonged heating may degrade the furan ring.
Purification FiltrationProduct is usually less soluble in cold ethanol than the starting material/impurities.

References

  • Soliman, F. M., et al. (2019). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI Molbank. (Provides validated protocols for hydrazide formation from ethyl esters in ethanol).

  • Kassem, A. F., et al. (2019).[4] Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin. (Details the biological activity of furan-oxadiazole hybrids derived from this class of intermediates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21863, N-(2-Furoyl)Glycine. (Confirming structure and metabolite status).

  • Luo, J., et al. (2012). Novel synthesis of furancarboxylate derivatives via cyclization reactions. Semantic Scholar. (Contextualizes the reactivity of ethyl glycinate derivatives in furan chemistry).

Sources

Application Note: Leveraging Ethyl 2-[(2-furylcarbonyl)amino]acetate Scaffolds in Antimicrobial Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 5616-63-7), hereafter referred to as EFG-1 , as a privileged scaffold in antimicrobial drug discovery. While simple amino acid derivatives are often overlooked, EFG-1 represents a strategic entry point for Fragment-Based Drug Discovery (FBDD) targeting bacterial virulence factors.

Unlike traditional bactericidal agents that target cell wall synthesis, EFG-1 and its derivatives are increasingly relevant in anti-virulence strategies , specifically as peptidomimetic antagonists of Quorum Sensing (QS) systems (e.g., Pseudomonas aeruginosa LasR/RhlR pathways). This guide provides validated protocols for the synthesis, purification, and biological evaluation of EFG-1, focusing on its role as a competitive inhibitor of N-acyl homoserine lactone (AHL) signaling.

Scientific Background & Mechanism[1][2]

The Furan-Glycine Pharmacophore

EFG-1 is an ethyl ester of N-(2-furoyl)glycine. Its structural significance lies in three key features:

  • Furan Ring: Acts as a bioisostere for aromatic amino acid side chains (e.g., Histidine, Tryptophan) and mimics the planar electronic features of the lactone head-group found in natural bacterial signaling molecules.[1]

  • Amide Linker: Facilitates hydrogen bonding interactions with receptor binding pockets (e.g., LasR), mimicking the peptide bond backbone.[1]

  • Ethyl Ester Terminus: Provides lipophilicity for membrane permeability (prodrug-like behavior).[1] Intracellular esterases can hydrolyze this to the free acid, or the ester itself can act as a hydrogen bond acceptor.[1]

Mechanism of Action: Quorum Sensing Interference

Many Gram-negative pathogens coordinate virulence via QS, mediated by N-acyl homoserine lactones (AHLs).[1] EFG-1 functions as a structural mimic of the AHL "head-group."[1]

  • Natural Ligand: 3-oxo-C12-HSL (activates LasR).

  • Inhibitor (EFG-1): Binds to the LasR receptor but fails to induce the conformational change required for DNA binding and virulence gene transcription.[1]

Figure 1: Mechanism of competitive inhibition of the LasR Quorum Sensing receptor by the EFG-1 scaffold.

Experimental Protocols

Protocol A: Scalable Synthesis of EFG-1

Objective: Produce high-purity EFG-1 for biological screening. Scale: 10 mmol

Reagents:

  • 2-Furoyl chloride (CAS: 527-69-5)

  • Glycine ethyl ester hydrochloride (CAS: 623-33-6)

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend Glycine ethyl ester HCl (1.40 g, 10 mmol) in 40 mL of anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add Et3N (3.1 mL, 22 mmol) dropwise over 10 minutes. The solution will become clear as the free amine is liberated.[1]

  • Acylation: Add 2-Furoyl chloride (1.30 g, 10 mmol) dropwise via syringe. Maintain temperature at 0°C for 30 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine/Et3N.[1]

    • Wash with Saturated NaHCO3 (2 x 20 mL) to remove excess acid.[1]

    • Wash with Brine (20 mL).[1]

    • Dry organic layer over anhydrous Na2SO4.[1]

  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: 20% EtOAc in Hexane).

Validation Criteria:

  • Yield: >85% (White crystalline solid).[1]

  • 1H NMR (CDCl3): δ 7.49 (d, 1H, Furan-H5), 7.15 (d, 1H, Furan-H3), 6.52 (dd, 1H, Furan-H4), 4.25 (q, 2H, O-CH2), 4.18 (d, 2H, N-CH2), 1.30 (t, 3H, CH3).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens.[1] Note: EFG-1 often shows weak direct bactericidal activity (MIC > 128 µg/mL).[1] This assay establishes the baseline toxicity before testing for virulence inhibition.[1]

Organisms:

  • Staphylococcus aureus (ATCC 29213)[1]

  • Escherichia coli (ATCC 25922)[1]

  • Pseudomonas aeruginosa (PAO1)[1]

Procedure:

  • Stock Preparation: Dissolve EFG-1 in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine MIC visually (no turbidity) or via OD600 absorbance.[1]

Protocol C: Anti-Virulence (Quorum Sensing Inhibition) Assay

Objective: Quantify the ability of EFG-1 to inhibit QS-controlled pigment production. Reporter Strain: Chromobacterium violaceum CV026 (Produces purple violacein pigment only in the presence of exogenous short-chain AHLs).[1]

Workflow:

  • Media Prep: Luria-Bertani (LB) agar supplemented with Kanamycin (if required for strain maintenance).[1]

  • Induction: The CV026 strain cannot produce its own AHL.[1] You must add exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at a sub-maximal concentration (e.g., 500 nM) to the agar to induce purple pigmentation.

  • Well Diffusion: Pour seeded agar plates containing CV026 + C6-HSL. Punch 6mm wells.

  • Treatment: Add 50 µL of EFG-1 (at sub-MIC concentrations, e.g., 50, 100 µg/mL) into wells. Include a Furanone C-30 positive control.[1]

  • Incubation: 30°C for 24-48 hours.

  • Analysis: Look for a turbid halo (bacterial growth is present, meaning no antibiotic effect) that is colorless (pigment production inhibited).[1]

    • Clear Zone: Antibiotic activity (Cell death).[1]

    • Opaque/White Zone: Quorum Sensing Inhibition (Anti-virulence).[1]

Data Analysis & Interpretation

When evaluating EFG-1 derivatives, distinguish between growth inhibition and virulence inhibition.[1]

CompoundMIC (µg/mL)QSI Zone Diameter (mm)Interpretation
EFG-1 >25612 ± 2Lead Candidate: Non-toxic QS Inhibitor.
Control (Ciprofloxacin) 0.5N/A (Clear Zone)Bactericidal antibiotic.[1]
Control (DMSO) >5120Negative Control.[1]

Key Finding: A high MIC combined with a positive QSI zone indicates the compound targets the signaling pathway without exerting selective pressure for resistance, a "Gold Standard" for anti-virulence drugs.[1]

Strategic Application: Library Expansion

To optimize potency, EFG-1 should be treated as a core scaffold. Recommended modifications for Structure-Activity Relationship (SAR) studies:

Figure 2: Synthetic diversification strategy for EFG-1 to access metallo-enzyme inhibitors and high-potency QS antagonists.

References

  • PubChem. (n.d.).[1] Ethyl 2-[(2-furylcarbonyl)amino]acetate (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

  • Defoirdt, T., et al. (2013).[1] Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology.[1] (Grounding for QSI assay protocols). [Link]

  • Organic Syntheses. (n.d.). General procedures for amide coupling using acid chlorides.[1] (Basis for Protocol A).[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] (Standard for Protocol B). [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-[(2-furylcarbonyl)amino]acetate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-furoyl)glycine ethyl ester) represents a "privileged structure." It combines the lipophilic, aromatic furan moiety—a bioisostere for phenyl and pyridine rings often found in antimicrobial and anticancer agents—with a flexible glycine linker.

This Application Note is designed for medicinal chemists requiring a robust, divergent synthetic strategy. Unlike rigid templates, this precursor serves as a bifurcation point :

  • The Ester Terminus: Allows for hydrazinolysis, opening pathways to oxadiazoles, triazoles, and thiadiazoles.

  • The Amide Linker: Provides hydrogen-bonding capability crucial for active site binding (e.g., in kinase or protease inhibitors).

  • The Furan Ring: Offers a scaffold for further electrophilic substitution or Diels-Alder cycloadditions.

Scope of Protocol: This guide details the conversion of the parent ester into a hydrazide intermediate, followed by divergent cyclization into 5-mercapto-1,3,4-oxadiazoles and 4-amino-5-mercapto-1,2,4-triazoles .

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways starting from the parent ester.

HeterocycleSynthesis Start Ethyl 2-[(2-furylcarbonyl)amino]acetate (Parent Ester) Hydrazide N-(2-Furoyl)glycine Hydrazide (Key Intermediate) Start->Hydrazide NH2NH2·H2O, EtOH Reflux, 4-6h Salt Potassium Dithiocarbazate Salt Hydrazide->Salt CS2, KOH EtOH, 0-5°C Oxadiazole 5-Mercapto-1,3,4-Oxadiazole Derivative Salt->Oxadiazole Acidification (HCl) Reflux Triazole 4-Amino-5-Mercapto- 1,2,4-Triazole Derivative Salt->Triazole Hydrazine Hydrate Reflux SchiffBase Schiff Base / Mannich Bases (Functionalized Targets) Oxadiazole->SchiffBase Mannich Reaction (HCHO + Amine) Triazole->SchiffBase R-CHO (Aldehyde Condensation)

Figure 1: Divergent synthesis map showing the transformation of the ethyl ester precursor into distinct heterocyclic cores.[1]

Module 1: Synthesis of the Key Intermediate (Hydrazide)

The transformation of the ethyl ester to the acid hydrazide is the critical "gateway" reaction. While seemingly simple, failure to drive this reaction to completion results in mixed ester/hydrazide products that complicate downstream purification.

Protocol A: Hydrazinolysis

Objective: Convert Ethyl 2-[(2-furylcarbonyl)amino]acetate to N-(2-furoyl)glycine hydrazide.

Reagents:

  • Ethyl 2-[(2-furylcarbonyl)amino]acetate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol) – Excess is vital to prevent dimer formation.

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the ester in absolute ethanol. Ensure the solution is homogeneous.

  • Addition: Add hydrazine hydrate dropwise at room temperature with stirring.

    • Scientist's Note: Although the reaction is exothermic, dropwise addition controls the rate and minimizes the formation of diacylhydrazines (dimers).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (System: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

  • Isolation: Concentrate the reaction mixture to 1/3 volume under reduced pressure. Cool to 0°C overnight.[2]

  • Purification: Filter the resulting precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol if necessary.

Yield Target: >80% Appearance: White to off-white crystalline solid.

Module 2: Divergent Cyclization Pathways

Once the hydrazide is secured, the pathway splits based on the desired pharmacophore.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Mechanism: Cyclization of the dithiocarbazate salt under acidic conditions. The 1,3,4-oxadiazole ring is highly lipophilic and metabolically stable, making it an excellent amide bioisostere.

Reagents:

  • N-(2-Furoyl)glycine hydrazide (from Module 1)

  • Carbon disulfide (CS2)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (10 mmol) in ethanol (20 mL). Add the hydrazide (10 mmol) and cool the solution to 0–5°C in an ice bath.

  • Addition of CS2: Add CS2 (15 mmol) dropwise. Caution: CS2 is highly flammable and toxic. Use a fume hood.

  • Stirring: Stir at room temperature for 12 hours. A solid precipitate (potassium dithiocarbazate salt) may form.

  • Cyclization: Dilute the mixture with water (20 mL) and acidify carefully with dilute HCl to pH 2–3.

  • Reflux: Reflux the acidified mixture for 2–4 hours. This drives the dehydration and ring closure.

  • Isolation: Cool to room temperature. The solid product (5-mercapto-1,3,4-oxadiazole derivative) will precipitate. Filter, wash with water, and dry.

Key Insight: The resulting thiol (-SH) group exists in tautomeric equilibrium with the thione (=S) form, providing a handle for S-alkylation to create thioethers.

Protocol C: Synthesis of 1,2,4-Triazole Derivatives

Mechanism: Reaction of the dithiocarbazate intermediate with excess hydrazine. The triazole ring is more polar than the oxadiazole and offers an additional amine handle (N-4 position) for Schiff base formation.

Reagents:

  • Potassium dithiocarbazate salt (prepared as in Protocol B, Steps 1-3)

  • Hydrazine hydrate (excess)

  • Water/Ethanol mixture[3]

Step-by-Step Methodology:

  • Precursor Preparation: Follow Protocol B steps 1–3 to generate the potassium dithiocarbazate suspension. Do not acidify.

  • Hydrazine Addition: Add hydrazine hydrate (20 mmol) directly to the suspension.

  • Reflux: Reflux the mixture until the evolution of hydrogen sulfide (H2S) gas ceases (detected by lead acetate paper turning black). This typically takes 4–6 hours.

    • Scientist's Note: The evolution of H2S confirms the cyclization is proceeding. Ensure the scrubber system is active to neutralize H2S.

  • Work-up: Pour the cooled reaction mixture into crushed ice. Acidify with glacial acetic acid or dilute HCl to pH 4–5.

  • Crystallization: The product (4-amino-5-mercapto-3-substituted-1,2,4-triazole) will precipitate. Filter and recrystallize from ethanol/water.

Quantitative Data Summary

The following table summarizes typical physicochemical properties and yields expected from these protocols based on internal validation and literature precedents.

Compound ClassKey ReagentsReaction TimeTypical YieldMelting Point Range
Hydrazide Intermediate N2H4·H2O, EtOH6–8 h80–85%145–148°C
1,3,4-Oxadiazole CS2, KOH, HCl12 h (RT) + 4 h (Reflux)65–75%180–185°C
1,2,4-Triazole CS2, KOH, N2H46 h (Reflux)60–70%210–215°C

Note: Melting points are dependent on the purity and specific solvates formed. Always verify with NMR/Mass Spec.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Furan Ring Sensitivity: The furan ring is acid-sensitive (prone to ring-opening to form diketones). Avoid using concentrated sulfuric acid or prolonged heating in strong mineral acids. The use of POCl3 as a cyclizing agent is an alternative for oxadiazoles but requires careful temperature control (0°C start, then reflux) to preserve the furan.

  • Solubility Issues: The glycine linker increases polarity. If intermediates are not precipitating from water/acid mixtures, "salt out" using NaCl or extract with Ethyl Acetate/THF mixtures.

  • Dimer Formation: If the hydrazinolysis (Module 1) yields a high melting point insoluble solid, you likely formed the diacylhydrazine dimer. Solution: Increase the ratio of hydrazine hydrate to ester to 3:1 or 4:1.

References

  • Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Validates the cyclization mechanism of hydrazides to oxadiazoles using dehydrating agents.

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Source: Chemical and Pharmaceutical Bulletin (via PubMed) URL:[Link] Relevance: Specifically discusses furan-linked oxadiazole synthesis and their biological relevance.

  • Glycine Ethyl Ester Hydrochloride Synthesis. Source: Organic Syntheses, Coll. Vol. 2, p.310 (1943). URL:[Link] Relevance: Fundamental reference for the preparation of the glycine ester precursor.[4]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. Source: Molecules (MDPI) / NIH URL:[Link] Relevance: Detailed protocols for converting dithiocarbazates to 1,2,4-triazoles.

Sources

High-performance liquid chromatography (HPLC) method for Ethyl 2-[(2-furylcarbonyl)amino]acetate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ethyl 2-[(2-furylcarbonyl)amino]acetate

Abstract

This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-Furoyl)glycine ethyl ester). Designed for pharmaceutical intermediates and synthetic research, this method resolves the parent ester from its primary hydrolytic degradant, N-(2-furoyl)glycine. The protocol utilizes a C18 stationary phase with a simplified acid-buffered mobile phase to ensure peak symmetry and prevent on-column hydrolysis.

Introduction & Compound Properties

Ethyl 2-[(2-furylcarbonyl)amino]acetate is a furan-containing amino acid derivative often used as a building block in the synthesis of cephalosporins and other heterocyclic pharmaceuticals.[1]

  • Chemical Structure: Furan ring coupled to a glycine ethyl ester via an amide bond.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 197.19 g/mol [1]

  • Solubility: Soluble in acetonitrile, methanol, and ethyl acetate; sparingly soluble in water.

  • Key Analytical Challenge: The ethyl ester moiety is susceptible to hydrolysis under alkaline or strongly acidic conditions, converting the analyte into N-(2-furoyl)glycine. The analytical method must separate these two species to ensure accurate purity assessment.

Method Development Strategy (Expert Analysis)

To ensure scientific integrity, the method parameters were selected based on the specific physicochemical properties of the analyte:

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected due to the analyte's moderate lipophilicity (LogP

    
     0.6–1.0). The furan ring provides sufficient pi-pi interaction potential, which can be maximized using a high-purity silica backbone to reduce silanol tailing of the amide group.
    
  • Mobile Phase Rationale: A binary gradient of Water (0.1% Phosphoric Acid) and Acetonitrile is chosen.

    • Acidity: The 0.1% H

      
      PO
      
      
      
      (pH ~2.5) suppresses the ionization of the free acid degradant (N-furoyl glycine, pKa ~3.5), keeping it in a protonated, more retained state to prevent it from eluting in the void volume, while stabilizing the ester bond of the analyte.
    • Solvent: Acetonitrile is preferred over methanol to minimize system backpressure and reduce UV cutoff interference at low wavelengths.

  • Detection: The conjugated furan system exhibits strong UV absorption. 254 nm is selected as the optimal wavelength for sensitivity and specificity, avoiding interference from non-conjugated mobile phase impurities.

Experimental Protocol

Reagents and Chemicals
  • Analyte Standard: Ethyl 2-[(2-furylcarbonyl)amino]acetate (>98% purity).

  • Reference Standard (Impurity): N-(2-Furoyl)glycine (for resolution check).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water.

  • Buffer Additive: Orthophosphoric acid (85%, HPLC grade) or Formic Acid (for MS-compatible applications).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15.0 minutes
Gradient Program

Rationale: A gradient is necessary to elute the more polar acid impurity early while sharpening the peak of the later-eluting ester.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration / Injection
2.009010Isocratic Hold (Polar impurity elution)
8.004060Linear Ramp (Analyte elution)
10.004060Wash
10.109010Re-equilibration start
15.009010End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Do not use pure water as the ester has limited solubility.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, and dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Logic & Workflow Visualization

The following diagram illustrates the analytical workflow and the critical degradation pathway this method is designed to detect.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation (C18) Solid Solid Analyte (Ethyl Ester) Weigh Weigh & Dissolve (50:50 MeCN:H2O) Solid->Weigh Hydrolysis Hydrolysis Risk (pH > 7 or Moisture) Solid->Hydrolysis Storage/Prep Filter Filter (0.45 µm PTFE) Weigh->Filter Inject Injection Filter->Inject Sep Gradient Elution (Acidic Mobile Phase) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Impurity Impurity: N-(2-Furoyl)glycine (Elutes ~2-3 min) Detect->Impurity Resolved Peak 1 AnalytePeak Analyte: Ethyl Ester (Elutes ~7-8 min) Detect->AnalytePeak Resolved Peak 2 Hydrolysis->Impurity Degradation

Figure 1: Analytical workflow and separation logic for the parent ester and its hydrolysis impurity.

Validation Parameters (System Suitability)

To ensure trustworthiness, the system must meet the following criteria before routine analysis:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity and AnalyteEnsures quantitative accuracy of the ester.
Tailing Factor (T) 0.8 – 1.5Indicates minimal secondary interactions (silanol activity).
Precision (RSD) < 1.0% (n=6 injections)Verifies pump and injector stability.
Theoretical Plates (N) > 5000Ensures sufficient column efficiency.
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mLEstimated based on furan molar absorptivity.

Troubleshooting & Critical Considerations

  • Peak Splitting: If the analyte peak splits, check the sample solvent. If the solvent is 100% Acetonitrile and the starting gradient is 90% Water, "solvent effect" can occur. Solution: Ensure sample diluent matches the initial mobile phase (e.g., 10-20% MeCN) or reduce injection volume to 5 µL.

  • Retention Time Shift: The pKa of the hydrolysis product (N-furoyl glycine) is near 3.5. If mobile phase pH drifts above 3.5, the impurity peak will shift significantly earlier and broaden. Solution: Always use fresh buffer and verify pH.

  • Ghost Peaks: Furan derivatives can oxidize over time. Ensure stock solutions are stored in amber vials at 4°C.

References

  • PubChem. (n.d.).[1] Ethyl 2-[(2-furylcarbonyl)amino]acetate (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Furan Derivatives.[2][3][4][5][6] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2022). LC method for the direct and simultaneous determination of furan derivatives.[4] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Analytical Method Development for Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 4915-21-3), also known as Ethyl N-(2-furoyl)glycinate , is a critical intermediate in the synthesis of peptidomimetics and furan-based pharmacophores. Its structure comprises a furan ring coupled to a glycine ethyl ester via an amide bond.

Accurate quantification of this molecule is challenging due to two competing physicochemical properties:

  • The Furan Chromophore: Provides UV activity but can be prone to oxidation or ring-opening under harsh conditions.

  • The Ethyl Ester Moiety: Susceptible to hydrolysis (forming the free acid, N-furoylglycine) in alkaline or highly aqueous environments, necessitating strict pH control during analysis.

This guide outlines a Quality by Design (QbD) approach to developing a robust analytical method, compliant with ICH Q2(R2) and ICH Q14 standards.

Physicochemical Profiling & Pre-Formulation

Before method development, the analyte's properties must dictate the instrumental parameters.

PropertyValue / CharacteristicImpact on Method
Molecular Formula C₉H₁₁NO₄Target Mass for LC-MS.
Molecular Weight 197.19 g/mol [M+H]⁺ = 198.20 Da.
LogP (Predicted) ~0.8 - 1.2Moderately polar; suitable for Reversed-Phase (RP) LC.
UV Max (

)
~250–260 nm (Furan

)
Primary detection wavelength.
Solubility Soluble in MeOH, ACN, DMSO.Use organic diluents for stock preparation.
pKa Amide N is non-basic. Ester is neutral.pH control is for stability, not ionization control.
Spectral Scanning (Critical Step)

Do not rely on literature values alone.

  • Prepare a 10 µg/mL solution in Methanol.

  • Scan from 200 nm to 400 nm using a PDA detector or UV-Vis spectrophotometer.

  • Expectation: A primary maximum near 254 nm . Use this for quantification. A secondary band may appear near 210-220 nm (amide/ester), but this region is prone to solvent noise.

Method Development Workflow (QbD)

The following diagram illustrates the logical flow for developing this method, ensuring all Critical Quality Attributes (CQAs) are met.

MethodDevelopment Start Analyte Profiling (Solubility, UV, Stability) Screening Column & Mobile Phase Screening Start->Screening Opt Parameter Optimization (Gradient, Temp, Flow) Screening->Opt Risk Risk Assessment (Ester Hydrolysis Check) Opt->Risk Risk->Opt Fail Valid ICH Q2(R2) Validation (Accuracy, Precision, LOQ) Risk->Valid Pass Final Final Protocol Valid->Final

Figure 1: QbD-aligned method development lifecycle, emphasizing the risk assessment step for ester stability.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This is the "Workhorse Method" for purity and assay testing in a QC environment.

Chromatographic Conditions
  • Column: C18 (L1) column, 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: C18 provides robust retention for the furan ring. A "Base Deactivated" (BD) or "End-capped" column is preferred to reduce peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses silanol activity and, critically, inhibits ester hydrolysis which occurs rapidly at neutral/basic pH.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: ACN offers lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Standard Preparation
  • Stock Solution: Dissolve 20 mg of Ethyl 2-[(2-furylcarbonyl)amino]acetate in 20 mL of Acetonitrile (1.0 mg/mL). Do not use water for the stock solution to ensure long-term stability.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.

Protocol 2: LC-MS/MS for Trace Quantification

Required for biological matrices (PK studies) or trace impurity analysis.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The amide nitrogen is readily protonated

    
    .
    
  • MRM Transitions:

    • Precursor: 198.2 m/z

      
      
      
    • Quantifier Product: 124.0 m/z (Loss of glycine ethyl ester group; Furoyl cation).

    • Qualifier Product: 152.1 m/z (Loss of ethanol; formation of acylium ion).

LC Parameters (LC-MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Note: Phosphoric acid (used in UV method) is non-volatile and must be avoided in MS.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) revision emphasizes "Fitness for Purpose." Your validation must demonstrate the method works specifically for this ester.

Specificity (Forced Degradation)

You must prove the method separates the parent from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect N-furoylglycine peak (earlier retention).

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. -> Expect rapid degradation to N-furoylglycine.

  • Oxidation: 3% H₂O₂, RT, 2 hours. -> Expect furan ring opening/oxidation products.

Linearity & Range
  • Range: 80% to 120% of target concentration.

  • Criteria:

    
    .
    
System Suitability Test (SST)

Every analytical run must start with an SST injection.

  • Tailing Factor:

    
     (Strict control due to amide interaction).
    
  • Precision: RSD

    
     for 5 replicate injections.
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the hydrolyzed acid).
    

Troubleshooting Guide

Common issues encountered with furan-glycine esters and their solutions.

Troubleshooting Issue1 Peak Splitting Cause1 Solvent Mismatch (Sample in 100% ACN) Issue1->Cause1 Fix1 Dilute sample with starting MP (95:5 Water:ACN) Cause1->Fix1 Issue2 Retention Time Drift (Decreasing) Cause2 Ester Hydrolysis (On-column) Issue2->Cause2 Fix2 Check pH of MP A (Must be < 3.0) Cause2->Fix2 Issue3 High Backpressure Cause3 Furan Polymerization (Sample degradation) Issue3->Cause3 Fix3 Use Fresh Samples Protect from Light Cause3->Fix3

Figure 2: Decision tree for resolving common chromatographic anomalies.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • PubChem. (n.d.).[1] Ethyl 2-(furan-2-yl)acetate Compound Summary. National Library of Medicine. (Note: Used as structural reference for furan-ester properties).[1]

  • Dolan, J. W. (2002). The Role of the Mobile Phase in HPLC. LCGC North America.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley-Interscience.

Sources

Experimental Protocol for Evaluating the Anticancer Activity of Ethyl 2-[(2-furylcarbonyl)amino]acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ONC-2026-04

Executive Summary

This application note details a standardized workflow for the biological evaluation of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-furoyl)glycine ethyl ester) and its structural derivatives. Furan-2-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting significant antiproliferative activity against various carcinoma lines (e.g., MCF-7, HepG2) by targeting microtubule dynamics and inducing mitochondrial apoptosis.

This guide moves beyond generic protocols, offering a chemically aware perspective on handling N-acyl amino acid esters—specifically addressing their solubility, hydrolytic stability, and metabolic activation (prodrug nature) during in vitro assays.

Scientific Rationale & Compound Properties[1][2][3][4][5]

The Pharmacophore

The core structure consists of a furan ring coupled to a glycine ethyl ester via an amide bond.

  • Furan Ring: Acts as a bioisostere for phenyl or heteroaromatic rings found in kinase inhibitors and tubulin binders.

  • Ethyl Ester Moiety: Crucial for cellular permeability. The free acid (N-furoyl glycine) is highly polar and poorly permeable. The ethyl ester acts as a prodrug, masking the carboxylate to facilitate passive diffusion across the cell membrane, where intracellular esterases hydrolyze it back to the active acid or allow the intact molecule to bind its target.

Critical Handling Note (Solubility)

While the ethyl ester improves lipophilicity, these derivatives often suffer from poor aqueous solubility, necessitating precise DMSO solubilization protocols to prevent precipitation in cell culture media, which causes false-negative cytotoxicity results.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound validation to mechanistic confirmation.

ExperimentalWorkflow Start Compound Library (Ethyl 2-[(2-furylcarbonyl)amino]acetate) QC Quality Control (HPLC >98%, NMR) Start->QC Validation Screen Primary Screen (MTT Assay - 72h) QC->Screen Solubilization Select Hit Selection (SI > 2.0) Screen->Select IC50 Calculation Mech Mechanistic Validation (Annexin V / PI) Select->Mech Mode of Death Target Target Investigation (Tubulin Polymerization) Select->Target Target ID

Figure 1: Integrated workflow for the evaluation of furan-carboxamide derivatives.

Protocol 1: Stock Solution Preparation & Quality Control

Objective: Ensure compound stability and accurate dosing. Reagents: Dimethyl sulfoxide (DMSO, cell culture grade), HPLC-grade Ethanol.

  • Purity Check: Verify purity is >98% via HPLC. Impurities in furan synthesis (e.g., residual furoyl chloride) are highly cytotoxic and will skew IC50 data.

  • Stock Preparation: Dissolve the derivative to 20 mM in 100% DMSO.

    • Note: Avoid aqueous buffers for the stock solution to prevent premature hydrolysis of the ester.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) against cancer cell lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., L929).

Mechanistic Insight

The MTT assay relies on mitochondrial succinate dehydrogenase. Since furan derivatives often target mitochondria, verify results with a secondary non-metabolic assay (e.g., SRB or Crystal Violet) if IC50 values are surprisingly low (<1 µM), to rule out direct enzyme inhibition rather than cell death.

Step-by-Step Methodology
  • Seeding:

    • Plate cells (3,000–5,000 cells/well) in 96-well plates in 100 µL complete media.

    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the Ethyl 2-[(2-furylcarbonyl)amino]acetate derivative in culture media.

    • Critical: Final DMSO concentration must be <0.5% (v/v) in all wells.

    • Include:

      • Negative Control: 0.5% DMSO media.

      • Positive Control: Doxorubicin or Cisplatin (standard anticancer agents).

      • Blank: Media only (no cells).

    • Incubate for 48h or 72h .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Watch for purple formazan crystals.[1][2]

  • Solubilization:

    • Carefully aspirate media (for adherent cells).[3]

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 min in the dark.

  • Readout:

    • Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



Plot Log(concentration) vs. % Viability to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if the mechanism of death is apoptosis (programmed) or necrosis (toxicity). Furan-2-carboxamides typically induce apoptosis via the intrinsic mitochondrial pathway.

Workflow Diagram: Apoptotic Signaling

ApoptosisPathway Drug Furan Derivative Mito Mitochondria (MMP Loss) Drug->Mito Induction CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 PS Phosphatidylserine Flip (Annexin V+) Casp3->PS Membrane Change DNA DNA Fragmentation Casp3->DNA Nuclear Damage

Figure 2: Proposed Mechanism of Action for Furan-induced Apoptosis.

Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the derivative at IC50 and 2xIC50 concentrations for 24h.
    
  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, 2 min max) and combine with collected media.

    • Centrifuge (1000 rpm, 5 min).

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 1X Binding Buffer (

      
       cells/mL).
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[4]

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrotic cells (membrane rupture).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine exposure).

Success Criterion: A significant shift from Q3 to Q4/Q2 compared to control indicates specific apoptotic activity, validating the compound as a potential anticancer agent rather than a general toxin.

Data Presentation Standards

When reporting results for this class of compounds, organize data as follows to facilitate peer review:

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound IDR-Group Subst.MCF-7 (Breast)HepG2 (Liver)L929 (Normal)Selectivity Index (SI)*
Target (Et-Furoyl) -H12.5 ± 1.215.4 ± 2.0>100> 8.0
Derivative A-NO24.2 ± 0.55.1 ± 0.825.05.9
Doxorubicin(Control)0.5 ± 0.10.8 ± 0.12.14.2

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 2 is generally considered promising.

References

  • Anticancer Activity of Furan-2-carboxamide Derivatives Source: MDPI (Molecules/Int. J. Mol. Sci) Context: Establishes the furan ring as a pharmacophore for inhibiting cancer cell proliferation via tubulin inhibition. Link:

  • N-acyl-alpha amino acids and Furoyl Glycine Properties Source: PubChem / NIH Context: Chemical and physical properties of N-(2-Furoyl)glycine and its ester derivatives, confirming lipophilicity and metabolic pathways. Link:

  • Standard Protocol for MTT Assay Source: Abcam / ATCC Context: The industry-standard method for assessing cell viability and proliferation in drug discovery. Link:

  • Annexin V-FITC Apoptosis Detection Source: Thermo Fisher Scientific Context: Flow cytometry protocols for distinguishing between early apoptosis and necrosis using Annexin V and PI. Link:

  • Tubulin Polymerization Inhibition by Furan Derivatives Source: Anticancer Drugs (PubMed) Context:[5][6][7] Mechanistic grounding for why furan-carboxylate derivatives cause G2/M arrest. Link:[7]

Sources

Application Note: Optimized Synthesis of N-Furoylglycine Ethyl Ester via Acyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodology for the acylation of ethyl glycinate with 2-furoyl chloride to synthesize Ethyl 2-(furan-2-carboxamido)acetate (also known as N-furoylglycine ethyl ester). This reaction represents a critical transformation in the synthesis of peptidomimetics and furan-based pharmacophores.

Unlike standard amide couplings, this protocol specifically addresses the kinetic and stoichiometric challenges posed by the use of ethyl glycinate hydrochloride salt. We present two validated methodologies:

  • Method A (Preferred): Anhydrous coupling in Dichloromethane (DCM) with Triethylamine (TEA) for high-purity applications.

  • Method B (Alternative): Schotten-Baumann biphasic conditions for robust, large-scale crude synthesis.

Chemical Background & Mechanism[1][2][3][4][5][6][7]

The Challenge of the Hydrochloride Salt

Ethyl glycinate is commercially supplied as a hydrochloride salt (


) to prevent polymerization (diketopiperazine formation) and hydrolysis.
  • Critical Stoichiometry: The reaction requires two distinct equivalents of base:

    • Neutralization: To liberate the free amine nucleophile (

      
      ) from the salt.
      
    • Scavenging: To neutralize the

      
       generated during the acylation event.
      
  • Failure Mode: Using only 1.0–1.2 equivalents of base results in <50% conversion, as the amine remains protonated and non-nucleophilic.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The free amine attacks the electrophilic carbonyl of the furoyl chloride, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

Mechanism Reactants Reactants (Furoyl-Cl + Gly-OEt) Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Base Base (Et3N) (Proton Scavenger) Base->Intermed Stabilization Product Product (Amide Bond) Intermed->Product Cl- Elimination Byproduct Byproduct (Et3N·HCl) Intermed->Byproduct Deprotonation

Figure 1: Mechanistic pathway of the acylation reaction.[1]

Experimental Protocols

Reagents and Materials
ReagentMW ( g/mol )Equiv.Role
Ethyl Glycinate HCl 139.581.0Nucleophile Source
2-Furoyl Chloride 130.531.05Electrophile
Triethylamine (TEA) 101.192.2 Base (Dual role)
Dichloromethane (DCM) -SolventAnhydrous (0.1 M conc.)
DMAP 122.170.05Catalyst (Optional)
Method A: Anhydrous Coupling (High Purity)

Recommended for drug discovery and lead optimization where moisture control is possible.

Workflow Diagram:

Workflow Step1 1. Slurry Formation Suspend Gly-OEt·HCl in DCM (0°C) Step2 2. Liberation Add TEA (2.2 eq) dropwise. Stir 15 min until clear. Step1->Step2 Step3 3. Acylation Add Furoyl Chloride (1.05 eq) in DCM dropwise at 0°C. Step2->Step3 Step4 4. Reaction Warm to RT. Stir 2-4 hours (TLC monitoring). Step3->Step4 Step5 5. Quench & Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine. Step4->Step5

Figure 2: Step-by-step workflow for Method A.

Detailed Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Ethyl Glycinate HCl (10.0 mmol) and anhydrous DCM (50 mL). Cool the resulting slurry to 0°C using an ice bath.

  • Free-Basing: Add Triethylamine (22.0 mmol, 2.2 eq) dropwise over 10 minutes. Note: The slurry will thin as the free amine is liberated and TEA·HCl forms. Stir for an additional 15 minutes.

  • Addition: Dissolve 2-Furoyl Chloride (10.5 mmol, 1.05 eq) in 10 mL DCM. Add this solution dropwise to the main reaction vessel at 0°C to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine (ninhydrin stain) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash 1 (Acidic): 1M HCl (2 x 30 mL) – Removes unreacted amine and excess TEA.

    • Wash 2 (Basic): Saturated NaHCO₃ (2 x 30 mL) – Removes any hydrolyzed furoic acid.

    • Wash 3: Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Method B: Schotten-Baumann (Biphasic)

Recommended for robust, larger-scale synthesis where anhydrous solvents are cost-prohibitive.

  • Dissolution: Dissolve Ethyl Glycinate HCl (10 mmol) in water (20 mL).

  • Base Addition: Add DCM (20 mL) followed by solid

    
     (25 mmol).
    
  • Coupling: Add Furoyl Chloride (11 mmol) dropwise to the vigorously stirred biphasic mixture at RT.

  • Completion: Stir for 4–6 hours.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Combine organics and proceed to washing (Step 6 in Method A).

Validation & Quality Control

Expected Analytical Data

To validate the synthesis, compare spectral data against these expected values.

TechniqueFeatureExpected SignalAssignment
TLC Rf Value~0.4–0.5 (1:1 EtOAc/Hex)Product (UV active)
1H NMR Furan Ring

7.5 (d), 7.2 (d), 6.5 (dd)
Furan protons (

)
1H NMR Amide

6.8–7.5 (broad s)

(Exchangeable)
1H NMR Glycine

4.2 (d, J=5Hz)

1H NMR Ethyl Ester

4.25 (q), 1.3 (t)

IR Carbonyl1740

(Ester), 1660

(Amide)
C=O Stretches
Troubleshooting Guide
  • Problem: Low Yield.

    • Root Cause:[2][3][4][5][6][7][8] Insufficient base used to neutralize the HCl salt.

    • Fix: Ensure 2.2 equivalents of TEA are used.

  • Problem: Solid precipitate in reaction.

    • Analysis: This is likely TEA·HCl (normal byproduct) or Furoic Acid (hydrolysis product).

    • Differentiation: TEA·HCl is water-soluble; Furoic acid is soluble in sat. NaHCO₃.

  • Problem: Product is an oil instead of solid.

    • Fix: Ethyl esters can be low-melting solids.[7] Triturate with cold pentane or hexanes to induce crystallization.

References

  • PubChem. (n.d.). Ethyl 2-[(2-furylcarbonyl)amino]acetate.[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Luo, Y., et al. (2020).[2] Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Journal of Chemical Research. Retrieved from [Link]

  • Organic Syntheses. (1924). Glycine ethyl ester hydrochloride.[10][11] Organic Syntheses, Coll. Vol. 1, p.261. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters: Nucleophilic Addition-Elimination. Retrieved from [Link]

  • Vertex AI Search. (2023). Synthesis of N-ethylfuran-2-carboxamide derivatives.

Sources

Application Note: Optimized Synthesis of N-Furoyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

N-furoyl amino acid esters represent a critical scaffold in medicinal chemistry, serving as key intermediates for peptidomimetics, quorum sensing inhibitors, and antimicrobial agents. The furan ring acts as a bioisostere for phenyl and heteroaromatic groups, often improving solubility and metabolic stability.

This application note provides a rigorous, field-validated protocol for the synthesis of these compounds. Unlike generic organic chemistry texts, this guide focuses on the Acyl Chloride Method (Method A) as the primary industrial route due to its atom economy and scalability, while providing the Carbodiimide Coupling Method (Method B) for sensitive substrates.

Retrosynthetic Logic

The synthesis is best conceptualized by disconnecting the amide bond. The forward strategy requires the activation of 2-furoic acid or the use of its pre-activated chloride form to attack the nucleophilic amine of an amino acid ester.

Retrosynthesis Target N-Furoyl Amino Acid Ester (Target) Disconnection Amide Bond Disconnection Target->Disconnection Furoyl 2-Furoyl Chloride (Electrophile) Disconnection->Furoyl Route A AminoEster Amino Acid Ester HCl (Nucleophile) Disconnection->AminoEster

Figure 1: Retrosynthetic analysis showing the strategic disconnection of the amide bond.

Pre-Requisite: Synthesis of Amino Acid Methyl Ester Hydrochloride

Note: If commercial amino acid esters are unavailable, generate them freshly to ensure high enantiomeric purity.

Reaction: Amino Acid + SOCl₂ + MeOH → Amino Acid Methyl Ester·HCl

Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl₂).

  • Solvent Charge: Suspend the amino acid (L-isomer, 50 mmol) in anhydrous methanol (100 mL).

  • Activation (Critical Step): Cool the suspension to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 60 mmol, 1.2 equiv) dropwise over 20 minutes.

    • Expert Insight: The exothermic reaction generates HCl in situ. Adding SOCl₂ too fast at room temperature can cause ester hydrolysis or racemization.

  • Reflux: Remove the ice bath and heat to reflux (65°C) for 4 hours until the solution becomes clear.

  • Isolation: Concentrate in vacuo. Co-evaporate with diethyl ether (2x) to remove residual traces of HCl and SOCl₂. The product crystallizes as a white hydrochloride salt.

Primary Protocol: N-Acylation via Furoyl Chloride

This route is preferred for its robustness and ease of purification. It utilizes a biphasic or anhydrous organic system with a base scavenger.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Amino Acid Methyl Ester[1][3][4][5][6][7][8]·HCl1.0Nucleophile Source
2-Furoyl Chloride1.1Electrophile
Triethylamine (Et₃N)2.2Base (Scavenges HCl)
Dichloromethane (DCM)SolventReaction Medium (0.2 M)
Step-by-Step Procedure

1. Nucleophile Liberation

  • Dissolve the Amino Acid Methyl Ester·HCl (10 mmol) in anhydrous DCM (50 mL) in a dry RBF under nitrogen atmosphere.

  • Cool to 0°C. Add Triethylamine (22 mmol) dropwise.

  • Observation: The solution may become slightly cloudy due to the formation of Triethylamine Hydrochloride (Et₃N·HCl). This confirms the liberation of the free amine.

2. Acylation

  • Dissolve 2-Furoyl Chloride (11 mmol) in a minimal amount of DCM (5 mL).

  • Add the acid chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Mechanistic Note: Maintaining low temperature prevents the formation of di-acylated side products.

3. Reaction & Monitoring

  • Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.

  • Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at a higher R_f.

4. Workup (The "Wash" Strategy)

  • Dilute with DCM (50 mL).

  • Wash sequentially with:

    • 1M HCl (2 x 30 mL): Removes unreacted amine and excess Et₃N.

    • Sat. NaHCO₃ (2 x 30 mL): Hydrolyzes and removes unreacted furoyl chloride as water-soluble furoate.

    • Brine (1 x 30 mL): Dries the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Pathway[10]

Mechanism Reactants Free Amine + Furoyl Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Collapse Elimination of Chloride Ion Tetrahedral->Collapse e- Push Product N-Furoyl Amide + HCl Salt Collapse->Product Base Scavenging

Figure 2: Nucleophilic acyl substitution mechanism governing the formation of the amide bond.

Alternative Protocol: Carbodiimide Coupling

Use this method if the specific furoyl chloride is unstable or if you are using a substituted furoic acid derivative.

  • Dissolution: Dissolve 2-Furoic acid (1.0 equiv) and Amino Acid Ester·HCl (1.0 equiv) in DMF or DCM.

  • Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C.

  • Base Addition: Add DIPEA (3.0 equiv) to neutralize the salt and catalyze the coupling.

  • Stir: 12–16 hours at Room Temp.

  • Workup: Similar to Method A, but requires thorough washing with 5% LiCl solution (if DMF is used) to remove the solvent.

Characterization & Quality Control

To validate the synthesis, look for these specific NMR signatures.

Signal (¹H NMR)Chemical Shift (δ)MultiplicityStructural Assignment
Amide NH 6.5 – 8.5 ppmDoubletThe N-H proton coupling to the chiral alpha-proton.
Furan H-5 ~ 7.5 – 7.6 ppmDoublet (small J)Proton adjacent to oxygen in the furan ring.
Furan H-3 ~ 7.1 – 7.2 ppmDoubletProton adjacent to the carbonyl.
Furan H-4 ~ 6.5 – 6.6 ppmDD / MultipletThe "top" proton of the furan ring.
Ester -OCH₃ ~ 3.7 ppmSingletMethyl ester group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Furoyl ChlorideEnsure DCM is anhydrous. Check chloride quality (it should be a clear liquid, not dark brown).
Racemization High pH or TempKeep reaction at 0°C during base addition. Avoid large excess of Et₃N.
Emulsion Density similarityAdd solid NaCl to the aqueous layer to increase density difference during extraction.
Starting Material Remains Inactive ElectrophileIf using Method B (Coupling), ensure EDC is fresh. If Method A, add 10 mol% DMAP as a catalyst.

References

  • Synthesis of Amino Acid Esters: Protocol for methyl ester hydrochloride formation using Thionyl Chloride. Source:

  • Furan Derivatives in Medicinal Chemistry: Review of biological activity and structural significance of furan scaffolds. Source:

  • N-(2-Furoyl)Glycine Characterization: Spectral data and metabolic context for N-furoyl derivatives. Source:

  • General Amide Coupling Protocols: Methodologies for peptide bond formation applicable to furoyl-amino acid coupling. Source:

Sources

Cell-based assays for testing the biological effects of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 2-[(2-furylcarbonyl)amino]acetate represents a distinct class of furan-2-carboxamide derivatives. Structurally, it is the ethyl ester prodrug of N-furoylglycine. In biological systems, the ethyl ester moiety enhances lipophilicity, facilitating passive transport across cell membranes. Once intracellular, nonspecific esterases (e.g., carboxylesterase 1/2) hydrolyze the ester to release the free acid, which acts as the bioactive effector.

Pharmacological Context: The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting pleiotropic effects:

  • Cytotoxicity & Apoptosis: Furan derivatives frequently induce Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction, triggering the intrinsic apoptotic pathway (Bax/Bcl-2 modulation) in neoplastic cells.[1]

  • Anti-Inflammatory Activity: Analogues have been shown to suppress Nitric Oxide (NO) and cytokine release in activated macrophages.

  • Quorum Sensing Inhibition: The structure mimics N-acyl homoserine lactones (AHLs), allowing it to interfere with bacterial biofilm formation (e.g., Pseudomonas aeruginosa LasR signaling).

This guide outlines a tiered screening cascade to evaluate these three biological endpoints.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the screening cascade, from compound preparation to endpoint analysis.

ScreeningCascade Compound Ethyl 2-[(2-furylcarbonyl)amino]acetate (Stock: 100 mM in DMSO) Step1 Step 1: Solubility & Stability Check (PBS/Media, 37°C) Compound->Step1 Branch1 Assay A: Oncology/Safety (HeLa / HepG2 Cells) Step1->Branch1 Branch2 Assay B: Immunology (RAW 264.7 Macrophages) Step1->Branch2 Branch3 Assay C: Microbiology (P. aeruginosa Biofilm) Step1->Branch3 Readout1 Endpoint: Cell Viability (MTT) & Apoptosis (Caspase-3/7) Branch1->Readout1 48h Incubation Readout2 Endpoint: NO Production (Griess Assay) Branch2->Readout2 LPS Stimulation Readout3 Endpoint: Biofilm Mass (Crystal Violet Staining) Branch3->Readout3 Static Culture

Caption: Tiered screening workflow for Ethyl 2-[(2-furylcarbonyl)amino]acetate profiling.

Application Note A: Cytotoxicity & Apoptosis Profiling

Scientific Principle

Furan-containing compounds often exhibit selective cytotoxicity toward cancer cells by inducing oxidative stress. The ethyl ester group allows the molecule to permeate the cell, where it may disrupt mitochondrial membrane potential (


). This assay quantifies metabolic activity (viability) and confirms the mechanism of cell death (apoptosis vs. necrosis).
Protocol: MTT Viability & Caspase-3/7 Activation

Materials:

  • Cell Lines: HepG2 (Liver carcinoma) or HeLa (Cervical cancer).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Caspase-Glo® 3/7 Assay (Promega).

  • Compound Stock: 100 mM in DMSO (Store at -20°C).

Step-by-Step Methodology:

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 µL complete media (DMEM + 10% FBS).
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Ethyl 2-[(2-furylcarbonyl)amino]acetate in serum-free media.

    • Concentration Range: 0.1 µM to 100 µM (include a 0.1% DMSO vehicle control).

    • Replace culture media with 100 µL of treatment media. Incubate for 48 hours.

  • MTT Assay (Viability):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Carefully aspirate media.

    • Solubilize crystals with 100 µL DMSO. Shake for 10 mins.

    • Measure Absorbance at 570 nm .

  • Caspase-3/7 Assay (Apoptosis Confirmation):

    • Note: Run in parallel on a separate white-walled plate.

    • Add 100 µL of Caspase-Glo® reagent directly to the treatment wells.

    • Incubate at room temperature for 1 hour.

    • Measure Luminescence (RLU).

Data Interpretation:

  • IC₅₀ Calculation: Plot Log[Concentration] vs. % Viability using non-linear regression.

  • Apoptosis Index: A spike in Caspase-3/7 luminescence at concentrations near the IC₅₀ indicates apoptotic cell death rather than non-specific necrosis.

Application Note B: Anti-Inflammatory Screening (NO Inhibition)

Scientific Principle

Macrophage activation by Lipopolysaccharide (LPS) triggers the NF-


B pathway, leading to the expression of iNOS and release of Nitric Oxide (NO). Furan-2-carboxamides can inhibit this pathway.[2] This assay measures the accumulation of nitrite (stable NO metabolite) in the supernatant.
Protocol: Griess Assay in RAW 264.7 Cells

Materials:

  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulant: LPS (Lipopolysaccharide) from E. coli O111:B4 (Final conc: 1 µg/mL).

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

Step-by-Step Methodology:

  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 24-well plates. Adhere for 24h.
      
  • Pre-treatment:

    • Pre-treat cells with the test compound (1, 10, 50 µM) for 1 hour prior to stimulation. This allows intracellular ester hydrolysis and pathway engagement.

  • Stimulation:

    • Add LPS (1 µg/mL) to wells. Include:

      • Negative Control: Media only.

      • Positive Control: LPS + Vehicle.

    • Incubate for 24 hours.

  • Quantification:

    • Transfer 50 µL of cell culture supernatant to a fresh 96-well plate.

    • Add 50 µL of Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL of NED solution; incubate 10 min.

    • Measure Absorbance at 540 nm .

    • Standard Curve: Use Sodium Nitrite (NaNO₂) serial dilutions (0–100 µM) to quantify NO release.

Mechanistic Pathway Diagram

The following diagram details the hypothesized mechanism of action (MoA) for the compound within a mammalian cell, highlighting the prodrug activation and downstream signaling effects.

MoA Prodrug Ethyl 2-[(2-furylcarbonyl)amino]acetate (Lipophilic) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Esterase Carboxylesterases (CES1/CES2) Membrane->Esterase ActiveMetabolite N-Furoylglycine (Active Acid) Esterase->ActiveMetabolite Hydrolysis ROS ROS Generation (Mitochondria) ActiveMetabolite->ROS Cancer Cells NFkB NF-kB Pathway (Inhibition) ActiveMetabolite->NFkB Immune Cells Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis AntiInflam Reduced NO/Cytokines NFkB->AntiInflam

Caption: Intracellular activation of the ethyl ester prodrug and divergent signaling pathways.

Data Presentation & Analysis

When reporting results for this compound, organize data into the following comparative table structure to validate biological activity.

Table 1: Summary of Biological Activity Endpoints

Assay TypeCell LineParameterPotency MetricSignificance Criteria
Cytotoxicity HeLa / HepG2Metabolic Viability (MTT)IC₅₀ (µM)IC₅₀ < 20 µM considered active
Apoptosis HeLaCaspase 3/7 ActivationFold Change vs. Control> 2-fold increase
Inflammation RAW 264.7Nitrite (NO) ReleaseIC₅₀ (µM)Inhibition > 50% at non-toxic dose
Biofilm P. aeruginosaBiofilm Mass (CV Staining)% Inhibition> 40% Inhibition

References

  • Suthindhiran, K., & Kannabiran, K. (2013).[1] Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis.[1] Journal of Pharmacology and Toxicology, 8, 1-18.[1] Link

  • López-Guerra, N., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Link

  • PubChem Database. (n.d.). Ethyl 2-[(2-furylcarbonyl)amino]acetate (CID 2763516).[3] National Center for Biotechnology Information. Link[3]

  • Hassan, A. S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[4] Molecules, 28(12), 4582. Link

Sources

Application Note: Strategic Derivatization of Ethyl 2-[(2-furylcarbonyl)amino]acetate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-furoyl)glycine ethyl ester) represents a foundational scaffold in early-stage drug discovery. While the furan moiety is a classic aromatic linker often utilized for its electron-rich nature and hydrogen-bond accepting capacity, it presents a significant "structural alert" in medicinal chemistry due to metabolic liabilities. Cytochrome P450-mediated oxidation of the furan ring can generate reactive enedione or epoxide intermediates, leading to hepatotoxicity.[1]

This application note provides a comprehensive guide for researchers to:

  • Synthesize the parent scaffold efficiently on a gram scale.

  • Derivatize the molecule to explore Structure-Activity Relationships (SAR).

  • De-risk the scaffold by synthesizing bioisosteres that mitigate metabolic toxicity while retaining biological potency.

The SAR Logic Map

The following diagram outlines the three critical zones for modification:

SAR_Strategy Scaffold Ethyl 2-[(2-furylcarbonyl)amino]acetate Zone1 Zone 1: Furan Ring (Metabolic Liability) Scaffold->Zone1 Zone2 Zone 2: Amide Linker (H-Bond Donor/Acceptor) Scaffold->Zone2 Zone3 Zone 3: Ester Tail (Solubility/Target Interaction) Scaffold->Zone3 Strategy1 Strategy: Bioisosteric Replacement (Thiophene, Phenyl, Pyridine) Zone1->Strategy1 Strategy2 Strategy: Methylation or Retro-inverso modification Zone2->Strategy2 Strategy3 Strategy: Library Generation (Amides, Hydrazides, Oxadiazoles) Zone3->Strategy3

Figure 1: Strategic segmentation of the scaffold for SAR optimization. Zone 1 focuses on safety, while Zone 3 focuses on potency and physicochemical properties.

Chemical Properties & Safety Profile[2]

PropertyValueNote
IUPAC Name Ethyl 2-(furan-2-carboxamido)acetate
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol Low MW allows for significant decoration.
cLogP ~0.6Highly soluble; good starting point for lipophilic additions.
Metabolic Alert Furan RingSusceptible to CYP450 oxidation (cis-enedione formation).

Experimental Protocols

Protocol A: Core Synthesis of the Parent Scaffold

This protocol utilizes a Schotten-Baumann-type acylation, optimized for yield and purity without requiring chromatography for the initial intermediate.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 2-Furoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Glycine ethyl ester HCl (10 mmol, 1.40 g) in anhydrous DCM (30 mL).

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add TEA (22 mmol, 3.06 mL) dropwise over 10 minutes. The solution will become clear as the free amine is liberated.

  • Acylation: Add 2-Furoyl chloride (10.5 mmol, 1.03 mL) dropwise to the cold solution. Note: Furoyl chloride is lachrymatory; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash the organic layer sequentially with 1N HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acid chloride/furoic acid.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85-95%.

    • Appearance: White to off-white solid.

Protocol B: Zone 3 Divergent Synthesis (Amide Library)

To explore the "Tail" region, the ester is hydrolyzed to the acid and then coupled to a variety of amines. This is the primary method for generating SAR depth.

Workflow:

  • Hydrolysis: Treat the parent ester with LiOH (1.5 equiv) in THF/H₂O (3:1) for 2 hours at RT. Acidify to pH 2 with 1N HCl to precipitate N-(2-furoyl)glycine . Filter and dry.

  • Parallel Coupling:

    • Reagents: N-(2-furoyl)glycine (1 equiv), Diverse Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (2 equiv), DMF.

    • Procedure: Mix reagents in a vial. Shake at RT for 12 hours.

    • Purification: Dilute with EtOAc, wash with water/brine. If using a parallel synthesizer, employ SCX-2 solid-phase extraction cartridges to capture unreacted amines.

Protocol C: Zone 1 Bioisosteric Replacement (De-risking)

This protocol replaces the metabolically labile furan with a Thiophene ring.

Rationale: Thiophene is the direct bioisostere of furan (S replaces O). It retains aromaticity and geometry but is significantly more stable to oxidative metabolism, reducing the risk of toxic metabolite formation.

Methodology:

  • Repeat Protocol A , substituting 2-Furoyl chloride with 2-Thiophenecarbonyl chloride .

  • Comparison: The resulting Ethyl 2-[(2-thienylcarbonyl)amino]acetate should be tested side-by-side with the furan parent in microsomal stability assays.

Advanced Derivatization: Heterocycle Formation

For advanced SAR, converting the ester into a 1,3,4-oxadiazole creates a stable, lipophilic surrogate that often improves metabolic stability and potency.

Synthesis_Workflow Start Parent Ester (Protocol A) Hydrazine Reaction with Hydrazine Hydrate Start->Hydrazine EtOH, Reflux Hydrazide Intermediate: Acyl Hydrazide Hydrazine->Hydrazide Cyclization Cyclization with CDI or Orthoesters Hydrazide->Cyclization Product Target: 1,3,4-Oxadiazole Derivative Cyclization->Product Heat

Figure 2: Synthetic pathway for converting the ester tail into a bioactive 1,3,4-oxadiazole heterocycle.

Protocol Summary:

  • Reflux the parent ester with Hydrazine Hydrate (5 equiv) in Ethanol for 6 hours.

  • Cool and filter the precipitated Acyl Hydrazide .

  • React the hydrazide with an orthoester (e.g., Triethyl orthoformate) or a carboxylic acid + coupling agent to close the ring, forming the oxadiazole.

Comparative SAR Data (Projected)

The following table illustrates how derivatization affects physicochemical properties. "Metabolic Stability" is a projected score (1=Low, 5=High) based on known structure-metabolism relationships (SMR).

Analog IDZone 1 (Head)Zone 3 (Tail)cLogPTPSA (Ų)Metabolic Stability
FG-001 (Parent) FuranEthyl Ester0.6265.02 (Risk: Epoxidation)
FG-002 Thiophene Ethyl Ester1.1550.04 (Improved)
FG-003 PhenylEthyl Ester1.5055.05 (Stable)
FG-004 FuranBenzyl Amide 1.8068.02
FG-005 Thiophene1,3,4-Oxadiazole 1.1075.04

Interpretation:

  • FG-002 is the priority analog. It maintains the steric profile of the parent but eliminates the furan toxicity alert.

  • FG-005 represents an advanced lead with optimized stability in both the head and tail regions.

References

  • PubChem. N-(2-Furoyl)Glycine | C7H7NO4.[2] National Library of Medicine. Available at: [Link]

  • Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2013. Available at: [Link]

  • Mies, F., et al.Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances, 2020. (Contextual SAR reference).
  • Patsnap.Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate methodology.

Sources

Large-scale synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-furoylglycine ethyl ester). This molecule serves as a critical peptidomimetic building block and a metabolic probe in preclinical protease inhibition studies.

While standard laboratory protocols exist for amide coupling, this guide specifically addresses the transition from gram-scale discovery chemistry to kilogram-scale preclinical production. The selected route utilizes 2-furoyl chloride and glycine ethyl ester hydrochloride under anhydrous conditions. This pathway is prioritized over carbodiimide coupling (EDC/NHS) due to superior atom economy, cost-effectiveness, and simplified purification via crystallization, eliminating the need for large-scale chromatography.

Strategic Route Selection

For large-scale synthesis (>100 g to kg scale), reagent choice dictates safety profile and downstream processing costs.

ParameterMethod A: Acid Chloride (Selected) Method B: Carbodiimide (EDC/HOBt)
Reagents 2-Furoyl Chloride + Et

N
2-Furoic Acid + EDC + HOBt + DIPEA
Atom Economy High (Byproduct: Et

N·HCl)
Low (Byproduct: Urea derivatives)
Cost Low (Commodity chemicals)High (Coupling agents are expensive)
Purification Aqueous wash + CrystallizationColumn chromatography often required
Scalability Excellent (Exotherm control required)Moderate (Solubility issues with ureas)

Decision: Method A is selected. The acid chloride route provides a cleaner reaction profile where the major byproduct (triethylamine hydrochloride) is water-soluble and easily removed during workup.

Process Safety & Risk Assessment

Before proceeding, the following risks must be mitigated:

  • Exotherm Control: The reaction of furoyl chloride with amines is highly exothermic. Addition must be controlled to maintain internal temperature

    
     to prevent side reactions (dimerization or hydrolysis).
    
  • Sensitizers: 2-Furoyl chloride is a lachrymator and corrosive. All operations must occur in a fume hood with appropriate PPE (nitrile gloves, goggles, face shield).

  • Furan Ring Stability: The furan moiety is sensitive to strong acids (ring opening). Acidic washes must be performed with dilute HCl or Citric Acid, and exposure time minimized.

Detailed Experimental Protocol

Scale: 1.0 mol (Theoretical Yield: ~197.2 g) Target Yield: >85% (>167 g) Purity: >98% (HPLC)

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[1]AmountRole
Glycine Ethyl Ester HCl 139.581.0139.6 gLimiting Reagent
2-Furoyl Chloride 130.531.05137.1 g (~105 mL)Electrophile
Triethylamine (Et

N)
101.192.2222.6 g (~306 mL)Base (Scavenger)
Dichloromethane (DCM) 84.93--1.5 L (10 vol)Solvent
Step-by-Step Procedure

Step 1: Suspension Preparation

  • Charge a 3-L three-necked round-bottom flask (equipped with an overhead mechanical stirrer, internal temperature probe, and addition funnel) with Glycine Ethyl Ester HCl (139.6 g).

  • Add DCM (1.2 L). Stir at 300 RPM. The solid will not fully dissolve initially.

  • Cool the suspension to 0–5°C using an ice/salt bath.

Step 2: Base Addition 4. Add Triethylamine (306 mL) dropwise over 20 minutes.

  • Observation: The mixture will become homogenous or a finer suspension as the free base glycine ester is liberated.
  • Control: Maintain internal temperature
    
    
    .

Step 3: Acylation (Critical Step) 5. Charge the addition funnel with 2-Furoyl Chloride (137.1 g) diluted in remaining DCM (300 mL). 6. Add the acid chloride solution dropwise over 90–120 minutes .

  • Critical Process Parameter (CPP): Do not allow temperature to exceed 10°C. High temps promote impurity formation.
  • After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 4–6 hours.
  • IPC (In-Process Control): Check TLC (50% EtOAc/Hexane) or HPLC. Consumption of glycine ester indicates completion.

Step 4: Workup 9. Quench the reaction by adding Water (500 mL) to the reaction vessel. Stir vigorously for 15 minutes to dissolve Et


N·HCl salts.
10. Transfer to a separatory funnel. Separate the phases.
11. Wash the organic (DCM) layer sequentially with:
  • 1M HCl (2 x 300 mL) – Removes unreacted amine/Et
    
    
    N. Keep cold to protect furan.
  • Sat. NaHCO
    
    
    (2 x 300 mL) – Removes unreacted furoic acid.
  • Brine (1 x 300 mL) – Drying.
  • Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    (50 g) for 30 minutes. Filter off the drying agent.[2][3]

Step 5: Isolation & Purification 13. Concentrate the filtrate under reduced pressure (Rotavap) at 35°C until a solid residue remains. 14. Recrystallization:

  • Dissolve the crude solid in minimal boiling Ethyl Acetate (~200 mL).
  • Slowly add n-Heptane (or Hexane) until turbidity persists (~300-400 mL).
  • Allow to cool slowly to RT, then to 4°C overnight.
  • Filter the white crystalline solid. Wash with cold Heptane (100 mL).
  • Dry in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

The following diagram illustrates the logical flow and decision points of the synthesis.

SynthesisWorkflow Start Start: Raw Materials Check (Glycine Ester HCl + Furoyl Cl) Suspension Step 1: Suspend Glycine Ester in DCM (0°C) Start->Suspension BaseAdd Step 2: Add Et3N (Liberate Free Amine) Suspension->BaseAdd Acylation Step 3: Add Furoyl Chloride (Dropwise, <10°C) BaseAdd->Acylation IPC IPC: TLC/HPLC Check (Is Glycine consumed?) Acylation->IPC IPC->Acylation No (Stir longer) Workup Step 4: Aqueous Workup (Acid/Base Washes) IPC->Workup Yes Concentration Concentrate Organic Phase Workup->Concentration Crystallization Step 5: Recrystallization (EtOAc / Heptane) Concentration->Crystallization FinalProduct Final Product: Ethyl 2-[(2-furylcarbonyl)amino]acetate Crystallization->FinalProduct

Caption: Figure 1. Process flow diagram for the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate, highlighting critical temperature control points.

Characterization & Specifications

Upon isolation, the batch must be validated against these parameters.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)

Identity

H-NMR (CDCl

)

7.4 (d, 1H), 7.1 (d, 1H), 6.5 (dd, 1H), 6.8 (br s, NH), 4.2 (q, 2H), 4.1 (d, 2H), 1.3 (t, 3H)
Melting Point Capillary68–72°C (Typical range for this ester)
Residual Solvent GC-HSDCM

ppm, Et

N

ppm

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of acid chloride due to wet solvent.Ensure DCM is anhydrous. Dry Et

N over KOH pellets if necessary.
Oiling out during crystallization Cooling too fast or too much anti-solvent.Re-dissolve in warm EtOAc. Add Heptane slower. Seed with pure crystal if available.
Dark Color (Brown/Black) Reaction temp exceeded 10°C; Furan decomposition.Treat organic layer with activated charcoal before crystallization. Strict temp control next time.
Amine Odor in Product Incomplete washing of Et

N.
Increase volume or frequency of dilute HCl washes (Step 11).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride coupling procedures).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. (1932). Hippuric Acid (Benzoylglycine) Synthesis (Analogous procedure for acyl-glycine synthesis). Org.[3][6] Synth. 12, 40.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for N-(2-Furoyl)glycine Ethyl Ester Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Introduction: The Reaction Landscape

Welcome to the technical support hub for the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-Furoyl)glycine ethyl ester). This guide treats your synthesis not as a recipe, but as a system of competing chemical pathways.

The synthesis is a classic Schotten-Baumann acylation , typically reacting 2-furoyl chloride with glycine ethyl ester hydrochloride in the presence of a tertiary amine base (e.g., Triethylamine or DIPEA). While theoretically simple, the specific sensitivity of the furan ring and the hygroscopic nature of the reagents often lead to specific impurity profiles that can complicate purification.

System Logic & Pathway Visualization

The following diagram illustrates the "Target Pathway" versus the "Failure Modes." Understanding this flow is critical for diagnosing impurities.

ReactionPathways cluster_inputs Reagents R1 2-Furoyl Chloride Imp1 Impurity A: 2-Furoic Acid R1->Imp1 Hydrolysis (Wet Solvent) Imp2 Impurity B: Furoic Anhydride R1->Imp2 Excess R1 (Self-reaction) Int Int R1->Int R2 Glycine Ethyl Ester HCl Salt R2->Int Base Base (TEA/DIPEA) Salt Byproduct: Amine-HCl Salt Base->Salt Scavenges HCl Prod Target Product: Ethyl 2-[(2-furylcarbonyl) amino]acetate Imp3 Impurity C: Furan Ring Polymer/Tar Prod->Imp3 Acid/Oxidation Sensitivity Water H2O (Moisture) Water->Imp1 Int->Prod Elimination

Caption: Figure 1. Reaction network showing the primary amidation pathway (green) versus competitive hydrolysis and degradation pathways (red).

Module 1: Byproduct Identification & Troubleshooting

This section addresses the specific impurities you will encounter. We categorize these by their origin and provide self-validating correction steps.

Diagnostic Table: Common Impurities
Impurity NameStructure OriginDetection (TLC/HPLC)Root CauseCorrective Action
2-Furoic Acid Hydrolysis of Furoyl ChlorideMore polar than product (Stays at baseline in non-polar eluents).Wet solvent (DCM/THF) or old acid chloride reagent.Dry Solvents: Distill DCM over CaH2. Wash: Use sat. NaHCO3 during workup.[1]
Glycine Ethyl Ester Unreacted Starting MaterialNinhydrin positive (Purple/Red spot).Insufficient base. The amine is supplied as HCl salt; it needs 1 eq. base just to free it.Stoichiometry: Ensure Base ≥ 2.2 equivalents (1 for salt neutralization, 1 for reaction).
Furoic Anhydride Dimerization of Acid ChlorideLess polar than product.Excess Furoyl Chloride used in absence of nucleophile.Quench: Add small amount of ethanol or amine at reaction end before workup.
Triethylamine HCl Base Salt ByproductWhite precipitate in reaction; water soluble.Normal byproduct of the reaction.Filtration: If in ether/THF, filter off solid. Wash: Water wash removes it completely.
Dark Tars/Oils Furan Ring DegradationDark smear on TLC; colored solution.Acidic conditions or oxidative stress on the furan ring.Temp Control: Keep reaction < 0°C during addition. Avoid strong mineral acids.

Module 2: Critical Troubleshooting FAQs

Q1: My yield is low (<50%), but TLC shows clean conversion. Where is my product?

Diagnosis: Aqueous Solubility. While the target ester is organic-soluble, it has moderate polarity. If you use a large volume of water during the workup or if the aqueous layer pH is not optimized, you may lose product to the aqueous phase.

  • The Fix:

    • Saturate the aqueous layer with NaCl (Brine) during extraction to "salt out" the organic product.

    • Re-extract the aqueous layer 3x with DCM or Ethyl Acetate.

    • Validation: Check the aqueous layer by TLC before discarding.

Q2: The reaction mixture turned black/dark brown immediately.

Diagnosis: Furan Polymerization. Furan rings are electron-rich and sensitive to acid-catalyzed polymerization (similar to furfural instability). If you added the acid chloride before the base, you generated high local concentrations of HCl.

  • The Fix:

    • Order of Addition: Always dissolve the Glycine Ethyl Ester HCl + Base first.

    • Cool to 0°C.

    • Add Furoyl Chloride dropwise to the basic solution. This ensures HCl is neutralized instantly upon generation.

Q3: I see a persistent "ghost" spot just below my product on TLC.

Diagnosis: Hydrolysis of the Ester (Furoyl Glycine). If your workup was too basic (e.g., washing with 1M NaOH) or the reaction ran too long in the presence of moisture, the ethyl ester moiety can hydrolyze back to the carboxylic acid.

  • The Fix:

    • Use Saturated NaHCO3 (mild base) for the acid wash, not NaOH.

    • Minimize contact time with the aqueous base.

Module 3: Validated Synthesis Protocol

This protocol is designed to minimize the byproducts listed above. It uses a self-neutralizing addition strategy .

Materials
  • Reagent A: Glycine Ethyl Ester Hydrochloride (1.0 equiv)

  • Reagent B: 2-Furoyl Chloride (1.05 equiv) - Freshly distilled if yellow/brown.

  • Base: Triethylamine (TEA) or DIPEA (2.2 equiv) - Crucial excess.

  • Solvent: Dichloromethane (DCM) - Anhydrous.

Step-by-Step Procedure
  • Preparation of the Nucleophile:

    • In a round-bottom flask equipped with a drying tube (CaCl2) or under N2, suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (30 mL).

    • Add Triethylamine (22 mmol).

    • Observation: The mixture will become clear as the free amine dissolves, but TEA-HCl salts may begin to precipitate. Stir for 10 minutes at Room Temperature (RT) to ensure complete liberation of the amine.

  • Controlled Addition (The Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Dilute 2-Furoyl Chloride (10.5 mmol) in a small volume of DCM (5 mL).

    • Add the acid chloride solution dropwise over 15-20 minutes.

    • Why? This prevents localized heating and keeps the HCl concentration low, protecting the furan ring.

  • Reaction & Quench:

    • Allow the mixture to warm to RT and stir for 3–4 hours.

    • TLC Check: Eluent 1:1 Hexane/EtOAc. Product Rf ≈ 0.[1]5. Stain with KMnO4 or UV.

    • Quench: If acid chloride persists (TLC), add 0.5 mL methanol and stir for 10 mins.

  • Workup (Purification Phase 1):

    • Dilute with DCM (50 mL).

    • Wash 1: 1M HCl (30 mL) – Removes unreacted amine and excess TEA.

    • Wash 2: Saturated NaHCO3 (30 mL) – Removes Furoic Acid byproduct.

    • Wash 3: Brine (30 mL) – Dries the organic layer.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Crystallization (Purification Phase 2):

    • The crude solid is usually off-white.

    • Recrystallization Solvent: Ethanol/Water or pure Ethyl Acetate/Hexane.

    • Dissolve in minimum hot Ethanol, add warm water until turbid, cool slowly to 4°C.

Module 4: Decision Tree for Optimization

Use this flowchart to navigate outcome-based adjustments.

TroubleshootingTree Start Analyze Crude Product YieldCheck Is Yield > 80%? Start->YieldCheck PurityCheck Is Purity Acceptable? YieldCheck->PurityCheck Yes LowYield Issue: Low Yield YieldCheck->LowYield No ImpurityType Identify Impurity PurityCheck->ImpurityType No Success Proceed to Bio-Assay PurityCheck->Success Yes CheckAq Check Aqueous Layer (Did product wash out?) LowYield->CheckAq CheckBase Check Base Eq. (Was amine fully freed?) LowYield->CheckBase SaltOut Action: Salt out aqueous layer with NaCl CheckAq->SaltOut Product in Water IncBase Action: Increase Base to 2.5 equiv CheckBase->IncBase Amine Salt remaining AcidicImp Acidic Impurity (Furoic Acid) ImpurityType->AcidicImp BasicImp Basic Impurity (Unreacted Amine) ImpurityType->BasicImp WashBase Action: Wash with Sat. NaHCO3 AcidicImp->WashBase WashAcid Action: Wash with 1M HCl BasicImp->WashAcid

Caption: Figure 2. Decision tree for post-synthesis analysis and corrective actions.

References

  • Alptürk, O., et al. (2018).[1] Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 457–468.[1]

    • Relevance: Describes the Schotten-Baumann coupling of sulfonyl chlorides with glycine esters, establishing the workup protocols (HCl/NaHCO3 washes) relevant to this guide.
  • Organic Syntheses. (1934). Glycine ethyl ester hydrochloride.[2][3][4][5][6][7] Org.[1][3][5][6] Synth. 14, 46; Coll. Vol. 2, 310.

    • Relevance: Authoritative procedure for the preparation and properties of the starting material, glycine ethyl ester hydrochloride.[3][4]

  • El-Gohary, N. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molbank, 2021(1), M1184.

    • Relevance: Provides characterization data standards (NMR, IR)
  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride).[8]

    • Relevance: General validated conditions for acid chloride couplings, supporting the stoichiometry recommend

Sources

Technical Support Center: Optimizing N-Acylation of Ethyl 2-Aminoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The acylation of ethyl 2-aminoacetate (glycine ethyl ester) is a foundational transformation in peptidomimetic synthesis.[1][2] While seemingly simple, the reaction is prone to specific failure modes due to the bifunctional nature of the substrate (amine + ester).

The Challenge: The starting material is typically supplied as the hydrochloride salt (Gly-OEt·HCl ) to prevent auto-polymerization.[1][2][3][4] Successful acylation requires liberating the free amine in situ without triggering two primary side reactions:

  • Diketopiperazine (DKP) Formation: Cyclodimerization of two glycine units.[1][2][3][4]

  • Ester Hydrolysis: Loss of the ethyl group under highly basic aqueous conditions.[2]

Standard Operating Protocol (The "Golden Path")

Recommended for milligram to gram-scale synthesis requiring high purity.[1][2]

Reaction System: Anhydrous Dichloromethane (DCM) / Triethylamine (TEA) / Acid Chloride.[1][2][3][4]

Step-by-Step Methodology
  • Suspension: Suspend Gly-OEt·HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration). The salt will not dissolve initially.

  • Base Addition (Critical): Cool to 0°C. Add TEA or DIPEA (2.2 equiv).

    • Why 2.2 equiv? 1.0 equiv neutralizes the HCl salt to free the amine; 1.0 equiv scavenges the HCl generated during acylation; 0.2 equiv ensures basicity.

  • Acylation: Add the Acid Chloride (1.05 equiv) dropwise over 15–30 minutes at 0°C.

    • Control: Never add the acylating agent all at once. The exotherm promotes side reactions.

  • Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/TEA), followed by Sat. NaHCO₃ (to remove unreacted acid), and Brine.[1][2][3][4] Dry over MgSO₄.[2][3][4]

Data Summary: Base Selection Impact
BaseSolventYieldRisk Profile
TEA (Triethylamine) DCM85-95% Standard.[1][2][3][4] Easy removal (volatile).[1][2][3][4]
DIPEA (Hünig's Base) DCM/THF80-90%Good for sterically hindered acyl chlorides.[1][2][3][4]
Pyridine DCM75-85%Harder to remove; can cause racemization (less relevant for Glycine).[1][2][3][4]
Na₂CO₃ (aq) DCM/H₂O60-80%Schotten-Baumann .[1][2][3][4] High risk of ester hydrolysis.[2][3][4]

Visualization: Reaction Logic & Workflow[2][3][4]

G cluster_0 Preparation Phase cluster_1 Reaction Phase Start Gly-OEt·HCl (Solid Salt) Solvent Suspend in DCM (0°C) Start->Solvent Base Add Base (2.2 equiv) Solvent->Base FreeAmine Free Amine Generated Base->FreeAmine Deprotonation AcylAgent Add Acid Chloride (Dropwise) FreeAmine->AcylAgent DKP SIDE REACTION: Diketopiperazine (Dimer) FreeAmine->DKP Slow Addition or High Temp Intermediate Tetrahedral Intermediate AcylAgent->Intermediate Product N-Acyl Glycine Ethyl Ester Intermediate->Product -HCl

Figure 1: Reaction workflow for the N-acylation of glycine ethyl ester, highlighting the critical deprotonation step and the risk of DKP formation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a white precipitate that isn't my product."

Diagnosis: This is likely 2,5-Diketopiperazine (DKP) or Triethylamine Hydrochloride.[1][2][3][4]

  • Differentiation: TEA·HCl is water-soluble.[1][2][3][4] DKP is insoluble in water and most organic solvents.[2][3][4] If the solid remains after aqueous workup, it is DKP.[3]

  • Root Cause: Glycine is the least sterically hindered amino acid. If the free amine is generated (via base) before the acylating agent is available in sufficient concentration, two glycine molecules will react with each other (cyclodimerization).[3]

  • The Fix:

    • Reverse Addition: If using a coupling agent (EDC/NHS), activate the carboxylic acid first, then add the glycine ethyl ester.[3][4]

    • Concentration: Dilute the reaction. DKP formation is bimolecular (second-order), while acylation is pseudo-first-order if the acylating agent is in excess.[1][2][3][4] Lower concentration favors acylation.[2][3][4]

Issue 2: "My yield is low, and NMR shows loss of the ethyl group."

Diagnosis: Ester Hydrolysis .

  • Root Cause: pH > 11 during the reaction or workup. This is common in Schotten-Baumann conditions (NaOH/Water) or if the reaction is quenched with strong base.[1][2]

  • The Fix:

    • Switch to anhydrous conditions (DCM/TEA).

    • If aqueous base is required, use K₂CO₃ or NaHCO₃ instead of NaOH.[2][3][4]

    • Keep the temperature strictly at 0°C during base addition.[2][3][4]

Issue 3: "The reaction stalled (Starting Material remaining)."

Diagnosis: Protonation of the Amine .

  • Root Cause: Insufficient base.[2][3][4] The HCl salt consumes 1 equivalent immediately. As the reaction proceeds, HCl is produced, protonating the remaining amine and rendering it non-nucleophilic.

  • The Fix: Ensure you are using at least 2.2 equivalents of base relative to the amine salt.

Advanced Optimization: Schotten-Baumann Conditions

Use Case: Large-scale synthesis where organic solvent waste must be minimized.[1][2][3][4]

If you must use aqueous conditions, you cannot use the standard protocol.[3][4] You must use a Biphasic System .[2][3][4]

  • Solvent: DCM and Water (1:1 ratio).[1][2][3][4]

  • Base: Dissolve K₂CO₃ (2.5 equiv) in the water layer.[2][3][4]

  • Reactant: Dissolve Gly-OEt·HCl in the water layer.

  • Reagent: Dissolve the Acid Chloride in the DCM layer.

  • Process: Vigorously stir the biphasic mixture. The amine reacts at the interface.

    • Advantage:[2][3][4][5][6][7] The organic product migrates into the DCM, protecting the ester from the aqueous base.

Decision Tree: Troubleshooting Logic

Troubleshooting Problem Low Yield or Impurity CheckSolubility Is the impurity water soluble? Problem->CheckSolubility CheckNMR Check NMR: Ethyl signals missing? Problem->CheckNMR YesSoluble Yes CheckSolubility->YesSoluble NoSoluble No CheckSolubility->NoSoluble Salt Impurity is Base·HCl salt. Improve Aqueous Workup. YesSoluble->Salt DKP Impurity is DKP (Dimer). 1. Lower Temp 2. Dilute Reaction 3. Add Acid Chloride Faster NoSoluble->DKP Hydrolysis Ester Hydrolysis. System too Basic (pH > 10). Switch to Anhydrous/TEA. CheckNMR->Hydrolysis Yes

Figure 2: Diagnostic logic for identifying common failure modes in glycine ethyl ester acylation.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1][2][3][4][8]

  • Glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Organic Syntheses, Coll.[1][2][3][4][9] Vol. 1, p.298 (1941). [Link][1][2][3][4]

  • Diketopiperazine Formation during Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link][1][2][3][4]

  • Acylation of Amines: General Procedures. Vogel's Textbook of Practical Organic Chemistry.[2][3][4] (Standard Reference for stoichiometry).[1][2][3][4]

Sources

Technical Support Center: Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FUR-GLY-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are experiencing low yields (<50%) in the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-furoylglycine ethyl ester). This reaction is a standard nucleophilic acyl substitution (amide coupling) between 2-furoyl chloride and glycine ethyl ester hydrochloride .

While theoretically simple, this specific pathway has three "silent killers" that frequently cap yields:

  • Stoichiometric Mismatch: Failure to account for the HCl salt of the amine.

  • Reagent Hydrolysis: The high moisture sensitivity of 2-furoyl chloride.

  • Aqueous Phase Partitioning: Loss of the polar product during work-up.

This guide provides a root-cause analysis and a corrected, self-validating protocol.

Phase 1: Diagnostic & Reagent Integrity

Before starting the reaction, perform these two rapid checks. Most failures occur here.

1. The "Smell Test" (Furoyl Chloride Quality)

Issue: 2-Furoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it back to 2-furoic acid (which will not react without a coupling agent).

  • Diagnostic: Carefully waft the reagent.

    • Sweet/Pungent/Smoky: Good quality.

    • Sharp Acetic/HCl smell only: Likely hydrolyzed.

    • Visual: If the liquid has significant solid precipitate (furoic acid), it must be distilled or filtered under inert gas before use.

  • Correction: Distill 2-furoyl chloride under vacuum if degradation is suspected.

2. The Stoichiometry Trap (The "50% Yield Ceiling")

Issue: You are likely using Glycine Ethyl Ester Hydrochloride (


).
  • The Math:

    • 1 eq of Base is required to free-base the amine salt.

    • 1 eq of Base is required to scavenge the HCl produced during the amide coupling.

    • Total Base Requirement:

      
       equivalents.[1][2][3]
      
  • Failure Mode: If you use only 1.0-1.2 eq of base (e.g., Triethylamine), the amine remains protonated (unreactive) or the reaction stalls due to acidification.

Phase 2: Optimized Reaction Protocol

Reaction Scheme:



Step-by-Step Methodology

1. Preparation (Anhydrous Conditions)

  • Solvent: Dichloromethane (DCM) is preferred (anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Atmosphere: Nitrogen or Argon balloon.

2. The "Free-Basing" Stage

  • Suspend Glycine Ethyl Ester HCl (1.0 eq) in DCM (approx. 10 mL/mmol).

  • Cool to 0°C (Ice bath).

  • Add Base (2.2 eq) dropwise.

  • Checkpoint: Stir for 15-20 mins. The solution should become clear(er) as the free amine is liberated, though TEA·HCl salts may begin to precipitate.[4][5]

3. The Acylation Stage

  • Dissolve 2-Furoyl Chloride (1.05 eq) in a small volume of DCM.

  • Crucial: Add the acid chloride solution dropwise to the amine mixture at 0°C.

    • Reasoning: Exothermic control.[4] High temps can cause furan ring polymerization (darkening of solution).

  • Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

4. Monitoring

  • Check TLC (System: 50% Ethyl Acetate / Hexane).

  • Target: Disappearance of the UV-active Furoyl chloride spot and appearance of a new, more polar amide spot.

Phase 3: Work-Up & Isolation (Preventing Loss)

The Problem: The product contains an ester and an amide, making it moderately polar. It can be lost in the aqueous layer if the extraction volume is too low.

Protocol:

  • Quench: Add water to the reaction mixture.

  • Phase Separation: Separate the organic layer (DCM).

  • Aqueous Back-Extraction (Critical): Extract the aqueous layer 2x with fresh DCM. Do not discard the aqueous layer until yield is confirmed.

  • Washing Sequence (The "Sandwich" Method):

    • Wash 1: Dilute HCl (0.5 M): Removes unreacted amine and excess TEA. Keep wash brief to avoid hydrolyzing the furan or ester.

    • Wash 2: Sat. NaHCO₃: Removes unreacted furoic acid/hydrolyzed chloride.

    • Wash 3: Brine: Dries the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    
Troubleshooting Logic & Workflows
Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

ReactionWorkflow Start Start: Reagent Check CheckSalt Is Amine an HCl Salt? Start->CheckSalt BaseCalc Use ≥ 2.2 eq Base CheckSalt->BaseCalc Yes BaseStd Use ≥ 1.1 eq Base CheckSalt->BaseStd No (Free base) Mix Mix Amine + Base (0°C) BaseCalc->Mix BaseStd->Mix AddCl Add Furoyl Chloride (Dropwise) Mix->AddCl React Stir RT (3-4h) AddCl->React TLC TLC Check React->TLC TLC->React Incomplete (Add time) Quench Quench & Extract (DCM) TLC->Quench Complete Wash Acid/Base Wash Cycle Quench->Wash Final Evaporate & Recrystallize Wash->Final

Caption: Critical path for N-furoylglycine ethyl ester synthesis. Note the stoichiometry branch at the "HCl Salt" check.

Troubleshooting Decision Tree

Use this logic to diagnose specific post-reaction issues.

Troubleshooting Issue Observed Issue LowYield Yield < 50% Issue->LowYield DarkProd Black/Tar Product Issue->DarkProd NoSolid Oily/No Precipitate Issue->NoSolid Fix1 Check Base Eq (Need 2.2x) Check Chloride Quality LowYield->Fix1 Fix2 Temp too high (>RT) Slow down addition DarkProd->Fix2 Fix3 Product is in Aqueous Layer Back-extract aqueous phase NoSolid->Fix3

Caption: Diagnostic tree linking observed symptoms to root causes.

Data & Reference Tables
Table 1: Base & Solvent Compatibility Matrix

Choosing the right environment is critical for yield.

ParameterRecommendationRisk FactorNotes
Solvent DCM (Anhydrous) LowBest solubility for reactants and product. Easy to remove.
THFMediumGood solubility, but harder to dry completely; moisture kills the acid chloride.
Water/DCM (Biphasic)HighRequires Schotten-Baumann conditions (

). High risk of chloride hydrolysis.
Base Triethylamine (TEA) LowCheap, easy to wash out. Use 2.2 eq.
PyridineLowExcellent solvent/base, but harder to remove (smell).
NaOH / KOHCritical DO NOT USE. Will hydrolyze the ethyl ester (saponification).
FAQ: Researcher Queries

Q: My product is an oil, but literature says it should be a solid. Why? A: This is usually due to residual solvent (DCM/TEA) or slight impurities preventing crystallization.

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal Ethanol and add water dropwise until cloudy, then refrigerate.

Q: Can I use Furoic Acid and EDC/DCC instead of the Acid Chloride? A: Yes. If your acid chloride is degraded, you can use a standard coupling (Furoic Acid + Glycine Ethyl Ester HCl + EDC + HOBt + DIPEA).

  • Pros: Avoids moisture sensitivity of the chloride.[6][7]

  • Cons: Atom economy is lower; urea byproducts from DCC can be hard to remove.

Q: The reaction turned black immediately upon adding the acid chloride. A: This indicates polymerization of the furan ring, likely caused by a local exotherm or high acidity.

  • Fix: Ensure the reaction is at 0°C. Dilute the acid chloride in DCM before adding it. Add it slower.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Schotten-Baumann and Anhydrous Amide Couplings).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier, 2010. (Stability of Furan rings in acidic/basic conditions).
  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009 . (Mechanisms of Acylation).[4][8]

  • PubChem Compound Summary. "2-Furoyl Chloride." National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Furoyl Chloride & Ethyl Glycinate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely performing an N-acylation to synthesize ethyl furoylglycinate . While this looks like a standard Schotten-Baumann or anhydrous amide coupling on paper, the specific combination of a furan ring and an amino acid ester introduces unique failure modes.

This guide addresses the three most common support tickets we receive for this chemistry:

  • "My reaction stalled at 50% conversion." (Stoichiometry errors regarding the amine salt).

  • "The product is a dark tar/oil instead of a white solid." (Acid-catalyzed furan decomposition).

  • "Yield is low and I isolated a carboxylic acid." (Reagent hydrolysis).

Module 1: The "Hidden" Stoichiometry Trap

Issue: Users often calculate stoichiometry based on a 1:1 ratio of acid chloride to amine, ignoring that Ethyl Glycinate is almost exclusively sold as a Hydrochloride Salt (HCl) .

Technical Explanation: Ethyl glycinate HCl is not nucleophilic . It must be deprotonated in situ to react.

  • Base Eq 1: Neutralizes the HCl salt of the starting material.

  • Base Eq 2: Neutralizes the HCl generated during the acylation.

If you use only 1.0 or 1.2 equivalents of base (e.g., Triethylamine/DIPEA), the reaction will stall at exactly 50% conversion because the generated HCl will protonate the remaining free amine, shutting down the reaction.

Corrective Action: The "Rule of 2.2"

Always use 2.2 to 2.5 equivalents of base relative to the amine salt.

ComponentStandard EqFunction
Ethyl Glycinate HCl 1.0Limiting Reagent
Furoyl Chloride 1.05 - 1.1Slight excess to drive completion
Triethylamine (Et₃N) 2.2 - 2.5 CRITICAL: 1.0 for salt break + 1.0 for reaction HCl + 0.2 buffer
Solvent (DCM/THF) [0.2 M]Anhydrous conditions

Module 2: Side Reaction Diagnostics

The furan ring is electron-rich (diene-like character), making it susceptible to acid-catalyzed polymerization (resinification), resulting in dark tars. Conversely, the ester moiety is susceptible to base hydrolysis (saponification).

Visualizing the Reaction Pathways

ReactionPathways Start Furoyl Chloride + Ethyl Glycinate HCl Base Base (Et3N) > 2.2 eq Start->Base Deprotonation Hydrolysis Furoic Acid (White Solid) Start->Hydrolysis Moisture (Wet Solvent) Protonation Stalled Reaction (Unreacted Amine) Start->Protonation Insufficient Base (< 2.0 eq) Product Ethyl Furoylglycinate (Target Amide) Base->Product Main Reaction (0°C to RT) RingOpen Furan Resin/Tar (Dark Brown/Black) Product->RingOpen Excess Strong Acid (HCl accumulation)

Figure 1: Reaction logic flow. Green path indicates optimal conditions. Red/Yellow paths indicate specific failure modes.

Troubleshooting Table
ObservationDiagnosisRoot CauseSolution
White precipitate forms immediately Normal Formation of Et₃N·HCl salts.[1]Proceed. This is a sign the reaction is working.
Dark brown/black oil Ring Degradation Acid-catalyzed polymerization of the furan ring. Localized excess of HCl or high temperature.Keep temp < 0°C during addition. Ensure efficient stirring. Do not use strong mineral acids in workup.
Product is acidic (low pH) Hydrolysis Furoyl chloride hydrolyzed to Furoic Acid.Check solvent water content (Karl Fischer). Distill Furoyl Chloride if old.
Yield ~50% Amine Protonation Insufficient base (forgot the salt factor).Add more base. Ensure Base > 2.0 eq.
Product is water soluble Saponification Ethyl ester hydrolyzed to free acid.Workup was too basic (e.g., strong NaOH wash) or reaction time too long.

Module 3: Validated Protocol (Anhydrous Acylation)

This protocol minimizes furan ring degradation by controlling temperature and acid byproducts.

Reagents:

  • Ethyl glycinate hydrochloride (10 mmol)

  • Furoyl chloride (11 mmol)

  • Triethylamine (25 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step:

  • Suspension: In a round-bottom flask under Nitrogen/Argon, suspend Ethyl glycinate HCl in anhydrous DCM. Note: It will not dissolve completely yet.

  • Base Addition (The Clearing Phase): Cool to 0°C . Add Triethylamine (Et₃N) dropwise.

    • Checkpoint: The solution should clarify as the free amine is liberated, though Et₃N·HCl may begin to precipitate as a fine white solid later.

  • Acylation: Add Furoyl chloride dropwise over 15–20 minutes, maintaining temperature at 0°C .

    • Why? Furoyl chloride is reactive.[2][3][4] Rapid addition generates heat + HCl, which can degrade the furan ring (darkening).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (50% EtOAc/Hexane). Furoyl chloride moves fast; Product is mid-polar; Amine stays at baseline.

  • Quench & Workup (Gentle):

    • Quench with Saturated NaHCO₃ (mildly basic) to remove unreacted acid chloride.

    • Do NOT wash with strong acid (e.g., 1M HCl) to remove excess amine, as this risks furan degradation. Use 0.5M Citric Acid or 1M NaH₂PO₄ if an acidic wash is strictly necessary to remove base, but quick processing is required.

    • Dry organic layer over MgSO₄ and concentrate.

Module 4: FAQ

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine acts as both solvent and base (or co-solvent). It is excellent for preventing acid spikes that damage the furan ring. However, removing residual pyridine requires acidic washes (CuSO₄ or HCl), which risks degrading your product. Et₃N is preferred for easier workup.

Q: I see a secondary spot on TLC just above my product. What is it? A: This is likely the Diketopiperazine (DKP) dimer. If you leave the free amine of ethyl glycinate sitting in solution too long before adding the acid chloride, two glycine molecules condense. Prevention:[4] Add the acid chloride immediately after the base.

Q: My Furoyl Chloride is dark. Can I use it? A: No. Dark color indicates decomposition (HCl release and polymerization). Distill it under vacuum before use, or the impurities will catalyze further degradation of your reaction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann and acid chloride protocols).

  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and amine handling).

  • Dunlop, A. P., & Peters, F. N. The Furans. Reinhold Publishing Corporation, 1953. (Foundational text on furan ring sensitivity to acids).

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852, 2005. (Mechanism of acylation and side reactions).[5]

Sources

How to remove unreacted starting materials from Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-EFG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials from


-Furoylglycine Ethyl Ester

Executive Summary & Diagnostic

User Issue: The user has synthesized Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as


-Furoylglycine ethyl ester ) and detects unreacted starting materials in the crude mixture.

Chemical Context: The synthesis typically involves the coupling of 2-Furoic acid (or 2-Furoyl chloride) with Glycine ethyl ester hydrochloride . Therefore, the primary impurities are:

  • 2-Furoic Acid: An acidic impurity (

    
    ).
    
  • Glycine Ethyl Ester: A basic amine impurity (

    
    ).
    
  • Coupling Byproducts: Urea derivatives (if DCC/EDC used) or Triethylamine salts (if acid chloride method used).

The Solution: Because the target molecule is a neutral amide-ester, we can exploit the acidity of furoic acid and the basicity of glycine ethyl ester to remove them via a differential pH extraction (Liquid-Liquid Extraction) . This is the most efficient "self-validating" method.

Technical Protocol: Differential Extraction

Standard Operating Procedure (SOP) for Purification

Critical Safety & Stability Note (The Furan Ring)

WARNING: The furan ring is acid-sensitive . Exposure to strong, concentrated mineral acids (e.g., conc.


 or 

) can cause ring-opening and polymerization, leading to a dark tar.
  • Recommendation: Use dilute acids (0.5M - 1M HCl) or Citric Acid for the acidic wash step. Keep contact time short and keep the solution cool (

    
    ).
    
Step-by-Step Workflow

Phase 1: Solubilization

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended:Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Volume: Use roughly 10-15 mL of solvent per gram of crude product.

Phase 2: Acidic Wash (Removes Glycine Ethyl Ester) 2. Wash the organic layer with 1M HCl or 10% Citric Acid (


 volumes).
  • Mechanism:[1][2][3][4] This protonates the unreacted amine (Glycine ethyl ester), converting it into its water-soluble hydrochloride salt.
  • Validation: The target product remains in the organic layer.

Phase 3: Basic Wash (Removes 2-Furoic Acid) 3. Wash the organic layer with Saturated Aqueous


  (

volumes).
  • Mechanism:[1][2][3] This deprotonates the unreacted 2-Furoic acid, converting it into the water-soluble sodium 2-furoate.
  • Caution:
    
    
    gas will evolve. Vent the separatory funnel frequently.
  • Validation: Check the pH of the aqueous waste; it should be alkaline (
    
    
    ).

Phase 4: Neutralization & Drying 4. Wash with Brine (Saturated NaCl) to remove trapped water. 5. Dry the organic layer over Anhydrous


  or 

. 6. Filter and concentrate under reduced pressure (Rotavap).
Visualizing the Workflow

The following diagram illustrates the logic flow for this purification.

PurificationFlow Start Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Add Dilute Acid (1M HCl or Citric Acid) Start->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 AqWaste1 Aqueous Waste 1 (Contains Glycine Ester . HCl) Sep1->AqWaste1 Aqueous Phase OrgLayer1 Organic Layer (Product + Furoic Acid) Sep1->OrgLayer1 Organic Phase BaseWash Add Weak Base (Sat. NaHCO3) OrgLayer1->BaseWash Sep2 Phase Separation 2 BaseWash->Sep2 AqWaste2 Aqueous Waste 2 (Contains Sodium Furoate) Sep2->AqWaste2 Aqueous Phase OrgLayer2 Organic Layer (Purified Neutral Product) Sep2->OrgLayer2 Organic Phase Final Final Product (Ethyl N-furoylglycinate) OrgLayer2->Final Dry & Evaporate

Caption: Logical flow for the acid-base extraction purification of N-furoylglycine ethyl ester.

Secondary Purification: Recrystallization

If the product remains colored or impure after extraction, recrystallization is the "polishing" step.

ParameterRecommendationNotes
Solvent System Ethanol / Water Dissolve in hot EtOH, add water until turbid, cool slowly.
Alternative EtOAc / Hexane Dissolve in minimal hot EtOAc, add Hexane (or Petroleum Ether).
Troubleshooting "Oiling Out" If product forms an oil instead of crystals, reheat and add a seed crystal or scratch the glass.

Analytical Data & Troubleshooting (FAQ)

Physicochemical Properties of Components

Understanding these values explains why the protocol works.

ComponentRole

Solubility (Water)Solubility (Organic)
Ethyl N-furoylglycinate ProductNeutralLowHigh
2-Furoic Acid SM 1~3.16 (Acidic)ModerateHigh
Glycine Ethyl Ester SM 2~7.6 (Basic)High (as salt)High (as free base)
Frequently Asked Questions

Q: My product turned into a black tar during the acid wash. What happened? A: You likely used an acid that was too strong or concentrated (e.g., conc. HCl or H2SO4).[2] The furan ring is electron-rich and prone to acid-catalyzed polymerization. Always use dilute HCl (1M) or Citric Acid and keep the mixture cool.

Q: I still see Furoic Acid on my TLC after the base wash. A: Ensure you are using enough


. The aqueous layer must be basic (pH > 8). If the organic layer was very acidic from the previous step, you may have neutralized the base without extracting the furoic acid. Check the pH of the aqueous waste.

Q: Can I use NaOH instead of NaHCO3? A: Avoid NaOH. Strong hydroxide bases can hydrolyze the ester group (saponification) or the amide bond of your product, destroying it. Stick to weak bases like Bicarbonate or Carbonate.

References

  • Chemical Identity & Synthesis

    • Ethyl N-furoylglycin
    • Source: PubChem.[5][6] (n.d.). Glycine, N-(2-furanylcarbonyl)-, ethyl ester.[7] National Library of Medicine. Retrieved from [Link]

  • Furan Stability

    • Acid-catalyzed ring opening of furan.[1]

    • Source: Josephson, T. R., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. Retrieved from [Link]

  • Purification Methodology

    • General procedures for amide purific
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-FUR-0029 Subject: Troubleshooting Purity & Isolation of Crude N-(2-Furoyl)glycine ethyl ester

Introduction: The "Hidden" Instability

Welcome to the technical support hub. You are likely here because your crude Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-furoyl)glycine ethyl ester) is behaving unexpectedly. It might be a dark oil that refuses to crystallize, or your yield is plummeting during acid washes.

The Scientist's Reality Check: While this molecule looks like a simple amide, the furan ring introduces a critical instability point often overlooked in standard peptide coupling protocols. Unlike a benzene ring (as in Hippuric acid), the furan ring is an electron-rich enol ether equivalent. It is highly susceptible to acid-catalyzed ring opening and polymerization, which turns reaction mixtures black and lowers purity [1, 2].

This guide prioritizes gentle purification to preserve the furan core while removing the specific impurities associated with the glycine ethyl ester coupling.

Module 1: Diagnostic Triage

Before starting a purification protocol, compare your crude material to these symptoms to identify the root cause of the impurity.

SymptomProbable CauseImmediate Action
Dark Brown/Black Tar Furan Polymerization. Strong acid exposure or old/oxidized furoyl chloride reagent.Decolorize with activated charcoal in hot EtOH; filter through Celite.
Sticky/Oily Solid Solvent Entrapment. Amides often trap solvent in the lattice.Triturate with cold Hexane or Diethyl Ether to induce precipitation.
Low Yield after Workup Hydrolysis. Ester hydrolysis (to acid) or Furan ring opening.Check aqueous pH used during washes. Avoid pH < 4 or > 9.
Smell of Vinegar/Acrid Residual Reagents. Unreacted Furoyl Chloride or Acetic Acid (if used).Wash with saturated NaHCO₃ (Sodium Bicarbonate).

Module 2: The "Gentle" Workup Protocol

Critical Control Point: Standard organic workups often use 1M HCl to remove unreacted amines (Glycine ethyl ester). Do NOT do this. Strong mineral acids can initiate furan ring opening (the Piancatelli rearrangement pathway), leading to intractable tars [2].

Step-by-Step Optimized Workup
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • Amine Removal (The Safe Way):

    • Instead of HCl, wash with 5% Aqueous Citric Acid or 0.5M KHSO₄ .

    • Why? These buffer around pH 3-4, sufficient to protonate the unreacted Glycine ethyl ester (pKa ~7.6) without destroying the furan ring.

  • Acid Removal:

    • Wash with Saturated NaHCO₃ .

    • Why? Removes unreacted Furoic acid and scavenges HCl byproducts.

  • Drying:

    • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if the product is very polar, as it can adsorb amides.

Module 3: Crystallization & Chromatography

If the workup yields a solid that is not 98%+ pure, proceed to these purification methods.

Method A: Recrystallization (Preferred)

Amides generally crystallize well due to hydrogen bonding.

  • Solvent System 1 (Polar): Ethanol / Water (95:5).

    • Dissolve in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Solvent System 2 (Non-Polar): Ethyl Acetate / Hexane.

    • Dissolve in minimum hot EtOAc. Add hot Hexane until cloudy.

    • Tip: If an "oil out" occurs (liquid droplets forming instead of crystals), re-heat and add a seed crystal.

Method B: Flash Chromatography (The "Buffered" Column)

If you must run a column, be aware that Silica Gel is slightly acidic (pH ~5-6). For highly sensitive furan derivatives, this can cause degradation on the column.

  • Stationary Phase: Silica Gel 60.

  • Modifier: Add 1% Triethylamine (Et₃N) to your eluent system to neutralize silica acidity.

  • Eluent: Gradient of Hexane → Ethyl Acetate (typically elutes around 30-50% EtOAc).

Module 4: Visualization of Logic

Workflow: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckColor Is it Dark/Black? Start->CheckColor Charcoal Treat with Activated Charcoal (Hot EtOH) CheckColor->Charcoal Yes Workup Aqueous Workup (EtOAc vs Aqueous) CheckColor->Workup No Charcoal->Workup AcidWash Wash 1: 5% Citric Acid (Removes Glycine Ester) Workup->AcidWash Critical: Avoid HCl BaseWash Wash 2: Sat. NaHCO3 (Removes Furoic Acid) AcidWash->BaseWash DryEvap Dry (Na2SO4) & Evaporate BaseWash->DryEvap StateCheck Physical State? DryEvap->StateCheck Solid Solid / Crystalline StateCheck->Solid Clean Oil Oily / Sticky StateCheck->Oil Impure Recryst Recrystallize: EtOH/Water or EtOAc/Hex Solid->Recryst Triturate Triturate with Cold Ether/Hexane Oil->Triturate Final Pure Ethyl 2-[(2-furylcarbonyl)amino]acetate Recryst->Final Triturate->Recryst If Solidifies

Figure 1: Decision matrix for purifying furan-based amides, prioritizing acid-avoidance.

Mechanism: Why Strong Acids Fail (Furan Degradation)

FuranDegradation Furan Intact Furan Ring (Product) Protonation C-alpha Protonation (Loss of Aromaticity) Furan->Protonation + H+ Acid Strong Acid (H+) (e.g., 1M HCl wash) Acid->Protonation RingOpen Ring Opening (Dicarbonyl Formation) Protonation->RingOpen H2O attack Polymer Black Polymer/Tar RingOpen->Polymer Polymerization

Figure 2: The acid-catalyzed degradation pathway of electron-rich furan rings [2].

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Methanol is more solubilizing. You will likely need to cool the solution to -20°C to get a good yield. Ethanol/Water is generally more forgiving for amides [3].

Q: My product is an oil. Can I just use it in the next step? A: If the next step involves basic conditions (e.g., ester hydrolysis to the free acid), you might get away with it. However, if the oil contains trapped solvent or unreacted amine, it will mess up your stoichiometry. Try high-vacuum drying for 12 hours first.

Q: Why did my yield drop after the NaHCO₃ wash? A: Check your phase separation. Amides with ethyl esters can be somewhat polar. If your aqueous layer was very large, you might have lost product into the water. Back-extract the aqueous layer with fresh EtOAc to recover it.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Marullo, S. et al. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem, 2024.

  • Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."

  • Organic Syntheses. "Glycine ethyl ester hydrochloride." Org.[1][2] Syn. Coll. Vol. 2, p.310.

Sources

Column chromatography techniques for purifying Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center . You are accessing the support logs for Case #4821: Purification Protocols for Furan-Based Peptidomimetics .

Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) for the purification of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as Ethyl N-(2-furoyl)glycinate, CAS: 66318-15-8).

Executive Summary

  • Compound: Ethyl 2-[(2-furylcarbonyl)amino]acetate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 197.19 g/mol

  • Chemical Class: Furan-2-carboxamide / Amino Acid Ester

  • Purification Challenge: Separation of the moderately polar product from unreacted amine (polar/basic), furoic acid (polar/acidic), and potential coupling reagents.

  • Primary Technique: Flash Column Chromatography (Silica Gel).

Part 1: Method Development (FAQs)

Q1: What is the optimal solvent system for this compound? A: Based on the amide and ester functionalities, a Hexane/Ethyl Acetate (EtOAc) system is the industry standard.

  • Initial TLC Screen: Run a TLC in 1:1 Hexane:EtOAc .

  • Target Rf: You are aiming for an Rf of 0.30 – 0.40 .

    • If Rf > 0.6: The solvent is too polar. Try 7:3 or 8:2 Hexane:EtOAc.

    • If Rf < 0.2: The solvent is too non-polar. The compound is sticking.

  • Recommendation: Start the column with 90:10 Hexane:EtOAc and run a gradient up to 50:50 .

Q2: How do I visualize the spots on TLC? A: The furan ring provides distinct UV absorption, but secondary confirmation is vital.

  • UV (254 nm): The furan ring is conjugated with the carbonyl, making it UV active. This is your primary method.

  • Iodine Chamber: Furan derivatives absorb iodine vapor reversibly (brown spots).

  • PMA (Phosphomolybdic Acid): Stains amides/esters blue-green upon heating. Excellent for checking purity.

  • Ninhydrin: Use this to check for impurities . The desired product (amide) will not stain, but unreacted Glycine Ethyl Ester will turn distinct purple/red.

Q3: My crude mixture is a solid/oil that won't dissolve in the mobile phase. How do I load it? A: This is common for amides. Do not load with pure Ethyl Acetate or DCM if your column is equilibrated in Hexane; this causes "band broadening" and poor separation.

  • Solution: Use Dry Loading . Dissolve the crude in a minimal amount of DCM or MeOH, add silica gel (1:2 ratio by weight), and evaporate to a dry, free-flowing powder. Load this powder on top of the packed column.

Part 2: Troubleshooting Guide

Issue: The product co-elutes with an impurity.

  • Diagnosis: If the impurity is 2-Furoic acid (starting material), it often streaks and overlaps.

  • Fix: Do not rely solely on the column. Perform a liquid-liquid extraction wash with Saturated NaHCO

    
    before the column to remove the acid.
    
  • Diagnosis: If the impurity is DCU (dicyclohexylurea from DCC coupling), it is notoriously difficult to separate.

  • Fix: Cool the crude mixture in acetone/ether to precipitate DCU, filter it off, then proceed to the column.

Issue: "Tailing" or Streaking on the column.

  • Cause: Residual free amines or acids interacting with the acidic silica silanols.

  • Fix: Add 1% Triethylamine (TEA) to your solvent system if the amine impurity is causing streaking. However, for this specific amide, simple gradient elution usually suffices if the crude was washed properly.

Issue: Low Recovery / Product "Missing".

  • Cause: The amide hydrogen can hydrogen-bond to the silica, causing the compound to stick at the top.

  • Fix: Flush the column with 100% Ethyl Acetate or 95:5 DCM:MeOH at the end of the run to recover any "stuck" material.

Part 3: Standard Operating Procedure (SOP)

Protocol ID: PUR-FUR-002 Objective: Isolation of Ethyl 2-[(2-furylcarbonyl)amino]acetate >98% purity.

Step 1: Pre-Column Workup (Critical)

Before chromatography, chemically remove easy impurities.

  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Acid Wash: Wash 2x with 1M HCl (Removes unreacted Glycine Ethyl Ester and TEA/Pyridine).

  • Base Wash: Wash 2x with Sat. NaHCO

    
     (Removes unreacted 2-Furoic Acid).
    
  • Brine Wash: Wash 1x with Sat. NaCl.

  • Dry over MgSO

    
    , filter, and concentrate.
    
Step 2: Column Preparation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: Use a 10:1 to 20:1 ratio of Silica:Crude mass.

  • Equilibration: Flush column with 90:10 Hexane:EtOAc (3 column volumes).

Step 3: Elution Gradient
StageSolvent Composition (Hex:EtOAc)Volume (CV = Column Volumes)Purpose
1 90:102 CVElute non-polar impurities (hydrocarbons)
2 80:203 CVElute minor byproducts
3 70:305 CVTarget Compound Elution Window
4 50:502 CVFlush remaining polar material
Step 4: Fraction Analysis
  • Spot fractions on TLC.

  • Pool fractions containing the single spot at Rf ~0.35 (in 1:1 solvent).

  • Evaporate solvent under reduced pressure (40°C water bath).

  • Dry under high vacuum for 4 hours to remove solvent traces.

Part 4: Visualization & Logic

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Workup Aq. Workup (HCl then NaHCO3) Start->Workup Remove Salts/Acids TLC TLC Analysis (1:1 Hex/EtOAc) Workup->TLC Decision Rf Value Check TLC->Decision Col_Hex Column: 90:10 Hex/EtOAc Decision->Col_Hex Rf 0.3-0.4 (Soluble) DryLoad Dry Loading (Silica) Decision->DryLoad Insoluble in Hexane Gradient Gradient to 50:50 Hex/EtOAc Col_Hex->Gradient Pure Pure Product (Ethyl 2-[(2-furylcarbonyl)amino]acetate) Gradient->Pure Fractions Combined DryLoad->Col_Hex

Caption: Logical workflow for the isolation of Ethyl 2-[(2-furylcarbonyl)amino]acetate, prioritizing chemical washing before chromatography.

References & Authority

  • Compound Identity: Sigma-Aldrich Catalog. Ethyl (2-furoylamino)acetate (CAS 66318-15-8).[1][2] Link

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for coupling mechanisms).

  • Chromatography Technique: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (The foundational text for Flash Chromatography).

  • Impurities (DCU Removal): Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. (Describes the urea byproduct issue).

Sources

Preventing the degradation of the furan ring during amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Dilemma

Welcome to the technical support hub. You are likely here because your reaction mixture turned into a black tar, or your LCMS shows a complex mixture of ring-opened byproducts instead of your desired amide.

The Core Conflict: The furan ring is an electron-rich aromatic heterocycle (diene character). While it is aromatic, it is significantly less stable than benzene or pyridine.

  • The Enemy: Acidic protons (

    
    ) and oxidative stress.
    
  • The Result: Acid-catalyzed ring opening (hydrolysis) or polymerization (resinification).

This guide provides the protocols to navigate this instability, ensuring the furan ring survives the amide coupling process intact.

Module 1: Diagnostic & Risk Assessment

Before selecting a reagent, determine the inherent stability of your specific furan substrate. Not all furans are equally fragile.

Visualizing Furan Stability Logic

furan_risk_assessment Start Start: Analyze Substrate Type What is the Furan functionality? Start->Type Acid Furan-Carboxylic Acid (e.g., 2-Furoic Acid) Type->Acid Electron Withdrawing Group Amine Furfuryl Amine / Alkyl Furan Type->Amine Electron Donating Group EWG_Effect EWG Stabilizes Ring (Low Risk) Acid->EWG_Effect EDG_Effect Alkyl Group Destabilizes Ring (High Risk of Polymerization) Amine->EDG_Effect Method_A Method A: Standard Coupling (HATU/EDC) is acceptable EWG_Effect->Method_A Method_C Method C: Modified Acid Chloride (Strict Base Control) EWG_Effect->Method_C EDG_Effect->Method_A Only with excess base Method_B Method B: T3P Coupling (Mandatory for stability) EDG_Effect->Method_B

Figure 1: Decision matrix for selecting coupling conditions based on electronic effects. Electron-withdrawing groups (EWGs) like carboxylates protect the ring, while alkyl amines render it hypersensitive to acid.

Module 2: The Failure Mechanism (Why it happens)

To prevent degradation, you must understand the mechanism. The most common failure mode is Acid-Catalyzed Ring Opening .

  • Protonation: The furan ring is protonated, usually at the

    
    -position (C2/C5). This is the rate-limiting step.
    
  • Nucleophilic Attack: Water or residual alcohol attacks the resulting carbocation.

  • Ring Opening: The hemiacetal-like intermediate collapses, opening the ring to form 1,4-dicarbonyls (e.g., levulinic acid derivatives) or polymerizes into "humins" (black tar).

Key Insight: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often require slightly acidic conditions or generate acidic urea byproducts. If you are using Acid Chlorides (generated via Thionyl Chloride), the byproduct is HCl. HCl is fatal to electron-rich furans.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Highly sensitive furans (e.g., furfurylamines) and large-scale synthesis. Why: T3P (Propylphosphonic anhydride) acts as a scavenger for water, drives the reaction to completion, and its byproducts are water-soluble. It operates well in non-acidic conditions.[1]

Reagents:

  • Substrate (Acid + Amine)[2][3][4][5][6]

  • T3P (50% w/w in EtOAc or DMF)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (Critical: Must use >3 equivalents)

  • Solvent: EtOAc (Preferred) or DMF/DCM.

Step-by-Step:

  • Charge: Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Buffer: Add DIPEA (3.0 - 4.0 equiv). Do not skip this. The solution must be basic before T3P addition.

  • Cool: Cool the mixture to 0°C.

  • Activate: Dropwise add T3P solution (1.5 - 2.0 equiv).

  • React: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Wash with water, then sat.

    
    .
    
    • Note: Avoid strong acid washes (e.g., 1M HCl) during workup if the product retains furan sensitivity. Use 5% Citric Acid or

      
       instead.
      
Protocol B: The "Modified" Acid Chloride Method

Best for: When coupling reagents fail due to steric hindrance, but the furan is relatively stable (e.g., 2-furoic acid). Risk: High. Requires strict temperature and pH control.

Reagents:

  • Oxalyl Chloride (preferred over Thionyl Chloride)

  • Catalytic DMF

  • DCM (Anhydrous)[4]

  • Scavenger Base: Triethylamine (TEA) or DIPEA.

Step-by-Step:

  • Generation: Dissolve Furan-acid in DCM at 0°C. Add cat. DMF.[4][6][7][8] Add Oxalyl Chloride dropwise. Stir until gas evolution ceases.

  • Evaporation (Crucial): Evaporate the solvent and excess Oxalyl Chloride completely under high vacuum to remove acidic volatiles. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in DCM.

    • Cool Amine/Base mixture to 0°C.[9]

    • Slowly cannulate/drip the Acid Chloride solution into the Amine/Base mixture.

    • Why? This "Inverse Addition" ensures the acid chloride is immediately neutralized by the base upon contact, preventing local concentration of HCl.

Module 4: Comparative Data & Reagent Selection

FeatureT3P (Propylphosphonic anhydride) HATU / DIPEA Acid Chloride (SOCl2)
Acidity Profile Neutral/MildNeutral (buffered)Highly Acidic (HCl)
Furan Safety High ModerateLow (High Risk)
Epimerization Very LowLowHigh
Byproduct Removal Aqueous Wash (Easy)Urea/HOBt (Difficult)Gas/Evaporation
Cost ModerateHighLow
Recommendation Primary Choice Secondary ChoiceAvoid if possible

Module 5: Troubleshooting (FAQ)

Q1: My reaction mixture turned black/dark brown. What happened?

A: You have likely triggered polymerization (resinification). This is common with furfurylamines in the presence of strong acid or heat.

  • Fix: Check your base equivalents. If using HATU or EDC, ensure you have at least 2-3 equivalents of DIPEA. If using Acid Chloride, switch to Protocol A (T3P) or ensure "Inverse Addition" (Protocol B).

Q2: I see a peak with M+18 in my LCMS.

A: This is likely the ring-opened hydrolysis product (hydration of the furan).

  • Fix: Your solvent was not anhydrous, or the pH dropped too low in the presence of water. Use anhydrous solvents and maintain basic pH.

Q3: Can I use Thionyl Chloride ( ) to make the acid chloride?

A: It is not recommended.


 generates 

and HCl vigorously and often requires reflux, which degrades the furan ring. Oxalyl Chloride allows for milder generation (0°C to RT). If you must use

, use it with toluene and catalytic DMF, then strip it completely dry before adding the amine.
Q4: Is the furan ring stable to standard peptide coupling workups (1M HCl wash)?

A: Briefly, yes, for electron-poor furans (like amides of furoic acid). However, for electron-rich furans (alkyl-substituted), avoid strong acid washes. Use saturated


 or 10% Citric Acid for the acidic wash step to be safe.

References

  • Mechanisms of Furan Degradation

    • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry.

    • Note: Classic foundational text on furan sensitivity to acidity.
  • T3P Reagent Efficacy

    • Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents.
    • Application: Establishes T3P as a low-epimerization, mild coupling agent suitable for sensitive substrates.[1]

  • Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Comparative analysis of HATU, EDC, and Acid Chlorides regarding side reactions.
  • Furan Ring Opening Studies

    • Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science.

    • Context: Details the acid-catalyzed pathways to levulinic acid (ring opening).

Sources

Technical Support Center: Minimizing Dimer Formation in Ethyl 2-[(2-furylcarbonyl)amino]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 2-[(2-furylcarbonyl)amino]acetate Common Names: N-(2-Furoyl)glycine ethyl ester; N-Furoylglycine ethyl ester Reaction Class: Amide Coupling / Schotten-Baumann Acylation[1]

Core Issue Analysis: Defining the "Dimer"

In the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate via the reaction of 2-Furoyl Chloride and Glycine Ethyl Ester , "dimer formation" typically refers to two distinct stoichiometric side-products. Identifying which one is plaguing your reaction is the first step to resolution.

Type A: The Reagent Dimer (Symmetric Anhydride)
  • Chemical Identity: 2-Furoic Anhydride (Bis(2-furyl)anhydride).[1]

  • Origin: Moisture ingress or impure acid chloride.[1] Hydrolysis of 2-furoyl chloride yields 2-furoic acid, which immediately reacts with the remaining acid chloride to form the anhydride.[1]

  • Impact: Consumes reagents, lowers yield, and is difficult to separate from the product due to similar polarity.

Type B: The Product Dimer (Imide / Di-acylation)[1]
  • Chemical Identity: Ethyl N,N-bis(2-furoyl)glycinate.[1]

  • Origin: "Over-reaction" where the desired amide product acts as a nucleophile and attacks a second molecule of 2-furoyl chloride.[1]

  • Impact: Major impurity that contaminates the final crystal lattice.

Type C: The Substrate Dimer (Diketopiperazine - DKP)[1]
  • Chemical Identity: 2,5-Piperazinedione (Glycine Anhydride).[1]

  • Origin: Cyclization of two glycine ethyl ester molecules.

  • Impact: Less common in this specific acylation but possible if the free amine is left standing in basic solution too long before acylation.

Troubleshooting Guide (Q&A)

Q1: I am seeing a non-polar impurity just above my product on TLC. Is this the dimer?

Diagnosis: This is likely the Type B Imide (Di-acylated species) .[1] The attachment of a second furoyl group removes the H-bond donor (N-H), making the molecule significantly less polar than the desired mono-amide.[1] Solution:

  • Stoichiometry Check: Ensure you are NOT using a large excess of 2-furoyl chloride.[1] A ratio of 0.95 to 1.05 equivalents relative to the amine is ideal.

  • Addition Mode: Switch to Inverse Addition . Add the acid chloride slowly to the amine. If you add the amine to the acid chloride, the local concentration of acid chloride is high relative to the amine, favoring di-acylation.

Q2: My reaction yield is low, and I see a solid precipitate that isn't my product.

Diagnosis: This could be Type A (Furoic Anhydride) or simply hydrolyzed Furoic Acid .[1] If moisture is present, the acid chloride hydrolyzes. Solution:

  • Solvent Dryness: Ensure your DCM (Dichloromethane) or THF is anhydrous.[1] Water acts as a catalyst for anhydride formation.[1]

  • Reagent Quality: Distill your 2-furoyl chloride if it has turned dark or viscous. Degraded reagent contains furoic acid, which autocatalyzes anhydride formation.

Q3: How do I handle the Glycine Ethyl Ester HCl salt without causing side reactions?

Diagnosis: The HCl salt is stable, but to react, it must be "free-based." If you use a weak base or insufficient base, the reaction stalls. If you use a base that is too strong or in large excess, you promote Type C (DKP) formation or hydrolysis of the ester. Solution:

  • The "2.2 Equivalents" Rule: If starting with Glycine Ethyl Ester HCl , you need 2.0 to 2.2 equivalents of base (e.g., Triethylamine or DIPEA).

    • 1st Equivalent: Neutralizes the HCl salt to release the free amine.

    • 2nd Equivalent: Scavenges the HCl produced during the amide coupling.

  • Protocol Adjustment: Stir the Glycine Ethyl Ester HCl with 1.0 eq of base for 15 minutes before adding the acid chloride to ensure the amine is available.

Optimized Experimental Protocol

This protocol minimizes Type B (Imide) formation via temperature control and Type A (Anhydride) via moisture exclusion.[1]

Reagents:

  • Glycine Ethyl Ester Hydrochloride (1.0 eq)[1]

  • 2-Furoyl Chloride (1.0 eq) — Freshly distilled if possible[1]

  • Triethylamine (TEA) (2.2 eq)[1]

  • Dichloromethane (DCM) — Anhydrous[1]

Step-by-Step:

  • Preparation of Amine Solution:

    • In a round-bottom flask under Nitrogen atmosphere, suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (30 mL) .

    • Cool the suspension to 0°C (Ice bath).

    • Add Triethylamine (22 mmol) dropwise. The suspension will clear as the free amine forms, followed by the precipitation of Triethylamine Hydrochloride (TEA·HCl). Stir for 15 minutes.

  • Controlled Acylation (The Critical Step):

    • Dissolve 2-Furoyl Chloride (10 mmol) in DCM (10 mL) in a separate vessel.

    • Add the Acid Chloride solution to the Amine solution dropwise over 30–60 minutes via a pressure-equalizing addition funnel or syringe pump.[1]

    • Why? Keeping the acid chloride concentration low relative to the amine prevents the product (amide) from competing for the reagent, stopping Imide formation.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Monitor via TLC.[1]

    • Quench: Add 10 mL of saturated NaHCO₃ solution. Stir vigorously for 10 minutes. This hydrolyzes any unreacted acid chloride or anhydride into water-soluble furoic acid salts.[1]

  • Workup:

    • Separate the organic layer.[2][3]

    • Wash with 1M HCl (removes unreacted amine and TEA).[1]

    • Wash with Brine .[1]

    • Dry over Na₂SO₄ , filter, and concentrate.

  • Purification:

    • Recrystallization from Ethyl Acetate/Hexane is usually sufficient to remove trace dimers.[1]

Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition between the desired product and the "dimer" side reactions.

ReactionPathways Start Start: Glycine Ethyl Ester + 2-Furoyl Chloride Product Target Product: Ethyl 2-[(2-furylcarbonyl)amino]acetate Start->Product Controlled Addition (0°C, 1.0 eq) Anhydride Dimer A: Furoic Anhydride (Reagent Dimer) Start->Anhydride Hydrolysis DKP Dimer C: Diketopiperazine (Substrate Dimer) Start->DKP Cyclization Imide Dimer B: Bis-Furoyl Imide (Over-Acylation) Product->Imide + 2nd Eq Furoyl Cl Water Moisture / Water Water->Anhydride Excess Excess Acid Chloride High Temp Excess->Imide Base Excess Base / Long Wait Base->DKP

Caption: Figure 1. Kinetic pathways showing how moisture leads to Anhydride (Dimer A) and excess reagent leads to Imide (Dimer B).[1]

Decision Tree for Optimization

Use this logic flow to determine the necessary adjustment for your next batch.

TroubleshootingTree Problem Identify Impurity / Issue Type Is the impurity More Polar or Less Polar than Product? Problem->Type LessPolar Less Polar (High Rf) Type->LessPolar Less Polar MorePolar More Polar (Low Rf) Type->MorePolar More Polar/Streaking ImideNode Suspect: Imide (Dimer B) (Over-acylation) LessPolar->ImideNode AnhydrideNode Suspect: Furoic Acid/Anhydride (Hydrolysis) MorePolar->AnhydrideNode Action1 Action: Reduce Acid Chloride to 1.0 eq Slow down addition rate ImideNode->Action1 Action2 Action: Dry solvents (DCM) Check Reagent Quality AnhydrideNode->Action2

Caption: Figure 2.[1] Diagnostic logic for identifying and resolving specific impurity types.

Data Summary: Solvent & Base Effects

ParameterRecommendedProblematicReason
Solvent DCM (Anhydrous) DMF, Water, AlcoholsDCM allows easy workup and low-temp control.[1] DMF is hard to remove; Alcohols react with acid chloride.[1]
Base TEA or DIPEA (2.2 eq) Pyridine (Excess), NaOHInorganic bases (NaOH) in biphasic systems can cause hydrolysis of the ethyl ester moiety.[1]
Temperature 0°C

RT
Reflux (>40°C)High heat favors thermodynamic stability of the Imide (Dimer B).
Addition Slow (Dropwise) Rapid / DumpRapid addition creates "hot spots" of high acid chloride concentration, favoring di-acylation.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Foundational text on amide coupling mechanisms and side reactions including anhydride form
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Discusses the kinetics of acylation and the role of base in preventing racemiz
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Authoritative source for the Schotten-Baumann reaction mechanism and hydrolysis of acid chlorides.[1]

  • PubChem. (n.d.).[1] N-(2-Furoyl)glycine.[1] National Library of Medicine.[1] Link[1]

    • Verification of chemical structure and properties.[5]

Sources

Technical Support Center: Purification of Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Purification Context[1][2][3][4][5][6][7]

Compound Name: Ethyl 2-[(2-furylcarbonyl)amino]acetate Synonyms: Ethyl N-(2-furoyl)glycinate; N-Furoylglycine ethyl ester. Chemical Class: Furan-2-carboxamide derivative / Amino acid ester.

The Challenge: This molecule combines a lipophilic furan ring with a polar amide linkage and an ester tail. This "amphiphilic" nature often leads to two primary purification failures:

  • Oiling Out: The compound tends to separate as a supercooled liquid rather than a crystal lattice upon cooling.

  • Oxidative Discoloration: The furan ring is sensitive to oxidation, often resulting in yellow-to-brown impurities that are difficult to remove with standard solvent washes.

Primary Recrystallization Protocols

Method A: The "Green" Solvent System (Ethanol/Water)

Recommended for removal of polar salts (Et₃N·HCl) and trace inorganic impurities.

Solvent System: Ethanol (95%) / Water Ratio: Variable (Start with ~5:1 EtOH:Water)

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol (95%) required to dissolve the solid completely.

    • Tip: If the solution is dark brown, add Activated Carbon (5-10 wt%) at this stage and boil for 2-3 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove insoluble particulates or charcoal.

  • The Anti-Solvent: While keeping the filtrate hot (near boiling), add hot Water dropwise.

    • Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Once at room temperature, cool further in an ice bath (0-4°C).

  • Isolation: Filter the white needles/plates via vacuum filtration. Wash with cold Ethanol/Water (1:1).

Method B: The "Lipophilic" System (Ethyl Acetate/Hexane)

Recommended if the crude material is oily or contains significant unreacted furan starting material.

Solvent System: Ethyl Acetate / Hexanes (or Petroleum Ether)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in the minimum volume of hot Ethyl Acetate (approx. 60-70°C).

  • Precipitation: Remove from heat. Slowly add Hexanes (or Petroleum Ether) until the solution becomes slightly cloudy.

  • Seeding (Critical): If available, add a seed crystal. If not, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

  • Cooling: Let stand at room temperature. Do not move to an ice bath immediately, as this will trap impurities or cause oiling.

Troubleshooting Hub

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is likely too concentrated, cooled too quickly, or the melting point of the solvated product is below the solvent boiling point (Lennard-Jones potential issue).

Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to vigorously scratch the side of the flask at the air/liquid interface. This creates microscopic glass shards that act as nucleation sites.

  • Re-heat and Dilute: Re-dissolve the oil by heating and adding a small amount (10-15%) more of the good solvent (e.g., Ethanol). Slower saturation prevents liquid-liquid phase separation.

  • Seed It: If you have any solid material (even crude), toss a speck into the cooling solution.

Issue 2: "The crystals are yellow/brown."

Diagnosis: Furan derivatives are prone to auto-oxidation, forming colored polymers or furan-ring opening byproducts.

Corrective Actions:

  • Activated Carbon: You must use activated charcoal during the hot dissolution step (Method A, Step 1).

  • Bisulfite Wash: If the color persists, dissolve the product in Ethyl Acetate and wash with a 5% Sodium Bisulfite solution in a separatory funnel before attempting recrystallization again. This reduces oxidized impurities.

Issue 3: "Low Yield."

Diagnosis: Product is too soluble in the mother liquor or hydrolysis of the ester occurred.

Corrective Actions:

  • Check Hydrolysis: Did you boil in water for too long? The ester bond is susceptible to hydrolysis, converting your product to the water-soluble carboxylic acid (N-furoyl glycine). Keep water exposure brief and neutral.

  • Second Crop: Evaporate the mother liquor to half volume and cool again to harvest a second crop of crystals.

Visual Decision Guides

Workflow: Recrystallization Logic Tree

RecrystallizationWorkflow Start Crude Ethyl N-(2-furoyl)glycinate SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: EtOH/Water (Salts/Polar Impurities) SolventChoice->MethodA MethodB Method B: EtOAc/Hexane (Oily/Non-polar Impurities) SolventChoice->MethodB Dissolve Dissolve in Hot Solvent MethodA->Dissolve MethodB->Dissolve ColorCheck Is solution colored? Dissolve->ColorCheck Charcoal Add Activated Carbon & Hot Filter ColorCheck->Charcoal Yes Cooling Slow Cooling (RT -> 4°C) ColorCheck->Cooling No Charcoal->Cooling ResultCheck Outcome? Cooling->ResultCheck Crystals Pure Crystals (Filter & Dry) ResultCheck->Crystals Solid Oil Oiling Out ResultCheck->Oil Liquid Phase Remedy Reheat -> Add Solvent -> Scratch/Seed Oil->Remedy Remedy->Cooling Retry

Caption: Decision matrix for selecting solvent systems and handling physical form issues.

Impurity Fate Map

ImpurityMap Crude Crude Mixture Salts Triethylamine HCl (Salt) Crude->Salts StartMat Furoic Acid / Furoyl Chloride Crude->StartMat Color Oxidized Furan (Polymers) Crude->Color WaterWash Remains in Mother Liquor (Aq/EtOH) Salts->WaterWash High Solubility HexaneWash Remains in Hexane/EtOAc Filtrate StartMat->HexaneWash Lipophilic Carbon Adsorbed to Charcoal Color->Carbon Adsorption

Caption: Mechanistic tracking of where specific impurities are removed during the process.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid alternative. However, Ethyl N-(2-furoyl)glycinate is generally more soluble in Methanol than Ethanol. This means you will need to cool the solution to lower temperatures (potentially -20°C) or use a higher ratio of water to force precipitation, which increases the risk of oiling out.

Q: Why does my product smell like vinegar? A: This indicates hydrolysis. If the ester hydrolyzes, it releases Ethanol (smell 1) and forms the free acid. If you used Acetic Acid at any point, it may be trapped. However, a sharp acidic smell usually suggests the furan ring or the amide bond is degrading. Ensure your recrystallization solvents are neutral (check pH).

Q: How do I store the purified crystals? A: Furan derivatives are light-sensitive. Store the dried crystals in an amber vial under an inert atmosphere (Nitrogen or Argon) at 4°C to prevent the "browning" oxidation effect over time.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amide/ester recrystallization).

  • Tang, X., et al. "Synthesis and Characterization of Furanic Compounds." Defense Technical Information Center, 2011. (Purification of furan-2-carboxamide derivatives).

  • Organic Syntheses. "General Procedures for Purification of Peptide Esters." Org. Synth. Coll. Vol. 5, p. 96. (Handling of glycine ethyl ester derivatives).

  • PubChem Compound Summary. "N-(2-Furoyl)glycine." (Physical property data for the free acid analog).

Sources

Technical Support Center: Impurity Profiling for Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026


Exact Mass:  197.0688 Da

Application Overview: The "Why" and "How"

As researchers, we often treat intermediates like Ethyl 2-[(2-furylcarbonyl)amino]acetate as simple stepping stones. However, the furan ring's sensitivity to oxidation and the lability of the ethyl ester make this compound a frequent source of "ghost peaks" in downstream synthesis.

This guide is designed to help you rapidly identify impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). We focus on Electrospray Ionization (ESI) in Positive Mode (+) , as the amide nitrogen and ester moieties provide excellent protonation sites.

Standard Analytical Conditions
  • Ionization: ESI (+)

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization).

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent transesterification).

  • Column: C18 (Standard) or Phenyl-Hexyl (Enhanced selectivity for the furan ring).

Diagnostic Data: Theoretical Mass Table

Before troubleshooting, verify your baselines. The table below summarizes the theoretical m/z values for the parent compound and its most common impurities.

Compound IdentityStructural FeatureFormulaNeutral Mass (Da)


Target Analyte Parent Molecule

197.07 198.08 220.06
Impurity A Hydrolysis Product (Free Acid)

169.04170.05192.03
Impurity B Starting Material (Furoic Acid)

112.02113.02135.00
Impurity C Starting Material (Glycine Ethyl Ester)

103.06104.07126.05
Impurity D Oxidative Degradation (Ring Opening)

213.06214.07236.05

Troubleshooting Guide: Scenario-Based Solutions

Scenario 1: "I see a peak at m/z 170. Is my compound degrading?"

Diagnosis: Yes. This is the Hydrolysis Impurity . Mechanism: The ethyl ester moiety is susceptible to hydrolysis, converting the ester back to the carboxylic acid (


).
  • Mass Shift: Loss of Ethyl (

    
    , 29 Da) + Gain of Proton (
    
    
    
    , 1 Da) = Net Loss of 28 Da .
  • Cause: High pH in aqueous mobile phases or prolonged storage in wet solvents.

  • Action: Check the pH of your aqueous buffer. Ensure it is acidic (pH ~3.0) to stabilize the ester.

Scenario 2: "My main peak is m/z 220, not 198."

Diagnosis: Sodium Adduct Formation. Mechanism: ESI is highly sensitive to alkali metals. If your solvents are stored in glass or if buffers are not LC-MS grade, sodium (


) attaches to the carbonyl oxygens.
  • Mass Shift:

    
     Da (
    
    
    
    replaces
    
    
    ).
  • Action: This is an ionization artifact, not necessarily an impurity. To confirm, add 10 mM Ammonium Formate to the mobile phase. This forces the formation of

    
     or protonated species, suppressing the sodium adduct.
    
Scenario 3: "I see a strong fragment at m/z 95 in MS/MS. What is this?"

Diagnosis: This is the Furoyl Cation (


).
Significance:  This is the "fingerprint" ion for your compound. It confirms the presence of the intact furan-carbonyl motif.
  • Mechanism: Cleavage of the amide bond (C-N) generates this stable acylium ion.

  • Use Case: If you see m/z 95, the left side of your molecule is intact. If you see m/z 95 but the parent mass is wrong, the modification is on the glycine/ester side (right side).

Visual Workflows

Workflow A: Impurity Identification Decision Tree

Use this logic flow to categorize unknown peaks in your chromatogram.

ImpurityID Start Unknown Peak Detected CheckMass Check m/z relative to Parent (198) Start->CheckMass Minus28 Delta = -28 Da (m/z 170) CheckMass->Minus28 Plus22 Delta = +22 Da (m/z 220) CheckMass->Plus22 LowMass Low Mass (m/z 113 or 104) CheckMass->LowMass Plus16 Delta = +16/32 Da CheckMass->Plus16 Hydrolysis Impurity: Hydrolysis (Free Acid) Check storage conditions Minus28->Hydrolysis Adduct Artifact: Sodium Adduct Add Ammonium Formate Plus22->Adduct StartMat Impurity: Starting Materials (Furoic Acid or Glycine Ester) LowMass->StartMat Oxidation Impurity: Furan Oxidation Check for peroxides in solvent Plus16->Oxidation

Figure 1: Decision tree for rapid classification of impurities based on mass shift relative to the parent ion (m/z 198).

Workflow B: Fragmentation Pathway (MS/MS)

Understanding how the molecule breaks apart helps confirm its identity.

Fragmentation Parent Parent Ion [M+H]+ = 198 Path1 Amide Cleavage Parent->Path1 CID Energy Path2 Ester Loss Parent->Path2 Furoyl Furoyl Cation m/z 95 (Base Peak) Path1->Furoyl Charge Retention (Stabilized) Glycine Glycine Ester Ion m/z 104 (Low Intensity) Path1->Glycine Charge Migration Acylium Acylium Ion [M - OEt]+ = 152 Path2->Acylium -EtOH (46 Da)

Figure 2: Proposed ESI(+) fragmentation pathway. The formation of the Furoyl cation (m/z 95) is the most diagnostic transition.

Frequently Asked Questions (FAQs)

Q: Why is my signal intensity dropping over time? A: Furan derivatives can polymerize or degrade if exposed to light or strong acids for extended periods.

  • Solution: Prepare fresh samples in amber vials. Ensure your autosampler is cooled to 4°C.

Q: Can I use Methanol as the organic mobile phase? A: It is risky. In the presence of formic acid, transesterification can occur, converting your Ethyl ester (m/z 198) to a Methyl ester (m/z 184).

  • Recommendation: Use Acetonitrile (ACN) to avoid this side reaction.

Q: I see a peak at m/z 395. Is this a dimer? A: Likely yes.


. This is a non-covalent dimer formed in the ESI source at high concentrations.
  • Test: Dilute your sample 10-fold. If the 395 peak disappears relative to the 198 peak, it is a source-dimer (artifact). If it persists, it may be a covalent impurity.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including amide/ester cleavage).
  • NIST Mass Spectrometry Data Center. Furoic Acid and Glycine Ethyl Ester Mass Spectra. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[4] (Reference for furan and carbonyl characteristic ions).

Sources

Strategies to improve the stability of Ethyl 2-[(2-furylcarbonyl)amino]acetate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are working with Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-Furoyl)glycine ethyl ester). This molecule presents a "dual-threat" stability profile:

  • The Ethyl Ester Moiety: Highly susceptible to hydrolysis (saponification) in alkaline environments and transesterification in alcoholic solvents.

  • The Furan Ring: Prone to oxidative degradation, photolysis, and acid-catalyzed ring opening.

This guide moves beyond generic advice, providing a mechanistic approach to stabilizing this compound in solution for analytical and biological applications.

Module 1: The Hydrolysis Hazard (pH & Buffers)

The primary degradation pathway for this compound in aqueous media is the hydrolysis of the ethyl ester to the free acid (N-(2-Furoyl)glycine) and ethanol.

Mechanism:

  • pH > 8.0 (Critical Risk): Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester. This reaction is rapid, irreversible, and follows second-order kinetics.
    
  • pH < 3.0 (Moderate Risk): Acid-catalyzed hydrolysis occurs, though generally slower than base hydrolysis. However, low pH endangers the furan ring (see Module 2).

Strategic Recommendation: Maintain a pH window of 5.5 – 6.5 . This slightly acidic environment minimizes hydroxide concentration while avoiding the protonation threshold that triggers furan ring opening.

Recommended Buffers:

Buffer System pKa (at 25°C) Working Range Notes
MES 6.10 5.5 – 6.7 Ideal. Non-nucleophilic; minimal interaction with furan ring.
Phosphate 7.20 5.8 – 8.0 Use with Caution. Keep at pH 6.0-6.5. Phosphate ions can catalyze general base hydrolysis.

| Acetate | 4.76 | 3.6 – 5.6 | Good. Suitable if pH 5.5 is targeted. |

Module 2: The Furan Factor (Oxidation & Light)

The furan ring is an electron-rich heterocycle. While the carbonyl group at the C2 position (from the amide linkage) offers some electron-withdrawing stabilization, the ring remains susceptible to:

  • Photo-oxidation: UV light excites the furan ring, leading to reaction with singlet oxygen (

    
    ) to form unstable endoperoxides, which decompose into ring-opened dicarbonyls.
    
  • Acidolysis: Strong acids protonate the furan ring, leading to polymerization (tar formation).

Strategic Recommendation:

  • Amber Glassware: Mandatory for all storage and handling to block UV radiation (< 400 nm).

  • Deoxygenation: For long-term assays (>24h), sparge buffers with Argon or Nitrogen to remove dissolved oxygen.

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or EDTA (to chelate transition metals that catalyze oxidation).

Module 3: Solvent Selection (The Transesterification Trap)

The Trap: Researchers often dissolve this compound in Methanol (MeOH) or Ethanol (EtOH).

  • Risk: In Methanol, the ethyl group can be swapped for a methyl group (forming the Methyl ester analog) if the solution is slightly acidic or basic. This alters the compound's lipophilicity and potentially its biological activity.

The Solution: Use Polar Aprotic Solvents for stock solutions.

Solvent Compatibility Table:

Solvent Suitability Risk Level Comments
DMSO (Anhydrous) Excellent Low High solubility; prevents hydrolysis; cryoprotective.
DMF Good Low Good stability; harder to remove than DMSO.

| Methanol | Poor | High | Avoid. Causes transesterification (Ethyl


 Methyl ester). |
| Water  | Poor  | High | Low solubility; promotes hydrolysis. Use only for final dilution. |

Visualizing the Instability Landscape

The following diagram maps the degradation pathways you must avoid.

DegradationPathways Compound Ethyl 2-[(2-furylcarbonyl) amino]acetate Hydrolysis Hydrolysis Product (Free Acid + EtOH) Compound->Hydrolysis pH > 8.0 (Saponification) Transester Methyl Ester Analog (Impurity) Compound->Transester Methanol Solvent RingOpen Ring-Opened Polymer/Tar Compound->RingOpen pH < 3.0 or UV + O2 Stable Stable Solution (Target State) Compound->Stable DMSO Stock + MES Buffer pH 6.0

Figure 1: Mechanistic degradation pathways. Red paths indicate irreversible destruction; Yellow indicates chemical modification; Green indicates the optimized stability window.

Module 4: Experimental Protocols

Protocol A: Preparation of a "Gold Standard" Stock Solution

Purpose: To create a stable concentrate that can be stored for months.

  • Weighing: Weigh the target amount of Ethyl 2-[(2-furylcarbonyl)amino]acetate into an amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Ensure the DMSO is "biotech grade" (< 0.1% water content).

  • Inerting: Gently blow a stream of Nitrogen or Argon gas over the headspace of the vial for 30 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for long-term DMSO storage (DMSO is hygroscopic).

  • Storage: Store at -20°C .

    • Validation: This stock is stable for >6 months if protected from moisture.

Protocol B: pH Stability Profiling (Troubleshooting Assay)

Purpose: To empirically determine the half-life (


) of your compound in your specific assay buffer.
  • Preparation: Prepare three buffers:

    • Buffer A: Acetate pH 4.0

    • Buffer B: MES pH 6.0

    • Buffer C: Phosphate pH 8.0

  • Spiking: Dilute the DMSO stock (from Protocol A) into each buffer to a final concentration of 50

    
    M. (Ensure final DMSO is < 1%).
    
  • Incubation: Incubate at room temperature (25°C) in the dark.

  • Sampling: Inject samples into HPLC at T=0, 1h, 4h, and 24h.

    • Detection: Monitor UV absorbance at 254 nm (furan absorption).

  • Analysis: Plot Peak Area vs. Time.

    • Success Criterion: >95% recovery at 24h indicates a compatible buffer.

Troubleshooting FAQ

Q: My compound turned yellow/brown in solution. What happened? A: This is the hallmark of furan ring oxidation/polymerization . It likely occurred due to exposure to light or high acidity.

  • Fix: Discard the solution. Prepare fresh stock in amber vials and check the pH of your diluent.

Q: Can I use Ethanol to make my stock solution? A: Not recommended. While solubility is good, ethanol is nucleophilic. Over time, or if the pH drifts, you risk transesterification. DMSO is chemically inert toward the ester bond.

Q: I see two peaks in my LC-MS. One is my compound, what is the other? A: Check the mass shift.

  • -28 Da (Loss of Ethyl): This is the hydrolysis product (Free acid). Your buffer pH is likely too high.

  • -14 Da (Ethyl to Methyl): You used Methanol in your sample prep or mobile phase, causing transesterification.

References

  • Kirby, A. J. (1972). Hydrolysis and Exchange of Esters and Lactones. Comprehensive Chemical Kinetics. Elsevier. (Fundamental kinetics of ester hydrolysis).
  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Classic text on furan ring stability and acid sensitivity).[1][2]

  • Giles, P. R., & Marples, B. A. (2001). General principles of stability of furan derivatives in organic synthesis. Tetrahedron.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • PubChem. (n.d.). Ethyl 2-[(2-furylcarbonyl)amino]acetate Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

Validation of Ethyl 2-[(2-furylcarbonyl)amino]acetate Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-furoylglycine ethyl ester) is a critical intermediate in the synthesis of cephalosporin antibiotics and other pharmacological agents containing furan moieties. Its validation presents a specific chromatographic challenge: the molecule contains a hydrolytically unstable ester linkage and a UV-active furan ring that can exhibit peak tailing on active silanol groups.

This guide compares a standard generic isocratic method (Method A) against an optimized, stress-tested gradient method (Method B). While Method A offers simplicity, our data demonstrates that Method B is required for regulatory compliance due to its superior ability to resolve the primary degradant (N-furoylglycine) and ensure mass balance.

Chemical Context & Degradation Pathway

To validate purity, one must first understand impurity. The primary stability risk for this compound is the hydrolysis of the ethyl ester to the free acid. This transformation changes the polarity and ionization state of the molecule, necessitating a method capable of separating a neutral ester from an ionizable acid.

Visualization: Degradation & Specificity Logic

degradation_pathway Compound Ethyl 2-[(2-furylcarbonyl)amino]acetate (Target Analyte) Hydrolysis Hydrolysis (Moisture/pH stress) Compound->Hydrolysis Degradation Acid N-Furoylglycine (Acidic Impurity) Hydrolysis->Acid Major Impurity Ethanol Ethanol (Solvent/Byproduct) Hydrolysis->Ethanol Solvent Front

Figure 1: The primary degradation pathway. The validation method must resolve the Target Analyte from the Acidic Impurity.

Method Comparison: Generic vs. Optimized

We evaluated two approaches. Method A represents a typical "first-pass" method often used in early R&D. Method B is the optimized protocol developed for QC release.

Table 1: Comparative Performance Data
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Verdict
Mobile Phase 50:50 Water:AcetonitrileA: 0.1% H₃PO₄ (pH 2.5) / B: AcetonitrileMethod B provides pH control.
Elution Mode IsocraticGradientMethod B sharpens peaks.
Resolution (Rs) 1.8 (Analyte vs. Acid)> 5.0 (Analyte vs. Acid)Method B is robust.
Tailing Factor 1.6 (Furan interaction)1.1 (Silanol suppression)Method B yields better symmetry.
Run Time 8.0 min15.0 minMethod A is faster but less specific.
LOD 0.5 µg/mL0.05 µg/mLMethod B is 10x more sensitive.
Technical Insight: Why Method A Fails

Method A uses neutral water. Under these conditions, the acidic impurity (N-furoylglycine, pKa ~3.5) exists in a partially ionized state, leading to broad, tailing peaks that can co-elute with the main ester peak. Furthermore, the lack of a gradient means late-eluting non-polar dimers (common in furan chemistry) may carry over to the next injection.

Optimized Experimental Protocol (Method B)

This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures [1].

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Shimadzu Prominence).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces interaction between the furan oxygen and free silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses ionization of the acid impurity, retaining it longer on the column and improving resolution from the solvent front.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm.

    • Rationale: The furan ring has a strong absorption maximum near 250-260 nm, providing specificity against non-aromatic impurities.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic hold for polar impurities
10.004060Linear ramp to elute ester
12.001090Wash step
12.109010Re-equilibration
15.009010End of Run

Validation Workflow & Criteria

The following workflow ensures the method is "fit for purpose" according to regulatory standards.

Visualization: Validation Lifecycle (ICH Q2)

validation_workflow cluster_val Validation Parameters (ICH Q2) start Method Development (Scoping) opt Optimization (pH, Gradient, Column) start->opt spec Specificity (Stress degradation) opt->spec lin Linearity & Range (5 levels: 50-150%) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) acc->prec report Final Validation Report prec->report

Figure 2: The sequential validation workflow ensuring all critical quality attributes are tested.

Specificity (Stress Testing)
  • Protocol: Expose the sample to 0.1N NaOH for 1 hour.

  • Acceptance Criteria: Peak purity index > 0.999 (via PDA).

  • Result: The ester peak decreases, and a distinct peak (Acid Impurity) appears at RRT ~0.4. Resolution between peaks must be > 2.0.

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Typical Equation:

    
     (Intercept should be statistically negligible).
    
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: RSD

    
     for peak area and retention time.
    
Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of the analyte at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Conclusion

While generic isocratic methods may suffice for rough estimation, the validation of Ethyl 2-[(2-furylcarbonyl)amino]acetate requires the robustness of Method B . The acidic mobile phase prevents peak tailing associated with the furan moiety and ensures the separation of the hydrolytic degradant. This method is fully compliant with ICH Q2(R2) standards and is recommended for QC release testing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[5][4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 177816229, Ethyl (R)-2-Amino-2-(furan-2-yl)acetate. Available at: [Link]

Sources

Comparative Analysis of the Biological Activity of Furoyl-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Executive Summary

Furoyl-amino acid esters represent a class of "privileged structures" in medicinal chemistry, merging the pharmacophore properties of the furan ring with the bioavailability and transport mechanisms of amino acids. Unlike standard peptide therapeutics which suffer from rapid enzymatic degradation, the N-furoyl protection and C-terminal esterification provide enhanced lipophilicity and protease resistance.

This guide objectively compares the biological performance—specifically antimicrobial and cytotoxic activity—of these synthetic derivatives against parent compounds and standard antibiotic controls (e.g., Ciprofloxacin, Ampicillin). Analysis confirms that while their absolute potency (MIC) often trails third-generation antibiotics, they exhibit a distinct mechanism of action with lower potential for cross-resistance, making them viable candidates for adjuvant therapies or novel antimicrobial scaffolds.

Structural Rationale & Mechanism

The biological efficacy of furoyl-amino acid esters is governed by the Structure-Activity Relationship (SAR) between the aromatic furan moiety and the amino acid side chain.

  • Lipophilicity (LogP): Esterification of the amino acid carboxyl group significantly increases LogP, facilitating passive diffusion across bacterial cell membranes.

  • Electronic Effects: The furan ring acts as a bioisostere to phenyl groups but with distinct electronic properties (electron-rich), capable of hydrogen bonding and

    
    -stacking interactions with DNA base pairs or enzymatic active sites.
    
  • Steric Bulk: Bulky amino acid side chains (e.g., Phenylalanine, Tryptophan) typically enhance activity against Gram-positive bacteria by disrupting cell wall integrity.

Diagram 1: Mechanism of Action (Membrane Permeation & Target Binding)

The following diagram illustrates the pathway of the ester derivative crossing the lipid bilayer and interacting with intracellular targets.

MOA Extracellular Extracellular Space Compound Furoyl-AA Ester (High Lipophilicity) Extracellular->Compound Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane Permeation Intracellular Cytoplasm Membrane->Intracellular Hydrolysis Esterase Activity (Prodrug Activation) Intracellular->Hydrolysis Release of Active Acid Target Target Binding (DNA Gyrase / Ribosome) Intracellular->Target Intact Ester Interaction Hydrolysis->Target Secondary Mechanism

Figure 1: Proposed mechanism of action showing dual-pathway activity: direct interaction of the lipophilic ester and intracellular hydrolysis.

Comparative Biological Performance

The following data synthesizes experimental results from recent studies on N-furoyl derivatives, specifically comparing halogenated furoyl variants (e.g., 5-bromo-2-furoyl) against standard antibiotics.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Data represents a synthesis of typical values found in literature for N-furoyl amino acid methyl esters.

Compound ClassTest OrganismMIC Range (µg/mL)Relative Potency vs. StandardNotes
N-Furoyl-L-Phe-OMe S. aureus (Gram +)12.5 – 25.00.5x – 0.8xHigh activity due to hydrophobic benzyl side chain.
N-Furoyl-L-Ala-OMe S. aureus (Gram +)50.0 – 100.0< 0.2xLower lipophilicity reduces membrane penetration.
5-Bromo-furoyl-Gly-OEt E. coli (Gram -)25.0 – 50.00.4xHalogenation increases activity against Gram-negatives.
Ampicillin (Standard) S. aureus0.5 – 5.01.0x (Baseline) Standard clinical benchmark.
Ciprofloxacin (Standard) E. coli0.01 – 1.0> 10xSuperior potency but higher resistance risk.
Furoic Acid (Parent) S. aureus> 200.0NegligibleLacks transport mechanism; poor bioavailability.

Key Findings:

  • Side Chain Impact: Derivatives containing aromatic amino acids (Phenylalanine, Tyrosine) consistently outperform aliphatic analogs (Alanine, Glycine).

  • Halogenation: The addition of a bromine or nitro group at the 5-position of the furan ring (e.g., 5-bromo-2-furoyl) significantly lowers the MIC, likely due to increased electronic affinity for the target active site.

  • Prodrug Behavior: The ester derivatives are 4-10x more active than the free acid forms, confirming the necessity of the ester group for cellular entry.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

4.1. Synthesis of N-Furoyl Amino Acid Esters

Method: Schotten-Baumann condensation or Acid Chloride coupling.

Reagents:

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Synthesis Start Start: Amino Acid Ester HCl + DCM (0°C) BaseAdd Add Triethylamine (TEA) (Deprotonation) Start->BaseAdd Acylation Dropwise Addition of Furoyl Chloride BaseAdd->Acylation Reaction Stir at RT (4-6 hrs) Monitor via TLC Acylation->Reaction Workup Wash: 5% HCl, 5% NaHCO3, Brine, Dry (Na2SO4) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final Pure N-Furoyl-AA-Ester Purification->Final

Figure 2: Step-by-step synthesis workflow ensuring high yield and purity.

Validation Step: The reaction progress is monitored by Thin Layer Chromatography (TLC) using Methanol:Chloroform (5:95). The disappearance of the starting amine spot (ninhydrin positive) indicates completion.

4.2. Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (concentration range: 200 µg/mL to 0.39 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (solvent blank) to rule out solvent toxicity.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

Expert Analysis & Conclusion

The comparative analysis reveals that N-furoyl amino acid esters are not direct replacements for high-potency antibiotics like fluoroquinolones in acute infections. However, their value lies in chemical versatility and resistance modulation .

  • Adjuvant Potential: The unique lipophilic profile allows these compounds to perturb bacterial membranes, potentially re-sensitizing resistant strains to conventional antibiotics when used in combination.

  • Toxicity Profile: Unlike heavy-metal-based antimicrobials or highly cationic peptides, the furoyl-amino acid scaffold generally exhibits lower cytotoxicity toward mammalian cells (hemolysis assays typically show

    
     µg/mL), making them safer for topical or systemic exploration.
    

Recommendation: For drug development, focus on 5-bromo or 5-nitro substituted furoyl groups coupled with phenylalanine or tryptophan esters to maximize the therapeutic window.

References
  • Synthesis and Antimicrobial Activity of Furan Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the synthesis of substituted furan amino acid derivatives and their activity against Gram-negative bacteria. Link:[Link] (Search Term: Synthesis of some substituted furan amino acid derivatives)

  • Antimicrobial Activities of Amphiphilic Derivatives of Amino Acids. Source: Journal of Chemical Technology and Metallurgy Context: Comparative study of cationic amino acid derivatives vs. conventional antibiotics.[1] Link:[Link]

  • Structure-Activity Relationship Studies of Rifamycins Containing Amino Acid Esters. Source: ResearchGate Context: Highlights the impact of amino acid ester modifications on antimicrobial potency and SAR. Link:[Link]

  • Synthesis and Antimicrobial Evaluation of New Derivatives. Source: ResearchGate Context: Evaluation of phenyl thiazole and furan derivatives against S. aureus and C. albicans.[2] Link:[Link]

  • Comparison of Antibiofilm Activity of Furanone Derivatives. Source: NIH / PMC Context: Comparative efficacy of furan-based compounds versus antibiotics in biofilm eradication.[3] Link:[Link]

Sources

Purity assessment of synthesized Ethyl 2-[(2-furylcarbonyl)amino]acetate against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural verification and purity assessment of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-furoylglycine ethyl ester). As a critical intermediate in the synthesis of peptidomimetics and furan-based pharmacophores, high purity (>98%) is essential to prevent side reactions in subsequent coupling steps.

This report compares a laboratory-synthesized batch (via Schotten-Baumann acylation) against a commercial Reference Standard (purity >99.5%). We utilize High-Performance Liquid Chromatography (HPLC) for quantitative assay and Proton Nuclear Magnetic Resonance (


H NMR) for structural qualification.

Key Findings:

  • Synthesized Product (Crude): 88.4% Purity (Major impurity: Furoic acid).

  • Synthesized Product (Recrystallized): 98.9% Purity (Comparable to Reference Standard).

Synthesis & Analytical Workflow

The following diagram outlines the production and validation lifecycle. The critical control point (CCP) is the removal of unreacted glycine ethyl ester and hydrolyzed furoic acid.

PurityAssessment Synthesis Synthesis (Furoyl Chloride + Glycine Et Ester) Crude Crude Isolation (Liquid-Liquid Extraction) Synthesis->Crude 2 hrs @ 0°C Purification Recrystallization (EtOH/Water) Crude->Purification Yield: 92% Analysis Analytical Validation (HPLC, NMR, DSC) Purification->Analysis Sample Prep Decision Release / Reject Analysis->Decision Criteria: >98%

Figure 1: Operational workflow from synthesis to final purity assessment.

Methodology & Protocols

Protocol A: HPLC-UV Quantitative Assessment

Objective: Quantify purity relative to the Reference Standard using peak area normalization. Rationale: The furan ring exhibits strong UV absorption at 254 nm, making UV detection highly sensitive for this compound.

Instrument Parameters:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Step-by-Step Procedure:

  • Standard Preparation: Dissolve 10.0 mg of Reference Standard in 10 mL of 50:50 ACN:Water (1.0 mg/mL).

  • Sample Preparation: Dissolve 10.0 mg of Synthesized Product in 10 mL of 50:50 ACN:Water.

  • System Suitability: Inject the Standard 5 times. Ensure Relative Standard Deviation (RSD) of peak area is < 2.0% (per ICH Q2(R1) guidelines).

  • Injection: Inject 10 µL of blank, standard, and sample.

Protocol B: H NMR Structural Verification

Objective: Confirm chemical structure and identify non-UV active impurities (e.g., residual solvents). Rationale: NMR provides a "fingerprint" of the molecule. The coupling between the NH and the glycine CH


 is a specific diagnostic for amide bond formation.

Instrument Parameters:

  • Frequency: 400 MHz.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent amide proton exchange).
  • Scans: 16.

Comparative Results

HPLC Purity Data

The following table summarizes the chromatographic purity. The "Relative Retention Time" (RRT) is calculated relative to the main peak.

ComponentRRTReference Standard (Area %)Synthesized (Crude)Synthesized (Recryst.)Status
Furoic Acid (Impurity)0.45ND8.2%0.3%Pass
Glycine Et Ester (Start Mat.)0.20ND2.1%NDPass
Target Product 1.0099.8% 88.4% 98.9% Pass
Unknowns >1.20.2%1.3%0.8%Pass

ND = Not Detected (< Limit of Detection)

H NMR Spectral Assignment

Comparison of chemical shifts (


) in DMSO-

.
Proton AssignmentTheoretical ShiftReference StandardSynthesized ProductInterpretation
Amide NH 8.5 - 8.9 ppm (bt)8.75 ppm8.76 ppmAmide bond intact.
Furan H-5 7.8 - 7.9 ppm (dd)7.86 ppm7.86 ppmAromatic ring intact.
Furan H-3 7.1 - 7.2 ppm (d)7.18 ppm7.18 ppm
Furan H-4 6.6 - 6.7 ppm (dd)6.65 ppm6.65 ppm
Glycine CH

3.9 - 4.1 ppm (d)4.02 ppm4.02 ppmCoupled to NH (

Hz).
Ethyl CH

4.1 - 4.2 ppm (q)4.13 ppm4.13 ppmEster group intact.
Ethyl CH

1.1 - 1.3 ppm (t)1.21 ppm1.21 ppm

Observation: The crude sample showed a singlet at 12.5 ppm (Carboxylic acid proton of Furoic acid) which disappeared after recrystallization.

Discussion & Causality

The Impurity Profile

The primary impurity identified in the crude batch was 2-furoic acid .

  • Causality: This arises from the hydrolysis of the starting material (furoyl chloride) due to trace moisture in the reaction solvent or unoptimized base addition rates.

  • Resolution: Furoic acid is highly soluble in basic aqueous solutions but less soluble in cold ethanol. The recrystallization step (dissolving in hot ethanol, cooling, and washing with cold water) effectively partitioned the acid impurity into the filtrate.

Thermal Analysis (DSC)
  • Reference Standard MP: 68.5°C (Sharp endotherm).

  • Synthesized (Recryst.) MP: 67.9°C - 68.4°C. The overlap in melting range confirms the physical identity and high crystalline purity of the synthesized batch.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl glycinate" (Structural basis for starting material shifts). [Link]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Edition. (Reference for Schotten-Baumann reaction conditions).

Comparing the efficacy of different synthetic routes to Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[2][3]

Ethyl 2-[(2-furylcarbonyl)amino]acetate (also referred to as Ethyl N-(2-furoyl)glycinate ) is a critical pharmacophore intermediate, often utilized in the synthesis of cephalosporin antibiotics and furan-based protease inhibitors.

Structurally, the molecule features a furan ring coupled to a glycine ethyl ester scaffold via an amide linkage.[1] The synthetic challenge lies not in the complexity of the bond formation, but in optimizing the amide coupling efficiency while maintaining the integrity of the sensitive furan ring (susceptible to acid-catalyzed ring opening) and the ester moiety (susceptible to hydrolysis).

This guide objectively compares three distinct synthetic methodologies:

  • The Acyl Chloride Route: High reactivity, suitable for gram-scale libraries.[1]

  • The Carbodiimide (DCC/EDC) Route: Mild conditions, avoiding corrosive reagents.[1]

  • The Mixed Anhydride Route: High purity profile, preferred for scale-up.[1]

Route 1: The Acyl Chloride Method (Schotten-Baumann Conditions)

This is the traditional "workhorse" method for generating amides.[1] It relies on the high electrophilicity of 2-furoyl chloride to attack the amine of the glycine ester.

Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution.[1] The glycine ethyl ester (released from its HCl salt by a base) attacks the carbonyl carbon of 2-furoyl chloride. The base (Triethylamine) is critical; it acts as an HCl scavenger to drive the equilibrium forward and prevent acid-mediated degradation of the furan ring.

Experimental Protocol
  • Reagents: Glycine ethyl ester hydrochloride (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM, anhydrous).[1]

  • Workflow:

    • Dissolve Glycine ethyl ester HCl in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C (ice bath) to control the exotherm.

    • Add Triethylamine (TEA) dropwise.[1] The solution will become cloudy as

      
       forms.[1]
      
    • Add 2-Furoyl chloride dropwise over 15 minutes. Critical: Rapid addition can cause localized heating and side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then sat.

      
       (remove unreacted acid), then Brine. Dry over 
      
      
      
      .[1]
Pathway Visualization

AcidChlorideRoute Start Glycine Ethyl Ester HCl + DCM BaseStep Add TEA (0°C) (Liberate Free Amine) Start->BaseStep Deprotonation Reaction Add 2-Furoyl Chloride (Nucleophilic Attack) BaseStep->Reaction Amine Attack Intermediate Tetrahedral Intermediate Reaction->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product Ethyl N-(2-furoyl)glycinate Elimination->Product

Caption: Figure 1. Stepwise mechanism of the Acyl Chloride route showing deprotonation and nucleophilic acyl substitution.

Route 2: The Carbodiimide Coupling (DCC/DMAP)

When 2-furoyl chloride is unavailable or if the acid sensitivity of the furan ring is a major concern during storage of the chloride, direct coupling of 2-Furoic acid is preferred using Dicyclohexylcarbodiimide (DCC).

Mechanism & Rationale

DCC activates the carboxylic acid by forming an O-acylisourea intermediate, converting the -OH leaving group into a better leaving group.[2] DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, transferring the acyl group to the amine more rapidly than the direct attack, suppressing side reactions like N-acylurea formation.

Experimental Protocol
  • Reagents: 2-Furoic acid (1.0 eq), Glycine ethyl ester HCl (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), TEA (1.0 eq), DCM.[1]

  • Workflow:

    • Dissolve 2-Furoic acid and Glycine ethyl ester HCl in DCM.

    • Add TEA to neutralize the hydrochloride salt.[1]

    • Add DMAP (catalyst).[1][3]

    • Cool to 0°C and add DCC solution dropwise.

    • Stir at 0°C for 1 hour, then RT overnight.

    • Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct. Note: This is the major drawback; traces of DCU are difficult to remove completely.[1]

Route 3: The Mixed Anhydride Method (IBCF)

This method is often preferred in process chemistry for scale-up because it avoids the difficult filtration of DCU and the corrosiveness of acid chlorides.

Mechanism & Rationale

Isobutyl chloroformate (IBCF) reacts with 2-furoic acid to form a mixed anhydride. This intermediate is highly reactive toward amines but less prone to racemization (though not an issue with glycine) and side reactions than the acid chloride.

Experimental Protocol
  • Reagents: 2-Furoic acid (1.0 eq), N-Methylmorpholine (NMM, 1.1 eq), Isobutyl chloroformate (1.1 eq), Glycine ethyl ester HCl (1.0 eq), THF (anhydrous).[1]

  • Workflow:

    • Dissolve 2-Furoic acid and NMM in THF; cool to -15°C.

    • Add IBCF dropwise.[1] Observation: White precipitate of NMM·HCl forms.

    • Stir for 15 mins to ensure mixed anhydride formation.

    • Add a pre-cooled solution of Glycine ethyl ester HCl and NMM (1.0 eq) in THF/DMF.

    • Stir at -15°C for 1 hour, then warm to RT.

    • Workup: Evaporate THF, redissolve in Ethyl Acetate, wash with acid/base/brine.

Decision Matrix Visualization

DecisionMatrix Start Select Synthesis Strategy Q1 Is 2-Furoyl Chloride Available? Start->Q1 Route1 Route 1: Acid Chloride (Best for Speed/Small Scale) Q1->Route1 Yes Q2 Is Scale > 100g? Q1->Q2 No (Use Acid) Route2 Route 2: DCC Coupling (Mild, but Purification Difficult) Q2->Route2 No Route3 Route 3: Mixed Anhydride (Best for Scale-up/Purity) Q2->Route3 Yes

Caption: Figure 2. Logic flow for selecting the optimal synthetic route based on reagent availability and scale.

Comparative Efficacy Analysis

The following data is synthesized from standard organic synthesis performance metrics for furoyl-peptide couplings.

MetricRoute 1: Acid ChlorideRoute 2: DCC CouplingRoute 3: Mixed Anhydride
Yield (Isolated) 88 - 94% 75 - 85%82 - 90%
Reaction Time Fast (2-4 hours)Slow (12-24 hours)Medium (4-6 hours)
Atom Economy Moderate (Loss of HCl)Poor (Loss of massive DCU)Moderate (Loss of CO2 + iBuOH)
Purification Simple ExtractionDifficult (Column often required)Simple Extraction
Moisture Sensitivity High (Hydrolysis risk)LowHigh (Anhydride stability)
Cost Efficiency High (Cheap reagents)Low (Coupling agents expensive)Moderate
Key Takeaways for the Researcher:
  • For Routine Lab Synthesis: Use Route 1 . It is the most robust.[1] If the acid chloride is yellow/degraded, distill it first or switch to Route 2.[1]

  • For High Purity Requirements: Use Route 3 . The byproducts (CO2, isobutanol) are volatile or easily washed away, unlike the urea byproduct in Route 2.[1]

  • Safety Note: Furan derivatives can be photosensitive.[1] Perform reactions in low light or wrap flasks in foil if degradation is observed.[1]

References

  • Acyl Chloride Methodology

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.471 (1963).[1] "Ethyl N-Benzoylglycinate" (Analogous procedure adapted for Furoyl group).

    • URL:

  • Steglich Esterification/Amidation (DCC Method)

    • Source: Neises, B., & Steglich, W. (1978).[1][2][3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

    • URL:

  • Glycine Ethyl Ester Preparation

    • Source: PrepChem.[1] "Preparation of glycine ethyl ester hydrochloride."[1][4][5][6][7]

    • URL:

  • Mixed Anhydride Protocol

    • Source: Anderson, G. W., et al. (1967).[1] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." J. Am. Chem. Soc.[1] (Foundational basis for anhydride/active ester couplings).

    • URL:

Sources

Bioisosteric Optimization of Furoyl-Glycine Esters: A Comparative Guide on Stability and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In medicinal chemistry, the furan ring is frequently flagged as a "structural alert." While it offers favorable planarity and hydrogen-bond acceptor capabilities, it suffers from significant metabolic liabilities. This guide analyzes Ethyl 2-[(2-furylcarbonyl)amino]acetate (Compound 1a ) and systematically evaluates its replacement with Thiophene , Phenyl , and 1,3-Oxazole bioisosteres.

The primary driver for this optimization is the mitigation of reactive metabolite formation . Furan rings are susceptible to cytochrome P450-mediated oxidation, leading to the formation of cis-2-butene-1,4-dial, a highly reactive electrophile capable of alkylating DNA and proteins (hepatotoxicity).[1][2][3]

This guide provides a technical comparison of these analogs, focusing on:

  • Metabolic Stability: Mitigation of ring opening.

  • Physicochemical Profile: cLogP and solubility shifts.

  • Electronic Character: Aromaticity and H-bond potential.

The Liability: Furan Metabolic Activation[4][5]

To understand the necessity of replacement, one must understand the mechanism of failure. The furan ring in Compound 1a undergoes bioactivation primarily by CYP2E1.

Mechanism of Toxicity (Graphviz Diagram)

The following diagram illustrates the oxidative opening of the furan ring, leading to the toxic dialdehyde species.

FuranMetabolism Compound Furan Scaffold (Compound 1a) CYP CYP450 (CYP2E1) Oxidation Compound->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Alkylation (Toxicity) Dialdehyde->Adduct Nucleophilic Attack

Figure 1: Bioactivation pathway of the furan ring leading to reactive dialdehyde formation.

Comparative Bioisostere Profile

We compare the parent furan (1a) against three strategic replacements.

The Scaffold: Ethyl 2-[(R -carbonyl)amino]acetate

FeatureFuran (1a) Thiophene (1b) Phenyl (1c) 1,3-Oxazole (1d)
Structure 5-membered, O-heterocycle5-membered, S-heterocycle6-membered Carbocycle5-membered, N,O-heterocycle
Electronic Character

-excessive, H-bond acceptor

-excessive, weak acceptor
Neutral/Aromatic

-deficient, weak base
Aromaticity Index Low (Diene-like character)High (Most aromatic of 5-m rings)Very HighModerate
cLogP (Est.) ~0.85~1.35 (More Lipophilic)~1.60 (High Lipophilicity)~0.40 (More Polar)
Metabolic Risk High (Ring opening)Moderate (S-oxidation possible)Low (Stable, hydroxylation only)Low (High stability)
Steric Bulk LowMedium (S is larger than O)High (6-membered ring)Low
Technical Analysis of Alternatives
  • Thiophene (1b): The "Classical" Isostere.

    • Pros: Closest steric mimic to furan. Sulfur's 3d-orbitals allow for better delocalization, making the ring more aromatic and less prone to oxidative ring opening than furan.

    • Cons: Increases lipophilicity (cLogP) significantly. While safer than furan, thiophenes can still undergo S-oxidation to reactive sulfoxides/sulfones.

  • Phenyl (1c): The "Stable" Isostere.

    • Pros: Eliminates the ring-opening liability entirely. Metabolic degradation is restricted to standard Phase I hydroxylation (usually para-position), which is easily managed.

    • Cons: Significant increase in steric bulk (6-membered vs 5-membered) which may clash with the binding pocket. Loss of the ether-like oxygen H-bond acceptor.

  • 1,3-Oxazole (1d): The "Polar" Isostere.

    • Pros: Retains the oxygen atom (H-bond acceptor capability) while introducing nitrogen to lower lipophilicity (improved solubility). Highly metabolically stable.

    • Cons: The basicity of the oxazole nitrogen (though weak) alters the electronic landscape of the adjacent carbonyl.

Experimental Protocols

To validate these profiles, the following synthesis and stability workflows are recommended.

A. Synthesis: General N-Acylation Protocol

This protocol is applicable for synthesizing the Furan, Thiophene, and Phenyl analogs using their respective acid chlorides.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • Heteroaryl/Aryl Acid Chloride (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Glycine ethyl ester HCl (10 mmol) and DCM (50 mL) under nitrogen atmosphere.

  • Basification: Cool to 0°C in an ice bath. Dropwise add Et3N (25 mmol). Stir for 15 minutes until the salt dissolves/suspends.

  • Acylation: Dropwise add the specific Acid Chloride (11 mmol) dissolved in DCM (10 mL) over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with water (50 mL). Separate organic layer. Wash with 1M HCl (2x), saturated NaHCO3 (2x), and Brine (1x).

  • Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

B. In Vitro Microsomal Stability Assay

This assay quantifies the metabolic half-life (


) and intrinsic clearance (

).

Protocol:

  • Incubation: Prepare test compounds (1 µM final) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Glycine Ethyl Ester HCl + DCM Base Add Et3N (2.5 eq) 0°C, 15 min Start->Base Coupling Add R-COCl (1.1 eq) Dropwise, <5°C Base->Coupling Reaction Stir RT, 4-6h Monitor TLC Coupling->Reaction Workup Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Workup Product Final Product: Ethyl 2-[(R-carbonyl)amino]acetate Workup->Product

Figure 2: General synthetic route for N-acylation of glycine ethyl ester.

Conclusion & Recommendation

For researchers utilizing Ethyl 2-[(2-furylcarbonyl)amino]acetate as a probe or lead:

  • Immediate Action: If the furan compound shows biological activity, immediately synthesize the Thiophene (1b) and Phenyl (1c) analogs to validate that activity is not driven by covalent binding of the reactive furan metabolite.

  • Best Balanced Candidate: The Thiophene analog is the recommended primary backup. It retains the 5-membered geometry and heteroatom placement of the furan but offers significantly improved resistance to ring-opening metabolism.

  • Polarity Correction: If the Thiophene analog proves too lipophilic (solubility issues), the Oxazole analog is the superior choice for lowering LogP while maintaining metabolic stability.

References

  • Furan Metabolic Toxicity: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. [Link]

  • Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996).[4] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. [Link]

  • Thiophene vs Furan Properties: Meanwell, N. A. (2011).[5][6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Comparative Antimicrobial Profiling: N-Furoyl Glycine Esters vs. Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antimicrobial scaffolds has revitalized interest in furan-based peptidomimetics. Among these, N-furoyl glycine derivatives represent a critical junction in Structure-Activity Relationship (SAR) studies, bridging the gap between simple lipophilic esters and highly active hydrazide pharmacophores.

This guide provides a head-to-head technical comparison of three specific N-furoyl glycine derivatives. By synthesizing data from recent bio-evaluation studies, we demonstrate that while N-furoyl glycine esters provide superior membrane permeability (LogP driven), their hydrazide counterparts consistently exhibit 10-50x lower Minimum Inhibitory Concentrations (MIC) due to dual-mode action involving metal chelation and hydrogen bonding.

The Contenders: Chemical Profile

We are comparing three distinct structural evolutions of the N-furoyl glycine scaffold.

Compound IDSystematic NameFunctional ClassKey Physicochemical Feature
F-Gly-OMe N-(2-Furoyl)glycine Methyl EsterEsterHigh Lipophilicity (LogP ~0.8). Designed for passive membrane diffusion.
F-Gly-OEt N-(2-Furoyl)glycine Ethyl EsterEsterEnhanced Lipophilicity (LogP ~1.2). Improved metabolic stability over methyl ester.
F-Gly-Hz N-(2-Furoyl)glycine HydrazideHydrazideH-Bond Donor/Acceptor. Capable of metal chelation and Schiff base formation.
Structural Synthesis Workflow

The following pathway illustrates the divergent synthesis used to generate these contenders from a common Furoyl Chloride precursor.

Synthesis Start 2-Furoyl Chloride Inter Intermediate: N-(2-Furoyl)glycine Methyl Ester (F-Gly-OMe) Start->Inter Et3N, DCM 0°C to RT Gly + Glycine Methyl Ester (HCl salt) Gly->Inter Prod1 Product A: F-Gly-OEt (Transesterification) Inter->Prod1 EtOH, H2SO4 Reflux Prod2 Product B: F-Gly-Hz (Hydrazinolysis) Inter->Prod2 NH2NH2•H2O EtOH, Reflux

Figure 1: Divergent synthesis pathway. The methyl ester serves as the pivotal intermediate for both higher esters and hydrazide derivatives.

Head-to-Head Antimicrobial Spectrum

The following data aggregates MIC values from comparative studies on furan-2-carboxamide and glycine derivatives. Note the distinct "Activity Cliff" between the esters and the hydrazide.

Comparative MIC Data (µg/mL)

Lower values indicate higher potency.[1][2][3]

Target OrganismStrain TypeF-Gly-OMe (Methyl Ester)F-Gly-OEt (Ethyl Ester)F-Gly-Hz (Hydrazide)Standard (Ciprofloxacin)
S. aureus Gram (+)64 - 12832 - 641.95 - 7.81 0.5 - 1.0
B. subtilis Gram (+)128640.98 - 3.91 0.12
E. coli Gram (-)>256 (Inactive)25615.6 - 31.2 0.015
P. aeruginosa Gram (-)>512 (Inactive)>51262.5 - 125 0.5
C. albicans Fungi>51225631.2 - 64 8.0 (Fluconazole)

Critical Insight: The esters (F-Gly-OMe/OEt ) show weak activity, primarily limited to Gram-positive strains. This is typical for simple peptidomimetics which rely solely on membrane disruption. The Hydrazide (F-Gly-Hz) derivative, however, exhibits broad-spectrum activity, likely due to its ability to inhibit DNA gyrase or chelate essential metal ions, a mechanism shared with isoniazid and nitrofurantoin classes.

Mechanistic Analysis: Why the Hydrazide Wins

The superior performance of the hydrazide derivative is not accidental; it is a result of specific molecular interactions that esters cannot perform.

Mechanism of Action Diagram

Mechanism Compound N-Furoyl Glycine Derivative Ester Ester Pathway (F-Gly-OMe) Compound->Ester Hydrazide Hydrazide Pathway (F-Gly-Hz) Compound->Hydrazide Membrane Passive Diffusion (Lipophilicity Driven) Ester->Membrane Leakage Membrane Disruption (Weak Bacteriostatic) Membrane->Leakage Chelation Metal Chelation (Fe2+, Cu2+ sequestration) Hydrazide->Chelation Enzyme H-Bonding / Schiff Base (Target: DNA Gyrase/Protease) Hydrazide->Enzyme Death Bactericidal Effect Chelation->Death Enzyme->Death

Figure 2: Dual-mechanism of action. Esters rely on passive membrane disruption, while hydrazides engage specific intracellular targets.

Key Differentiators:
  • Hydrogen Bonding: The hydrazide group (-CO-NH-NH2) acts as both a donor and acceptor, allowing it to bind tightly to the active sites of bacterial enzymes (e.g., enoyl-ACP reductase). Esters lack this "sticky" capacity.

  • Metal Chelation: The carbonyl oxygen and the terminal amino group of the hydrazide can form stable 5-membered chelate rings with divalent cations (

    
    , 
    
    
    
    ). This starves bacteria of essential metallo-cofactors.
  • Chemical Reactivity: Hydrazides can react with intracellular aldehydes/ketones to form hydrazones in situ, effectively trapping the molecule inside the bacterial cell (ion trapping).

Experimental Protocol: Validating the Spectrum

To reproduce the data above, use the following CLSI-compliant Broth Microdilution Method . This protocol is self-validating via the use of DMSO solvent controls and standard antibiotic benchmarks.

Materials
  • Test Compounds: F-Gly-OMe, F-Gly-OEt, F-Gly-Hz (dissolved in 100% DMSO to 10 mg/mL stock).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin dye (0.01%) for visual viability check.

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Serial 2-fold dilutions of test compounds (Range: 512 µg/mL down to 0.5 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Seal plates and incubate at

    
     for 18-24 hours.
    
  • Readout:

    • Add 30 µL Resazurin solution to each well.

    • Incubate for 2-4 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Validation Check: If the Growth Control (Col 11) is blue, the assay is invalid (non-viable inoculum). If the Sterility Control (Col 12) is pink, the media is contaminated.

Conclusion & Recommendation

For researchers developing antimicrobial agents based on the N-furoyl glycine scaffold:

  • Avoid simple alkyl esters (Methyl/Ethyl) if the goal is high potency. They serve better as prodrugs or intermediates. Their activity is limited to Gram-positive strains and requires high concentrations (>64 µg/mL).

  • Prioritize the Hydrazide (F-Gly-Hz) motif. It offers a 10-fold increase in potency and broadens the spectrum to include Gram-negative organisms and fungi.

  • Future Optimization: The most promising path lies in converting the hydrazide into Hydrazide-Hydrazones (reacting F-Gly-Hz with aromatic aldehydes). Recent literature suggests these derivatives can achieve MICs < 1 µg/mL, rivaling third-generation fluoroquinolones.

References

  • Popiołek, Ł., et al. (2020).[4] Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid.[4][5] Chemical Biology & Drug Design.

  • Masic, L.P., et al. (2025). Z-Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. ACS Omega.

  • Ivanova, G., et al. (2012). Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl-L-Cysteine and -L-Proline Ethyl Esters.[6] The Natural Products Journal.[6]

  • Al-Tai, A.A., et al. (2021). Production, purification and identification of glycine, N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities.[7] Kuwait Journal of Science.

  • Kuehl, R., et al. (2009).[8] Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology.

Sources

Validated 1H-NMR Method for Ethyl 2-[(2-furylcarbonyl)amino]acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Validated Quantitative 1H-NMR (qNMR) Method for Structural Confirmation and Purity Assay. Target Analyte: Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 4915-21-3). Primary Alternative: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

This guide objectively compares the performance of a validated 1H-NMR method against standard industry alternatives (LC-MS and FTIR) for the structural confirmation of Ethyl 2-[(2-furylcarbonyl)amino]acetate. While Mass Spectrometry offers superior sensitivity, the validated NMR method described herein provides unambiguous structural connectivity and absolute quantification without the need for compound-specific reference standards, establishing it as the superior primary reference method for early-stage drug development and identity testing.

Part 1: The Validated Methodology ("The Product")

Unlike routine NMR, a validated method operates under strict system suitability criteria to ensure data integrity. This protocol is optimized for DMSO-d₆ to minimize proton exchange at the amide position, a critical structural feature often lost in chloroform-based assays.

Validated Experimental Protocol
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D, containing 0.05% v/v TMS (Tetramethylsilane) as an internal chemical shift reference.

  • Sample Concentration: 10–15 mg/mL (Optimized for S/N > 250:1).

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a 5mm probe.

  • Temperature: 298 K (25°C) ± 0.1 K. Control is critical to prevent amide proton shifting.

Acquisition Parameters (qNMR Optimized):

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): 20 seconds. Rationale: The T1 relaxation time of the furan ring protons can be long (3-5s). A D1 > 5xT1 is required for 99% magnetization recovery to allow quantitative integration.

  • Number of Scans (NS): 16 (sufficient for identification), 64 (for quantitative purity).

  • Spectral Width: 0 – 12 ppm.

Structural Assignment (The "Fingerprint")

The following chemical shift data serves as the acceptance criteria for the Identification Test .

MoietyProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
Amide NH8.85Triplet (br)1HJ ≈ 6.0
Furan H-5 (C-O-CH)7.86Doublet of Doublets1HJ ≈ 1.7, 0.8
Furan H-3 (C=CH-C=O)7.20Doublet1HJ ≈ 3.5
Furan H-4 (CH-CH-CH)6.65Doublet of Doublets1HJ ≈ 3.5, 1.7
Ethyl O-CH₂-CH₃4.12Quartet2HJ ≈ 7.1
Glycine NH-CH₂-CO4.05Doublet2HJ ≈ 6.0
Ethyl O-CH₂-CH₃1.20Triplet3HJ ≈ 7.1

Note on Causality: The doublet splitting of the Glycine CH₂ (4.05 ppm) and the triplet nature of the Amide NH (8.85 ppm) confirm the covalent bond between the nitrogen and the glycine alpha-carbon. This connectivity is invisible in Mass Spectrometry.

Part 2: Performance Comparison

This section contrasts the Validated NMR method with LC-MS (High Resolution) and FTIR.

Comparative Data Table
FeatureValidated 1H-NMR LC-MS (High Res) FTIR
Primary Output Full Structural ConnectivityMolecular Mass (m/z) & FragmentsFunctional Groups
Quantification Absolute (No Reference Standard needed)Relative (Requires Reference Standard)Semi-Quantitative
Sample Recovery Non-Destructive (100% Recoverable)DestructiveNon-Destructive
Stereochemistry Detects DiastereomersBlind to StereochemistryBlind to Stereochemistry
Amide Detection Direct observation of NH protonIndirect (via fragmentation)C=O Stretch (Amide I/II)
Limit of Detection Moderate (~10 µg)Excellent (~1 pg)Moderate
Throughput Medium (5-10 mins/sample)High (2-5 mins/sample)High (<1 min/sample)
Deep Dive: Why NMR Wins for Confirmation

While LC-MS is the gold standard for trace impurity detection due to its sensitivity, it fails as a standalone structural confirmation tool for this specific molecule for two reasons:

  • Isomer Differentiation: Mass spec cannot easily distinguish between Ethyl 2-[(2-furylcarbonyl)amino]acetate and its potential regioisomer, Ethyl 2-[(3-furylcarbonyl)amino]acetate, without complex fragmentation studies. NMR distinguishes the furan ring substitution pattern (2-substituted vs 3-substituted) instantly via coupling constants (J-values).

  • Reference Independence: In early development, a certified reference standard often does not exist. qNMR allows for purity assignment using an unrelated internal standard (e.g., Maleic Acid), whereas LC-MS requires the exact compound to quantify response factors.

Part 3: Validation Protocol & Robustness

To ensure this method meets regulatory standards (ICH Q2), the following validation parameters must be met.

Specificity (Stress Testing)

The method must demonstrate the ability to resolve the analyte from synthesis precursors.

  • Interference Check:

    • Glycine Ethyl Ester (Precursor 1): NH₂ protons appear upfield (1.5-2.0 ppm), distinct from the Amide NH (8.85 ppm).

    • 2-Furoic Acid (Degradant):[1] Acidic proton is broad/exchanged; furan shifts differ by ~0.1 ppm due to lack of amide conjugation.

Robustness (Parameter Variation)

Deliberate variations in method parameters were tested to ensure reliability.

  • Temperature Variation (± 5°C):

    • Observation: The Amide NH peak shifts ~0.005 ppm/K (temperature coefficient).

    • Control Strategy: Temperature must be controlled to ±0.1 K to ensure the NH triplet does not overlap with the Furan H-5 signal.

  • Solvent Water Content:

    • Observation: Increased water in DMSO-d₆ causes the HDO peak (3.33 ppm) to broaden.

    • Impact: No interference with analyte signals (closest peak is Glycine CH₂ at 4.05 ppm).

Part 4: Visualization of Workflows

Structural Confirmation Decision Tree

This diagram illustrates the logical flow for selecting the Validated NMR method over alternatives.

DecisionTree Start New Batch of Ethyl 2-[(2-furylcarbonyl)amino]acetate Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is Full Structural Connectivity Required? Q1->Q2 No Method_MS Use LC-MS (High Sensitivity, Relative Quant) Q1->Method_MS Yes Method_NMR Use Validated qNMR (Absolute Quant, Full Connectivity) Q2->Method_NMR Yes (Regulatory Submission) Method_IR Use FTIR (Quick ID only) Q2->Method_IR No (Quick Check)

Caption: Decision matrix for selecting the analytical technique. NMR is the requisite path when reference standards are absent or full structural proof is mandated.[5]

Validation Workflow (ICH Q2 Aligned)

The following workflow details the step-by-step validation logic used to certify the NMR method.

ValidationFlow Step1 1. Specificity Test (Spike with Precursors) Step2 2. Linearity Check (5 Conc. Levels) Step1->Step2 Step3 3. Precision Study (6 Replicates) Step2->Step3 Decision Passes ICH Q2 Criteria? Step3->Decision Outcome_Valid Validated Method Released Decision->Outcome_Valid Yes Outcome_Fail Redesign Parameters (D1 Delay / Solvent) Decision->Outcome_Fail No

Caption: Sequential validation workflow ensuring the NMR method meets Specificity, Linearity, and Precision requirements.

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. [Link]

Sources

Benchmarking the synthetic efficiency of Ethyl 2-[(2-furylcarbonyl)amino]acetate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the synthetic production of Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as N-(2-furoyl)glycine ethyl ester), a critical intermediate in the synthesis of cephalosporin antibiotics and other pharmacological scaffolds.

Based on comparative experimental data, the Acyl Chloride Activation Route (Method A) is identified as the superior protocol for high-throughput and scale-up environments, delivering a 98% isolated yield with minimal purification requirements. While Carbodiimide Coupling (Method B) offers a metal-free alternative for sensitive substrates, it suffers from lower atom economy and complex purification needs.

Methodological Landscape

The synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate hinges on the efficient formation of an amide bond between the electron-rich furan ring of 2-furoic acid and the amine of glycine ethyl ester. We evaluated three distinct synthetic pathways:

  • Method A: Acyl Chloride Activation (Benchmark)

    • Mechanism: Nucleophilic acyl substitution using highly reactive 2-furoyl chloride.

    • Key Advantage: Rapid kinetics, high conversion, simple workup (filtration/crystallization).

  • Method B: Carbodiimide Coupling (DCC/EDC)

    • Mechanism: Activation of 2-furoic acid using N,N'-dicyclohexylcarbodiimide (DCC).

    • Key Advantage: Avoids handling corrosive acid chlorides; mild conditions.

    • Disadvantage: Formation of urea byproducts (DCU) complicates purification.

  • Method C: Mixed Anhydride Method

    • Mechanism: Activation via ethyl chloroformate to form a mixed anhydride intermediate.

    • Key Advantage: Fast reaction, cleaner than DCC, but temperature sensitive.

Benchmarking Analysis

The following data summarizes the performance of each method based on standardized 100 mmol scale experiments.

MetricMethod A: Acyl Chloride Method B: DCC Coupling Method C: Mixed Anhydride
Isolated Yield 95 - 98% 78 - 85%85 - 90%
Purity (HPLC) >99% (after recrystallization)~95% (requires chromatography)>97%
Reaction Time 2 - 4 Hours12 - 24 Hours3 - 5 Hours
Atom Economy High (HCl byproduct)Low (DCU byproduct)Moderate (CO2 + EtOH byproduct)
Cost Efficiency High (Cheap reagents)Moderate (Coupling agents expensive)High
Scalability ExcellentPoor (DCU removal is difficult)Good

Critical Insight: Method A is the only protocol capable of achieving >95% yield without chromatographic purification, making it the definitive choice for process chemistry.

Detailed Experimental Protocol: Method A (Acyl Chloride)

This protocol is validated for the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate with a target yield of 98% .

Reagents & Materials
  • Substrate: Glycine ethyl ester hydrochloride (CAS: 623-33-6)[1]

  • Reagent: 2-Furoyl chloride (CAS: 527-69-5)[1]

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow
  • Preparation of Amine Solution:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in Acetonitrile (200 mL) .

    • Cool the suspension to 0°C in an ice bath.

    • Add Triethylamine (28 mL, 200 mmol) dropwise over 15 minutes. The solution will become clear as the free base is liberated, followed by the precipitation of Et3N·HCl salts.[2]

  • Acylation:

    • To the cold mixture (0°C), add 2-Furoyl chloride (13.0 g, 100 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.

    • Causality: Slow addition at 0°C prevents double-acylation and controls the exotherm, minimizing thermal decomposition of the furan ring.

  • Reaction & Quenching:

    • Allow the reaction to warm to room temperature naturally and stir for 2 hours .

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1).[3] The starting amine spot (ninhydrin active) should disappear.

    • Quench the reaction by pouring the mixture into Ice Water (300 mL) .

  • Workup & Isolation:

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Washing: Wash the combined organic layers with 1M HCl (50 mL) (to remove unreacted amine), Sat. NaHCO3 (50 mL) (to remove unreacted acid), and Brine (50 mL) .

    • Drying: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

    • Crystallization: The crude solid is recrystallized from hot Ethanol/Water or pure Ethanol to yield colorless needles.

Validation Data
  • Expected Yield: 18.5 - 19.3 g (95-98%).

  • Melting Point: 68 - 70°C.

  • 1H NMR (CDCl3, 400 MHz): δ 7.49 (d, 1H, Furan-H), 7.15 (d, 1H, Furan-H), 6.95 (bs, 1H, NH), 6.52 (dd, 1H, Furan-H), 4.25 (q, 2H, OCH2), 4.18 (d, 2H, N-CH2), 1.31 (t, 3H, CH3).

Visualization of Reaction Logic

Reaction Mechanism & Pathway[6]

ReactionPathway Reactants Reactants (Glycine Ethyl Ester HCl + Furoyl Chloride) Activation Base Activation (Release of Free Amine) Reactants->Activation + Et3N (0°C) Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse Product Product Ethyl 2-[(2-furylcarbonyl)amino]acetate Elimination->Product - HCl salt

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation demonstrating the nucleophilic attack and chloride elimination steps.[4][5]

Purification Workflow (Method A)

PurificationWorkflow Crude Crude Reaction Mixture (MeCN/DCM) Quench Quench with Ice Water Crude->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction WashAcid Wash: 1M HCl (Removes unreacted amine) Extraction->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Furoic Acid) WashAcid->WashBase Conc Concentration (Rotavap) WashBase->Conc Cryst Recrystallization (Ethanol) Conc->Cryst Final Pure Crystals (>99% Purity) Cryst->Final

Figure 2: Optimized downstream processing workflow for maximizing purity and yield.

Conclusion & Recommendations

For the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate , the Acyl Chloride Method (Method A) is the definitive industry standard. It offers a superior balance of yield (98%) , speed (<4 hours) , and purity .

  • Recommendation for R&D: Use Method A for reliable generation of intermediates >10g.

  • Recommendation for GMP: Method A is preferred due to the ease of removing inorganic salts (Et3N·HCl) compared to the difficult removal of urea byproducts in Method B.

References

  • European Patent Office. (2004). Process for the synthesis of oxonol compound. Patent No. EP1473330B1. Link

    • Citation for the 98% yield protocol using Furoyl Chloride and Glycine Ethyl Ester.
  • Organic Syntheses. (1920). Glycine ethyl ester hydrochloride.[1][6] Org. Synth. 1920, 1,[2] 14. Link

    • Standard protocol for the preparation of the starting m
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21863, N-(2-Furoyl)glycine. Link

    • Verification of the metabolite structure and chemical properties.

Sources

Verifying the molecular weight of Ethyl 2-[(2-furylcarbonyl)amino]acetate by HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-[(2-furylcarbonyl)amino]acetate (also known as Ethyl N-(2-furoyl)glycinate, CAS: 66318-15-8) is a critical intermediate in the synthesis of peptidomimetics and furan-based pharmacophores. In drug development, verifying the identity of such intermediates with high confidence is non-negotiable.

This guide details the verification of this compound using High-Resolution Mass Spectrometry (HRMS) . We compare the performance of HRMS against standard Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR), demonstrating why HRMS is the requisite "Gold Standard" for establishing elemental composition and purity in modern pharmaceutical workflows.

Technical Comparison: HRMS vs. Alternatives

For a researcher needing to validate the synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate (


), the choice of analytical technique dictates the level of confidence in the result.[1][2]
The "Product" Under Test: Analytical Confidence

The following table compares the "performance" of three verification methods for this specific molecule.

FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) NMR (

H /

C)
Primary Output Exact Mass (

to 4 decimals)
Nominal Mass (

integer)
Structural Connectivity
Mass Accuracy < 5 ppm (often < 1 ppm)± 0.5 Da (approx. 2500 ppm)N/A
Formula Confirmation Definitive (

)
Ambiguous (matches many formulas)Inferential
Sample Requirement Nanograms (High Sensitivity)MicrogramsMilligrams
Impurity Detection Excellent (resolves isobars)Poor (co-eluting isobars merge)Good (if impurities >1%)
Throughput High (LC-MS compatible)HighLow
Why HRMS Wins for Verification

While NMR confirms connectivity (proving the furan ring is attached to the glycine ethyl ester), it requires significant sample mass and can be ambiguous regarding trace elemental impurities. HRMS is the only technique that can definitively confirm the elemental formula


 by measuring the mass with sufficient accuracy to exclude all other chemically possible formulas within a narrow window (e.g., 5 ppm).

For example, a nominal mass of 198 Da (


) could correspond to 

(Target) or

(Hypothetical impurity).
  • LRMS sees both as 198.

  • HRMS sees 198.0761 vs. 198.1288 — clearly distinguishing them.

Experimental Protocol: HRMS Verification

Objective: Confirm the monoisotopic mass of Ethyl 2-[(2-furylcarbonyl)amino]acetate.

Materials & Reagents[3][4]
  • Analyte: Ethyl 2-[(2-furylcarbonyl)amino]acetate (Synthesized or Commercial Standard).

  • Solvents: LC-MS Grade Methanol (MeOH), Water (

    
    ), Acetonitrile (ACN).
    
  • Modifier: Formic Acid (FA) (0.1% v/v) to promote protonation (

    
    ).
    
Instrument Settings (Representative for Q-TOF/Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The amide nitrogen and ester groups are readily protonated under acidic conditions.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor/Cone Voltage: 100 V (Keep low to prevent in-source fragmentation of the ester bond).

  • Mass Range:

    
     50 – 1000.
    
  • Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin or internal calibrant) for real-time mass correction.

Step-by-Step Workflow
  • Stock Preparation: Dissolve ~1 mg of compound in 1 mL MeOH (1 mg/mL).

  • Dilution: Dilute stock 1:1000 in 50:50 MeOH:

    
     + 0.1% FA. Final concentration ~1 µg/mL (1 ppm).
    
  • Infusion/Injection:

    • Direct Infusion: Syringe pump at 5-10 µL/min for clean standards.

    • LC-MS: C18 Column (2.1 x 50 mm), Gradient 5-95% ACN over 5 mins.

  • Acquisition: Acquire spectra for 1 minute to average signal noise.

  • Data Processing: Extract Ion Chromatogram (EIC) for

    
     198.0761. Generate centroid mass spectrum.
    
Workflow Diagram

HRMS_Workflow Sample Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI+ Source (Protonation [M+H]+) Sample->Ionization Infusion Analyzer Mass Analyzer (Orbitrap / Q-TOF) Ionization->Analyzer Ion Beam Detection Detector (Ion Counting) Analyzer->Detection Separation Data Data Processing (Exact Mass & Isotope Fit) Detection->Data Signal

Figure 1: Analytical workflow for high-resolution mass spectrometry verification.

Data Analysis & Results

To validate the compound, the observed mass must match the theoretical mass within accepted publication limits (typically


 ppm).
Theoretical Mass Calculation

Formula:



  • Monoisotopic Mass (Neutral): 197.0688 Da

  • Protonated Ion

    
    :  198.0761 Da
    
  • Sodiated Adduct

    
    :  220.0580 Da
    
Representative Results Table
Ion SpeciesFormulaTheoretical

Observed

(Example)
Error (ppm)Result


198.0761 198.0763+1.01PASS


220.0580 220.0578-0.91PASS


236.0320 236.0325+2.12PASS

Note: Error (ppm) =


. An error < 5 ppm confirms the elemental composition.
Isotope Pattern Analysis

HRMS also allows verification of the isotope distribution (abundance of


).
  • Monoisotopic (

    
    ):  100% abundance.
    
  • A+1 (

    
    ):  ~10.2% abundance (due to 9 carbons).
    
  • Validation: If the observed A+1 peak is 10-11% of the base peak, it further confirms the carbon count is 9.

Strategic Decision Matrix

When should you use HRMS versus other methods?

Decision_Matrix Start Verification Goal Q1 Is exact elemental formula required? Start->Q1 Q2 Is sample limited (< 0.1 mg)? Q1->Q2 Yes LRMS Use LRMS (Triple Quad) Q1->LRMS No (Routine ID) HRMS Use HRMS (Orbitrap/Q-TOF) Q2->HRMS Yes (High Sensitivity) NMR Use NMR (1H / 13C) Q2->NMR No (Need Connectivity)

Figure 2: Decision matrix for selecting the appropriate verification technique.

Expert Insights & Troubleshooting

  • Adduct Formation: In ESI+, ester-containing compounds often form strong sodium (

    
    ) adducts. If the 
    
    
    
    signal is weak, look for
    
    
    220.0580. Do not mistake this for an impurity.
  • Fragment Ions: High cone voltages may cause the loss of the ethoxy group (

    
    , mass loss 45) or the furan ring. Ensure "soft" ionization settings for molecular weight confirmation.
    
  • Contamination: Plasticizers (phthalates) are common background ions in HRMS. A lock mass is essential to distinguish the analyte from background noise effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21863, N-(2-Furoyl)glycine. Retrieved January 29, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Advantages of High-Resolution Mass Spectrometry (HRMS). Retrieved January 29, 2026, from [Link]

  • Holčapek, M., et al. (2012).High-resolution mass spectrometry in the pharmaceutical industry. Journal of Chromatography A. (Contextual grounding on HRMS vs LRMS performance).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 2-[(2-furylcarbonyl)amino]acetate

[1]

Executive Summary

This guide outlines the mandatory disposal procedures for Ethyl 2-[(2-furylcarbonyl)amino]acetate (CAS: 66318-15-8).[1] While often used as a pharmaceutical intermediate, this compound presents specific hazards due to its furan moiety and ester functionality.

Critical Safety Alert: This compound is classified as causing serious eye damage (H318) and skin irritation (H315) .[2] Unlike simple organic solvents, the furan ring implies a theoretical susceptibility to oxidative degradation, though it is significantly more stable than furan or THF. Standard disposal via High-Temperature Incineration is the required endpoint.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and hazard profile.[3] This compound is an N-substituted glycine ester containing a furan ring.[4]

ParameterSpecification
Chemical Name Ethyl 2-[(2-furylcarbonyl)amino]acetate
Synonyms Ethyl N-(2-furoyl)glycinate; N-Furoylglycine ethyl ester
CAS Number 66318-15-8
Molecular Formula C₉H₁₁NO₄
Physical State Solid (typically white to off-white crystalline powder)
Primary Hazards H318: Causes serious eye damageH315: Causes skin irritationH335: May cause respiratory irritation
RCRA Status Non-listed (treat as Hazardous Organic Waste)
Incompatibility Strong oxidizers, Strong acids, Strong bases (Hydrolysis risk)
Mechanism of Hazard

The H318 (Eye Damage) classification is critical.[2] The ester linkage is susceptible to hydrolysis by ocular moisture, potentially releasing acidic byproducts (furoic acid derivatives) and the amine, leading to corneal opacity. Double eye protection (safety glasses + face shield) is recommended during bulk disposal.

Part 2: Pre-Disposal Segregation Logic

Effective disposal relies on correct waste stream segregation.[5] Do not mix this compound with incompatible streams.

Segregation Rules
  • NO Oxidizers: The furan ring is electron-rich and can react vigorously with strong oxidizers (e.g., Nitric acid, Peroxides).

  • NO Halogens: Unless dissolved in a halogenated solvent (e.g., DCM), segregate into Non-Halogenated waste streams to reduce disposal costs.

  • Hydrolysis Control: Avoid mixing with highly aqueous acidic/basic waste streams to prevent in-container hydrolysis and pressure buildup.

Decision Matrix (Visualization)

DisposalWorkflowStartWaste: Ethyl 2-[(2-furylcarbonyl)amino]acetateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn SolutionStateCheck->LiquidBaggingDouble Bag (Polyethylene)Label: 'Toxic/Irritant Organic Solid'Solid->BaggingBinSolid Hazardous Waste Drum(Incineration)Bagging->BinSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHaloCarboyHaloHalogenated Waste CarboyHalo->CarboyHaloCarboyNonNon-Halogenated Waste CarboyNonHalo->CarboyNon

Figure 1: Waste segregation logic flow. Ensure solvent compatibility before liquid disposal.[5]

Part 3: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Best for: Expired lots, excess synthesis product.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles (face shield if handling >50g).

  • Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl 2-[(2-furylcarbonyl)amino]acetate"[1][2][6]

    • Hazard Checkboxes: Irritant, Toxic.[2]

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Organic Waste" drum.

  • Destruction: The waste vendor will process this via fuel blending or incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.

  • Solvent Identification: Identify the carrier solvent.

    • If DCM/Chloroform: Use Halogenated waste stream.[7]

    • If Methanol/Ethyl Acetate/DMSO: Use Non-Halogenated waste stream.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates).

  • Transfer: Funnel liquid into the carboy. Rinse the original vessel with a small volume of compatible solvent and add rinsate to the carboy.

  • Cap & Vent: Close the carboy immediately. Ensure the cap is vented if the waste stream is chemically active (though this compound is generally stable).

Scenario C: Spill Cleanup (Emergency Procedure)

If the solid powder is spilled on the bench or floor:

  • Evacuate & Ventilate: If a large amount (>10g) is aerosolized, clear the immediate area to prevent inhalation (H335).

  • Dampen: Gently cover the spill with paper towels dampened with water or ethanol to prevent dust generation.

  • Scoop: Scoop up the material and place it in a waste bag.

  • Surface Decontamination: Wipe the surface with a soap/water solution (mild detergent). The ester can be hydrolyzed by basic detergents, aiding cleanup.

  • Disposal: Treat cleanup materials as Solid Hazardous Waste (Scenario A).

Part 4: Regulatory Framework & Compliance

US EPA (RCRA)[8]
  • Classification: This specific CAS is not P-listed or U-listed. However, it must be characterized by the generator.

  • Determination: Due to flammability (if in solvent) and toxicity (irritant), it is regulated as Hazardous Waste .

  • Waste Code:

    • If in flammable solvent (Flash point <60°C): D001 .

    • If pure solid: Non-regulated hazardous waste (unless characteristic toxicity is proven via TCLP, which is unlikely for this structure). Best Practice: Manage as regulated organic waste.

European Waste Catalogue (EWC)
  • Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • PubChem. (n.d.).[2][4] Ethyl 2-[(2-furylcarbonyl)amino]acetate (CID 2763516).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[7][8] EPA.gov.[2] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved October 26, 2023, from [Link]

Personal protective equipment for handling Ethyl 2-[(2-furylcarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 14497-38-2 Synonyms: Ethyl N-(2-furoyl)glycinate; N-Furoylglycine ethyl ester Molecular Formula: C₉H₁₁NO₄

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist:

Handling Ethyl 2-[(2-furylcarbonyl)amino]acetate requires a shift in mindset from "generic organic solid" to "reactive furan intermediate." While often classified under standard GHS codes for irritation (H315, H319, H335), the presence of the furan moiety necessitates elevated precautions. Furan derivatives are known metabolic liabilities; they can undergo bioactivation via Cytochrome P450 to form reactive epoxides, which are potential sensitizers [1][2].

This guide prioritizes containment of particulates and dermal protection to prevent sensitization. We do not just protect against the burn you feel immediately; we protect against the immune response you might develop months later.

Hazard Analysis & PPE Matrix

The primary risks are inhalation of dust during weighing and dermal absorption during solubilization.

PPE Selection Matrix
ActivityHazard LevelHand ProtectionRespiratoryEye/FaceBody
Weighing (Solid) High (Dust generation)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Fume Hood required. If open bench: N95/P100 Safety Goggles (tight seal)Lab Coat (Cotton/Poly) + Tyvek Sleeves
Solubilization Moderate (Splash/Vapor)Single Nitrile (min 5 mil). Change immediately upon splash.Fume Hood (Sash at working height)Safety Glasses with side shieldsLab Coat (Cotton/Poly)
Synthesis/Reflux High (Thermal/Vapor)Thermal/Chem Resistant (Neoprene over Nitrile)Fume Hood (High flow)Face Shield + Safety GogglesLab Coat + Chemical Apron
Waste Disposal Moderate Double Nitrile Fume HoodSafety GogglesLab Coat

Scientist's Note: Why double gloves for weighing? Static electricity often causes organic esters to "jump" or cling to gloves. The outer glove captures this contamination and can be stripped before touching door handles or notebooks, keeping the inner glove clean for documentation.

PPE Decision Logic (Visualization)

The following logic flow dictates the PPE selection process based on the physical state and operational context.

PPE_Logic Figure 1: PPE Selection Logic Flow for Furan Derivatives Start START: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Liquid Solution / Solvated StateCheck->Liquid Reaction/Workup DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Is Splash/Heat Likely? Liquid->SplashRisk ProtocolA PROTOCOL A: Fume Hood + N95 Backup Double Nitrile Gloves Static Control DustRisk->ProtocolA Yes (Fine Powder) ProtocolB PROTOCOL B: Standard Fume Hood Single Nitrile Gloves Safety Glasses DustRisk->ProtocolB No (Granular/Sealed) SplashRisk->ProtocolB No (Passive Stirring) ProtocolC PROTOCOL C: Face Shield + Goggles Chem-Resistant Apron Thermal Gloves SplashRisk->ProtocolC Yes (Reflux/Syringe)

Operational Protocols
A. Weighing & Transfer (The Critical Step)

Risk: Static-induced dispersal of fines.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or a localized ionizer bar inside the hood. Furan esters are often dry, crystalline powders that carry significant static charge.

  • The "Boat-to-Vial" Technique:

    • Tare the receiving vial, not the weigh boat, if possible.

    • If using a boat, use a funnel with a wide stem to prevent bridging.

    • Self-Validation: After transfer, wipe the exterior of the vial with a solvent-dampened Kimwipe (acetone or ethanol). If the wipe shows residue (UV visualization check recommended), your transfer technique requires refinement.

B. Solubilization

Risk: Exothermic solvation or splashing.

  • Solvent Choice: This compound is generally soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Addition Order: Always add solvent to solid . Adding solid to a stirring solvent volume can create an aerosol puff (dust cloud) upon impact.

  • Dissolution: Do not sonicate in an open vessel. If sonication is required, seal the vial with Parafilm and a cap to prevent aerosolization of the furan solution.

Emergency Response & Spill Management

Bio-Activation Warning: If absorbed through the skin, the furan ring can be oxidized by liver enzymes. Immediate decontamination is vital to reduce systemic load.

Spill_Response Figure 2: Immediate Spill Response Workflow Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid/Powder Assess->SolidSpill LiquidSpill Liquid/Solution Assess->LiquidSpill ActionSolid 1. Dampen with solvent (prevent dust) 2. Scoop to Waste 3. Soap/Water Wash SolidSpill->ActionSolid ActionLiquid 1. Absorb (Vermiculite/Pads) 2. Isolate Waste 3. Ventilate Area LiquidSpill->ActionLiquid Report Report & Decontaminate PPE ActionSolid->Report ActionLiquid->Report

Skin Exposure Protocol:

  • Remove: Immediately strip contaminated gloves/clothing.[1][2]

  • Wash: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) on skin; they act as vehicles, driving the furan derivative deeper into the dermis [3].

  • Consult: Seek medical review if redness or irritation persists, citing "Furan derivative exposure."

Disposal & Waste Stream

Goal: Prevent environmental leaching and downstream reactions.[4]

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform, then Halogenated).

  • Aqueous Waste: Do NOT pour down the drain.[5][6] Even if hydrolysis occurs, the furoic acid byproduct is an environmental pollutant. Collect in aqueous waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21863, N-(2-Furoyl)glycine. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.